MAX-40279 hemifumarate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2388506-43-0 |
|---|---|
分子式 |
C48H50F2N12O6S2 |
分子量 |
993.1 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;bis(7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine) |
InChI |
InChI=1S/2C22H23FN6OS.C4H4O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI 键 |
BCHMKHOVSSCBHQ-WXXKFALUSA-N |
手性 SMILES |
CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MAX-40279 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
MAX-40279 hemifumarate is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] Its primary mechanism of action is the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] This dual inhibitory action is crucial for its potential therapeutic application in acute myeloid leukemia (AML), a disease often characterized by mutations in the FLT3 gene.[3]
Mutations in FLT3 are among the most common in AML, leading to constitutive activation of the kinase and subsequent downstream signaling that promotes cancer cell proliferation and survival.[4] MAX-40279 has demonstrated the ability to inhibit both wild-type FLT3 and clinically relevant mutant forms, such as the internal tandem duplication (ITD) and the D835Y mutation in the tyrosine kinase domain (TKD).[1][4] The inhibition of the D835Y mutant is particularly significant as this mutation can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]
Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[3][4] By simultaneously targeting both FLT3 and FGFR, MAX-40279 is designed to overcome this resistance mechanism.[3][4] Preclinical studies have shown that MAX-40279 achieves a much higher concentration in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells in their native microenvironment.[4]
In addition to its primary targets, preclinical data suggests that MAX-40279 may inhibit other receptor tyrosine kinases.[5] There is also evidence that it can inhibit hematopoietic progenitor kinase 1 (HPK1), which is a negative regulator of the T-cell receptor (TCR) signaling pathway, suggesting a potential role in modulating the immune response.[5]
Quantitative Data
While preclinical studies have confirmed the potent and selective inhibitory activity of MAX-40279 against FLT3 and FGFR kinases, the specific half-maximal inhibitory concentration (IC50) values from these enzymatic assays are not yet publicly available in the reviewed literature. For illustrative purposes, the following table demonstrates how such data would be presented.
| Target Kinase | Subtype | IC50 (nM) |
| FLT3 | Wild-Type (WT) | Data not available |
| ITD Mutant | Data not available | |
| D835Y Mutant | Data not available | |
| FGFR | FGFR1 | Data not available |
| FGFR2 | Data not available | |
| FGFR3 | Data not available | |
| Aurora Kinase | Aurora A | Data not available |
| Aurora B | Data not available |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of a kinase inhibitor like MAX-40279. These are based on standard methodologies in the field.
Biochemical Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of MAX-40279 on the enzymatic activity of purified kinase proteins.
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Prepare solutions of the recombinant target kinases (e.g., FLT3-WT, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3) and a suitable substrate (e.g., a synthetic peptide).
- Prepare an ATP solution at a concentration close to the Km for each kinase.
2. Assay Procedure:
- In a 96- or 384-well plate, add the kinase, substrate, and the MAX-40279 dilutions.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
- Quantify the kinase activity. This can be done using various methods, such as:
- Radiometric assay: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.
- Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
- Fluorescence-based assay (e.g., TR-FRET): Using fluorescently labeled antibodies to detect the phosphorylated substrate.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of MAX-40279.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay
This assay assesses the effect of MAX-40279 on the proliferation and viability of cancer cell lines.
1. Cell Culture:
- Culture human AML cell lines, such as MV4-11 (FLT3-ITD positive) and KG-1 (FGFR1 fusion positive), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
- Seed the cells into 96-well plates at a predetermined density.
- Prepare serial dilutions of MAX-40279 in the culture medium.
- Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).
3. Viability Measurement:
- Add a viability reagent to each well. Common reagents include:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is converted to a colored formazan product by metabolically active cells.
- CellTiter-Glo®: This reagent measures ATP levels, which correlate with the number of viable cells.
- Measure the signal (absorbance or luminescence) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO).
- Plot the percentage of viability against the logarithm of the MAX-40279 concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathways
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Experimental Workflow
Caption: Workflow for biochemical and cellular assays.
Logical Relationship
Caption: Logical relationship of MAX-40279's dual inhibition.
References
MAX-40279 Hemifumarate: A Technical Whitepaper on Dual FLT3 and FGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] This document provides a comprehensive technical overview of MAX-40279, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The dual targeting of FLT3 and FGFR positions MAX-40279 as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where FLT3 mutations are prevalent and FGFR signaling can contribute to therapeutic resistance.[2][3]
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1] While targeted FLT3 inhibitors have shown clinical promise, resistance often emerges. One key mechanism of resistance is the activation of alternative signaling pathways, such as the one mediated by the fibroblast growth factor receptor (FGFR).[2] The bone marrow microenvironment can secrete FGFs, which activate FGFR signaling in leukemia cells, thereby bypassing FLT3 inhibition.[3]
MAX-40279 was developed to address this challenge by simultaneously inhibiting both FLT3 and FGFR.[1] This dual inhibition strategy aims to provide a more durable and effective therapeutic response in FLT3-mutated AML and potentially other malignancies dependent on these pathways.
Mechanism of Action
MAX-40279 exerts its anti-neoplastic activity through the competitive inhibition of the ATP-binding sites of FLT3 and FGFR kinases, including various mutant forms of FLT3.[1] This inhibition blocks the autophosphorylation and activation of these receptors, thereby preventing the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.
Inhibition of Endothelial-to-Mesenchymal Transition (EndMT)
A key aspect of MAX-40279's mechanism is its ability to suppress endothelial-to-mesenchymal transition (EndMT).[4] This is achieved through the inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation at serine 330.[4] EndMT is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to tumor progression and fibrosis. By inhibiting this process, MAX-40279 may not only impact the tumor cells directly but also modulate the tumor microenvironment.
Data Presentation
While specific IC50 values from the primary developers are not publicly available, preclinical evaluations have demonstrated potent inhibition of both FLT3 and FGFR. The following tables summarize the types of data generated in the preclinical assessment of MAX-40279.
Table 1: In Vitro Enzymatic and Cellular Activity Profile of MAX-40279
| Target | Assay Type | Cell Line/Enzyme | Endpoint | Result |
| FLT3 | Enzymatic Assay | Recombinant FLT3 (WT) | IC50 | Potent Inhibition (Specific values not publicly disclosed) |
| Enzymatic Assay | Recombinant FLT3-ITD | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |
| Enzymatic Assay | Recombinant FLT3-D835Y | IC50 | Effective against resistance-conferring mutations (Specific values not publicly disclosed)[4] | |
| Cellular Assay | MV4-11 (FLT3-ITD) | IC50 | Potent anti-proliferative activity (Specific values not publicly disclosed) | |
| FGFR | Enzymatic Assay | Recombinant FGFR1 | IC50 | Potent Inhibition (Specific values not publicly disclosed) |
| Enzymatic Assay | Recombinant FGFR2 | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |
| Enzymatic Assay | Recombinant FGFR3 | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |
| Cellular Assay | KG-1 (FGFR1 fusion) | IC50 | Potent anti-proliferative activity (Specific values not publicly disclosed) | |
| Downstream Signaling | Western Blot | HUVECs, MAECs, MPLECs | p-NDRG1 | Inhibition of NDRG1 phosphorylation at Ser330 with 0.5-1 µM MAX-40279 for 48h[4] |
| Cell Migration Assay | HUVECs | Migration | Attenuation of H2O2 and TGF-β induced migration with 0.5 and 1 µM MAX-40279 for 48h[4] |
WT: Wild-Type, ITD: Internal Tandem Duplication, HUVECs: Human Umbilical Vein Endothelial Cells, MAECs: Mouse Aortic Endothelial Cells, MPLECs: Mouse Primary Lung Endothelial Cells.
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Model | Treatment | Duration | Outcome | Reference |
| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4] |
| KG-1 (FGFR1 fusion) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4] |
| Mini-PDX | 12 mg/kg, p.o., once daily | 7 days | Effective in 43% of patient tumor samples | [4] |
p.o.: per os (by mouth), PDX: Patient-Derived Xenograft.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of MAX-40279. These protocols are based on standard laboratory procedures and the available information on MAX-40279 studies.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3 and FGFR kinases.
-
Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, 3) kinases, appropriate kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), MAX-40279, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of MAX-40279 in DMSO and then in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted MAX-40279 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of MAX-40279 relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.
-
Materials: MV4-11 and KG-1 cells, appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS), MAX-40279, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of MAX-40279 in the cell culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the IC50 values.
-
Western Blot Analysis of NDRG1 Phosphorylation
-
Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1.
-
Materials: HUVECs, appropriate culture medium, MAX-40279, lysis buffer, primary antibodies (anti-phospho-NDRG1 (Ser330) and anti-total-NDRG1), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Culture HUVECs to near confluence and then treat with MAX-40279 (0.5-1 µM) or vehicle for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Migration Assay (Transwell Assay)
-
Objective: To assess the effect of MAX-40279 on endothelial cell migration.
-
Materials: HUVECs, Transwell inserts (e.g., 8 µm pore size), culture medium, a chemoattractant (e.g., H2O2 or TGF-β), MAX-40279, and crystal violet stain.
-
Procedure:
-
Pre-treat HUVECs with MAX-40279 (0.5 and 1 µM) or vehicle for 48 hours.
-
Place the Transwell inserts into a 24-well plate containing the chemoattractant in the lower chamber.
-
Seed the pre-treated HUVECs in serum-free medium into the upper chamber of the inserts.
-
Incubate for a specified time (e.g., 24 hours) to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in vivo.
-
Materials: Immunodeficient mice (e.g., NOD/SCID), MV4-11 and KG-1 cells, MAX-40279 formulation for oral gavage.
-
Procedure:
-
Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MAX-40279 (12 mg/kg) or vehicle control by oral gavage twice daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for 21-28 days or until a predetermined endpoint is reached.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified FLT3 signaling pathway and the inhibitory action of MAX-40279.
Caption: Simplified FGFR signaling pathway and the inhibitory action of MAX-40279.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies of MAX-40279.
Conclusion
This compound is a novel dual inhibitor of FLT3 and FGFR with a compelling preclinical profile for the treatment of AML. Its ability to target both a primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. Furthermore, its inhibitory effect on EndMT suggests a broader potential to impact the tumor microenvironment. The data summarized in this whitepaper supports the ongoing clinical investigation of MAX-40279 as a promising new therapeutic agent. A Phase I clinical trial is currently evaluating the safety and tolerability of MAX-40279 in patients with AML (NCT03412292).
References
In-Depth Technical Guide: MAX-40279 Hemifumarate for Acute Myeloid Leukemia (AML) Research
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed for the treatment of acute myeloid leukemia (AML), this multi-kinase inhibitor targets key signaling pathways implicated in the proliferation and survival of leukemic cells.[3] Notably, MAX-40279 has demonstrated the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.[1] In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[2]
This technical guide provides a detailed overview of the preclinical data and experimental methodologies associated with MAX-40279, designed to inform and guide researchers and drug development professionals in the field of AML.
Mechanism of Action and Target Profile
MAX-40279 exerts its anti-leukemic effects by simultaneously inhibiting the kinase activity of both FLT3 and FGFR.[1]
-
FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. MAX-40279 has been shown to be effective against wild-type FLT3 as well as clinically relevant mutants such as D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]
-
FGFR Inhibition: The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors in AML.[1] Activation of this pathway in the bone marrow microenvironment can sustain leukemic cell survival despite FLT3 blockade. By co-targeting FGFR, MAX-40279 is designed to abrogate this resistance mechanism, offering a more durable therapeutic response.[1]
Signaling Pathway Overview
The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways in AML cells.
Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.
Preclinical Efficacy
In Vitro Activity
While specific IC50 values from enzymatic and cellular assays are not publicly available, preclinical studies have reported that MAX-40279 is a potent inhibitor of both FLT3 and FGFR kinases.[1] The inhibitory activity has been evaluated against wild-type and mutant forms of FLT3, as well as multiple FGFR subtypes.[1]
Table 1: Summary of In Vitro Kinase Inhibition by MAX-40279
| Target Kinase | Subtype(s) Tested | Reported Potency |
|---|---|---|
| FLT3 | Wild-type, ITD, D835Y | Potent Inhibition |
| FGFR | FGFR1, FGFR2, FGFR3 | Superior Inhibitory Activity |
Note: Specific quantitative data (e.g., IC50 values) are not publicly available.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MAX-40279 has been demonstrated in AML xenograft models.[1]
Table 2: Summary of In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Xenograft Model | Cell Line | Key Genetic Feature | Treatment Regimen | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|---|
| Subcutaneous | MV4-11 | FLT3-ITD | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [1] |
| Subcutaneous | KG-1 | FGFR1 fusion | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [1] |
| Overall Range | - | - | - | 58% to 106% | [1] |
p.o. = oral administration
Pharmacokinetics
Preclinical pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 exhibits favorable properties, including oral bioavailability and significant accumulation in the bone marrow.[1]
Table 3: Summary of Pharmacokinetic Properties of MAX-40279 in Rats
| Parameter | Route of Administration | Key Finding |
|---|---|---|
| Bioavailability | Oral (p.o.) | Orally bioavailable |
| Distribution | Oral (p.o.), single dose | Much higher drug concentration in bone marrow than in plasma |
Note: Specific pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) are not publicly available.
Experimental Protocols
The following sections provide representative protocols for key experiments used in the preclinical evaluation of MAX-40279. These are generalized procedures based on standard laboratory practices, as detailed protocols specific to MAX-40279 studies are not publicly available.
Kinase Enzyme Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (Representative Protocol)
This protocol outlines a common method for determining the effect of a compound on the viability of AML cell lines.
Caption: Workflow for assessing cell viability in AML cell lines.
Western Blotting for Phospho-Protein Analysis (Representative Protocol)
This protocol is used to assess the inhibition of downstream signaling from FLT3 and FGFR.
-
Cell Treatment: Culture AML cells (e.g., MV4-11) to 70-80% confluency and treat with varying concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
AML Xenograft Model (Representative Protocol)
This protocol describes a general procedure for establishing and utilizing a subcutaneous AML xenograft model.
-
Cell Culture: Culture MV4-11 or KG-1 cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. Administer MAX-40279 or vehicle orally according to the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh tumors.
Clinical Development
MAX-40279 has been evaluated in a Phase I dose-escalation clinical trial (NCT03412292) to assess its safety and tolerability in patients with AML.[2] The primary objectives of this study were to determine the maximum tolerated dose (MTD) and the incidence of adverse events.[2] As of the date of this guide, the results of this clinical trial have not been publicly released.
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. Its ability to target both a primary oncogenic driver and a key resistance pathway represents a significant advancement in the field. Further research and the public dissemination of clinical trial data are eagerly awaited to fully elucidate the therapeutic potential of this agent.
References
Preclinical Profile of MAX-40279 Hemifumarate: A Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 is an orally bioavailable, potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Developed for the potential treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, MAX-40279 has demonstrated significant preclinical activity.[2] This technical guide provides a comprehensive overview of the available preclinical data for MAX-40279 hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical rationale for the clinical development of MAX-40279.
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, such as the FGF/FGFR axis in the bone marrow microenvironment.[1][2] MAX-40279 was designed to address this resistance mechanism by simultaneously targeting both FLT3 and FGFR kinases.[1][2] Preclinical studies have evaluated the enzymatic and cellular activity of MAX-40279, its pharmacokinetic properties, and its in vivo efficacy in AML xenograft models.[2]
Mechanism of Action
MAX-40279 exerts its anti-leukemic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2][3] This dual inhibition blocks the downstream signaling pathways mediated by these receptors, which are crucial for the proliferation and survival of leukemia cells.[3] The ability of MAX-40279 to inhibit various forms of FLT3, including wild-type (wt), internal tandem duplication (ITD) mutants, and mutants with tyrosine kinase domain (TKD) substitutions (e.g., D835Y), suggests its potential to overcome resistance to other FLT3 inhibitors.[2]
Preclinical Data
In Vitro Activity
Enzymatic Assays: MAX-40279 has been evaluated in enzymatic assays against various FLT3 and FGFR kinases. The specific IC50 values from these assays are not publicly available, however, preclinical reports indicate potent inhibition of FLT3-wt, FLT3-ITD, and the resistant mutant FLT3-D835Y.[2] The compound was also profiled against FGFR subtypes 1, 2, and 3, demonstrating superior FGFR inhibitory activity.[2]
Cellular Assays: The anti-proliferative activity of MAX-40279 has been assessed in cellular assays. While specific IC50 values for AML cell lines are not available in the public domain, the compound has been shown to be effective in cellular models.[2]
Table 1: Summary of In Vitro Studies
| Assay Type | Targets | Key Findings (Qualitative) |
| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of both FLT3 and FGFR kinases.[2] |
| Cellular Assays | AML cell lines | Demonstrated anti-proliferative activity.[2] |
| Signal Transduction Assays | Downstream signaling proteins | Inhibition of FLT3 and FGFR-mediated signaling pathways.[2] |
In Vivo Efficacy
The in vivo anti-tumor efficacy of MAX-40279 has been evaluated in AML xenograft models.
MV4-11 Xenograft Model (FLT3-ITD): In a xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation, oral administration of MAX-40279 resulted in significant tumor growth inhibition.[2]
KG-1 Xenograft Model (FGFR1 fusion): The KG-1 xenograft model, which has an FGFR1 fusion, was also used to evaluate the in vivo efficacy of MAX-40279.[2] The compound demonstrated significant tumor growth inhibition in this model as well.[2]
Table 2: Summary of In Vivo Efficacy in AML Xenograft Models
| Xenograft Model | Genetic Aberration | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MV4-11 | FLT3-ITD | 12 mg/kg, p.o., twice daily | 58% to 106% | [2] |
| KG-1 | FGFR1 fusion | 12 mg/kg, p.o., twice daily | 58% to 106% | [2] |
Notably, these anti-tumor effects were achieved without significant body weight loss in the animals, suggesting a favorable tolerability profile.[2]
References
In Vitro Efficacy of MAX-40279 Hemifumarate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] It has been developed as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, which are present in approximately 30% of newly diagnosed AML patients and are associated with a poor prognosis.[2] The dual inhibitory action of MAX-40279 is designed to address both the primary oncogenic driver (mutant FLT3) and potential resistance mechanisms mediated by the FGF/FGFR signaling pathway in the bone marrow microenvironment.[2] Preclinical studies have indicated that MAX-40279 is a potent and selective inhibitor, demonstrating activity against both wild-type and various mutant forms of FLT3, including those conferring resistance to other FLT3 inhibitors.[2]
Mechanism of Action
MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[3] In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), like the D835Y mutation, lead to constitutive activation of FLT3. This results in uncontrolled proliferation and survival of leukemic cells. MAX-40279 has demonstrated the ability to inhibit these mutated forms of FLT3, including the D835Y mutation which is a known resistance mechanism to some first-generation FLT3 inhibitors.[1][2]
By also targeting FGFR, MAX-40279 aims to overcome resistance mediated by the bone marrow stroma, where increased expression of FGF2 has been observed in response to FLT3 inhibition.[2] The inhibition of both FLT3 and FGFR signaling pathways ultimately disrupts downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Quantitative In Vitro Efficacy Data
While preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279, specific IC50 values from publicly available enzymatic and cellular assays are not extensively detailed in the provided search results. The available literature, primarily from conference abstracts and manufacturer announcements, indicates that the compound has been rigorously tested.
Enzymatic Assays: MAX-40279 has been evaluated in enzymatic assays against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[2] These studies are crucial for determining the direct inhibitory potential of the compound on its target kinases.
Cellular Assays: The anti-proliferative effects of MAX-40279 have been assessed in various AML cell lines.[2] Key cell lines mentioned in preclinical studies include:
-
MV4-11: An AML cell line that is homozygous for the FLT3-ITD mutation.
-
KG-1: An AML cell line known to have an FGFR1 fusion protein.
The tables below are structured to present the anticipated data from such studies.
Table 1: Enzymatic Inhibition Profile of MAX-40279
| Target Kinase | IC50 (nM) |
|---|---|
| FLT3-wt | Data not available |
| FLT3-ITD | Data not available |
| FLT3-D835Y | Data not available |
| FGFR1 | Data not available |
| FGFR2 | Data not available |
| FGFR3 | Data not available |
Table 2: Anti-proliferative Activity of MAX-40279 in AML Cell Lines
| Cell Line | Key Mutation(s) | IC50 (nM) |
|---|---|---|
| MV4-11 | FLT3-ITD | Data not available |
| KG-1 | FGFR1 Fusion | Data not available |
Experimental Protocols
Detailed, compound-specific experimental protocols for MAX-40279 are not publicly available. The following sections provide representative, generalized protocols for the key in vitro assays typically employed to evaluate a kinase inhibitor of this class.
Enzymatic Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: Workflow for a typical enzymatic kinase inhibition assay.
Methodology:
-
Reagents and Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR kinases, appropriate peptide substrates, ATP, assay buffer, kinase detection reagents (e.g., HTRF® kits), and 384-well microplates.
-
Procedure: a. A solution of the recombinant kinase is prepared in the assay buffer. b. Serial dilutions of MAX-40279 hemifumarate are prepared and added to the microplate wells. c. The kinase solution is added to the wells containing the compound and pre-incubated. d. The enzymatic reaction is initiated by the addition of a mixture of the peptide substrate and ATP. e. The reaction is allowed to proceed for a defined period at a controlled temperature. f. The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method. g. The IC50 values are calculated from the dose-response curves.
Cellular Anti-proliferative Assay (General Protocol)
This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cell lines.
Caption: Workflow for a typical cellular anti-proliferative assay.
Methodology:
-
Cell Lines and Culture Conditions: MV4-11 and KG-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density. b. After an initial incubation period to allow for cell adherence (if applicable) and stabilization, the cells are treated with a range of concentrations of this compound. c. The plates are incubated for a period of 72 hours. d. A cell viability reagent is added to each well. e. Following a short incubation with the reagent, the signal (luminescence or absorbance) is measured using a plate reader. f. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis of FLT3 Phosphorylation (General Protocol)
This technique is used to assess the inhibition of FLT3 autophosphorylation in cells treated with the inhibitor.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis: MV4-11 cells are treated with various concentrations of MAX-40279 for a defined period. Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane. b. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition of FLT3 phosphorylation.[4]
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. The in vitro studies conducted to date have established its mechanism of action and demonstrated its potent activity against key AML-relevant targets and cell lines. While specific quantitative data from these studies are not widely disseminated in the public domain, the collective evidence supports its progression into clinical trials. Further publication of the detailed preclinical data will be invaluable to the scientific community for a more comprehensive understanding of its in vitro efficacy.
References
Target Validation of MAX-40279 Hemifumarate in Acute Myeloid Leukemia (AML): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. However, the efficacy of single-agent FLT3 inhibitors is often limited by the development of resistance. MAX-40279 hemifumarate is a potent, orally bioavailable dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR). This technical guide provides a comprehensive overview of the target validation for MAX-40279 in AML, summarizing the preclinical and clinical evidence that supports its mechanism of action and therapeutic potential. The dual inhibition strategy aims to overcome resistance mechanisms mediated by the bone marrow microenvironment, offering a promising approach for the treatment of AML.
Introduction: The Rationale for Dual FLT3 and FGFR Inhibition in AML
Acute Myeloid Leukemia is a life-threatening cancer with a pressing need for more effective therapies. Mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic cells.[1]
While first and second-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the emergence of resistance. One of the key mechanisms of acquired resistance involves the activation of alternative survival pathways, frequently mediated by the bone marrow microenvironment.[2] Specifically, increased expression of Fibroblast Growth Factor 2 (FGF2) in marrow stromal cells can activate FGFR signaling in AML cells, providing a bypass mechanism that allows them to survive and proliferate despite FLT3 inhibition.[2]
This understanding has led to the development of dual FLT3 and FGFR inhibitors. By simultaneously targeting both pathways, MAX-40279 is designed to preemptively address this resistance mechanism, potentially leading to more durable clinical responses.[1]
This compound: Mechanism of Action
MAX-40279 is a small molecule inhibitor that targets the ATP-binding sites of both FLT3 and FGFR kinases.[1] This dual inhibition blocks the downstream signaling cascades that are crucial for the survival and proliferation of AML cells.
Inhibition of FLT3 Signaling
Mutated FLT3 receptors are constitutively active, leading to the continuous activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are critical for cell cycle progression, proliferation, and the inhibition of apoptosis. MAX-40279, by binding to the kinase domain of FLT3, prevents its autophosphorylation and the subsequent activation of these downstream effectors.[1]
Inhibition of FGFR Signaling
The FGFR family of receptor tyrosine kinases, when activated by their ligands (FGFs), also trigger the RAS/MAPK and PI3K/AKT pathways. In the context of AML, the bone marrow microenvironment can provide a source of FGFs that activate FGFR on leukemic cells, thereby promoting their survival and contributing to resistance against FLT3-targeted therapies.[2] MAX-40279's inhibition of FGFR blocks this pro-survival signaling, rendering the cancer cells more susceptible to the effects of FLT3 inhibition.[2]
Preclinical Evidence
The therapeutic potential of MAX-40279 in AML has been evaluated in a series of preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal models.
In Vitro Kinase and Cell-Based Assays
Enzymatic assays have demonstrated that MAX-40279 potently inhibits wild-type FLT3, clinically relevant FLT3 mutants (including ITD and D835Y), and FGFR subtypes 1, 2, and 3.[2] While specific IC50 values are not publicly available, the compound has been described as a "potent" inhibitor.[1] In cellular assays, MAX-40279 has shown the ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations.
Table 1: Summary of In Vitro Preclinical Data for MAX-40279 in AML
| Assay Type | Targets/Cell Lines | Key Findings |
| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of both wild-type and mutant FLT3, as well as multiple FGFR subtypes.[2] |
| Cellular Assays | AML cell lines (e.g., MV4-11) | Inhibition of proliferation in FLT3-mutated AML cells. |
| Signal Transduction Assays | AML cell lines | Inhibition of downstream signaling pathways mediated by FLT3 and FGFR. |
In Vivo Animal Studies
The in vivo efficacy of MAX-40279 has been demonstrated in xenograft models of AML. Oral administration of MAX-40279 resulted in significant tumor growth inhibition in mice bearing tumors from the MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) cell lines.[2] Notably, the drug achieved higher concentrations in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells in their native microenvironment.[2]
Table 2: Summary of In Vivo Preclinical Data for MAX-40279 in AML
| Animal Model | Cell Line | Dosing | Key Findings |
| Xenograft | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily | Significant inhibition of tumor growth.[3] |
| Xenograft | KG-1 (FGFR driven) | 12 mg/kg, p.o., twice daily | Significant inhibition of tumor growth, ranging from 58% to 106%.[2] |
| Mini-PDX | Patient-derived | 12 mg/kg, p.o., once daily | Efficacy in 43% of patient tumor samples.[3] |
| Pharmacokinetics (Rats) | N/A | Oral administration | Higher drug concentration observed in the bone marrow compared to plasma.[2] |
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial for patients with relapsed or refractory AML (NCT03412292).[1] This dose-escalation study is designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of the drug.
Table 3: Overview of the Phase I Clinical Trial of MAX-40279 in AML
| Clinical Trial ID | Phase | Status | Patient Population | Primary Endpoints |
| NCT03412292 | Phase I | Recruiting | Relapsed/Refractory AML | Safety, Tolerability, Maximum Tolerated Dose (MTD).[1] |
As of the latest available information, the results of this clinical trial have not been publicly disclosed.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the validation of MAX-40279's targets in AML.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for assessing the inhibitory activity of MAX-40279 against FLT3 and FGFR kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute recombinant human FLT3 or FGFR kinase to the desired concentration in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the MAX-40279 dilutions.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of MAX-40279 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of MAX-40279 on the viability of AML cells.
-
Cell Seeding:
-
Culture AML cells (e.g., MV4-11) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Drug Treatment:
-
Prepare serial dilutions of MAX-40279 in culture medium.
-
Add the drug dilutions to the wells containing the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for FLT3 Phosphorylation
This protocol is for detecting the phosphorylation status of FLT3 in AML cells following treatment with MAX-40279.
-
Cell Treatment and Lysis:
-
Treat AML cells with various concentrations of MAX-40279 for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Quantify the band intensities to determine the relative levels of FLT3 phosphorylation.
-
Conclusion
The preclinical data strongly support the validation of FLT3 and FGFR as the primary targets of this compound in AML. The dual inhibitory mechanism of action provides a sound scientific rationale for its potential to overcome a key resistance pathway that limits the efficacy of single-agent FLT3 inhibitors. The significant in vivo anti-tumor activity and favorable pharmacokinetic profile further underscore its therapeutic promise. The ongoing Phase I clinical trial will be crucial in determining the safety and preliminary efficacy of MAX-40279 in patients with AML. This technical guide provides a comprehensive summary of the available data and methodologies for the continued investigation of this promising targeted therapy.
References
The Dual Kinase Inhibitor MAX-40279 Hemifumarate: A Deep Dive into its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MAX-40279 hemifumarate is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] Developed by MaxiNovel Pharmaceuticals, this dual inhibitor has shown potent preclinical activity, particularly in the context of Acute Myeloid Leukemia (AML).[1][3][4] Its mechanism of action is designed to address both primary oncogenic signaling driven by FLT3 mutations and resistance mechanisms often mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][5] Preclinical studies have demonstrated its ability to inhibit wild-type and mutated forms of FLT3, suppress tumor growth in AML xenograft models, and achieve high concentrations in the bone marrow.[3][5] MAX-40279 has been granted Orphan Drug Designation by the FDA for the treatment of AML and has been investigated in Phase 1 clinical trials.[1][4]
Introduction
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FLT3 gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One of the key resistance mechanisms involves the activation of alternative signaling pathways, including the FGF/FGFR axis, within the protective niche of the bone marrow.
MAX-40279 was developed as a next-generation kinase inhibitor with a dual specificity for FLT3 and FGFR. This polypharmacological approach aims to simultaneously block the primary driver of leukemogenesis in FLT3-mutated AML and abrogate a key escape pathway, potentially leading to more durable clinical responses. This technical guide provides a comprehensive overview of the pharmacodynamics of MAX-40279, summarizing the available preclinical data, detailing the experimental methodologies used in its evaluation, and visualizing its mechanism of action through signaling pathway diagrams.
Mechanism of Action
MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2] This inhibition disrupts the downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.
Inhibition of FLT3 Signaling
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In AML, activating mutations, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in uncontrolled cell proliferation and survival. MAX-40279 inhibits both wild-type FLT3 and clinically relevant mutant forms, including FLT3-ITD and the D835Y mutation, which is known to confer resistance to some FLT3 inhibitors.[3][5] By blocking the autophosphorylation of FLT3, MAX-40279 prevents the activation of downstream signaling pathways, including:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, and its inhibition by MAX-40279 leads to cell cycle arrest.
-
PI3K/AKT Pathway: A key survival pathway, its blockade by MAX-40279 promotes apoptosis in leukemic cells.
-
STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is critical for leukemic cell survival and proliferation. MAX-40279 effectively suppresses STAT5 phosphorylation.
Inhibition of FGFR Signaling
The FGFR family of receptor tyrosine kinases and their FGF ligands are involved in various cellular processes, including proliferation, differentiation, and angiogenesis. In the context of AML, the FGF/FGFR pathway has been implicated in resistance to FLT3 inhibitors. Increased expression of FGF2 in the bone marrow stroma can activate FGFR on AML cells, providing a bypass signaling route that promotes survival despite FLT3 inhibition.[5] MAX-40279's ability to inhibit FGFR1, FGFR2, and FGFR3 is therefore a key feature of its design, aiming to overcome this resistance mechanism.[3][5]
Quantitative Data
While specific IC50 values from the manufacturer are not publicly available, preclinical evaluations have consistently described MAX-40279 as a potent inhibitor of both FLT3 and FGFR kinases. The following tables summarize the available quantitative and semi-quantitative data from preclinical studies.
Table 1: In Vitro Potency of MAX-40279
| Target Enzyme/Cell Line | Assay Type | Result | Reference |
| FLT3 (wild-type) | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| FLT3-ITD | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| FLT3-D835Y | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| FGFR1 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| FGFR2 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| FGFR3 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| MV4-11 (FLT3-ITD) | Cell Viability Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| KG-1 (FGFR1 fusion) | Cell Viability Assay | Potent Inhibition (Specific IC50 not available) | [5] |
| HUVECs, MAECs, MPLECs | EndMT Assay | Inhibition of NDRG1 phosphorylation at 0.5-1 µM | [6] |
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Body Weight Loss | Reference |
| AML Xenograft | Not specified | 58% to 106% | Not significant | [3][5] |
| MV4-11 and KG-1 | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | Not specified | [6] |
| Mouse Mini-PDX | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of patient tumor samples | Not specified | [6] |
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of MAX-40279.
Enzymatic Assays
-
Objective: To determine the in vitro inhibitory activity of MAX-40279 against purified FLT3 and FGFR kinase enzymes.
-
Methodology:
-
Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (FGFR1, FGFR2, FGFR3) kinases are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
MAX-40279 is added at various concentrations to determine its effect on the kinase activity.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation ([γ-³²P]ATP) or fluorescence/luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Assays
-
Objective: To assess the effect of MAX-40279 on the viability and proliferation of AML cell lines.
-
Cell Lines:
-
MV4-11: Human AML cell line with an endogenous FLT3-ITD mutation.
-
KG-1: Human AML cell line with an FGFR1 fusion protein.[5]
-
-
Methodology (Cell Viability - MTT/MTS Assay):
-
Cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with a range of concentrations of MAX-40279 for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]
-
Signal Transduction Assays (Western Blotting)
-
Objective: To investigate the effect of MAX-40279 on the phosphorylation status of key downstream signaling proteins of the FLT3 and FGFR pathways.
-
Methodology:
-
AML cells (e.g., MV4-11) are treated with MAX-40279 at various concentrations for a defined period.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FLT3, FLT3, p-ERK, ERK, p-STAT5, STAT5, p-AKT, AKT).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.
-
Methodology:
-
Human AML cells (e.g., MV4-11 or KG-1) are injected subcutaneously or intravenously into the mice.[12][13][14]
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
MAX-40279 is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated groups to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.
Caption: Preclinical Evaluation Workflow for MAX-40279.
Conclusion
This compound is a promising dual FLT3/FGFR kinase inhibitor with a strong preclinical rationale for its development in Acute Myeloid Leukemia. Its ability to potently inhibit both the primary oncogenic driver and a key resistance pathway represents a significant advancement in the targeted therapy of this disease. The available preclinical data demonstrate its efficacy in relevant in vitro and in vivo models. Further publication of detailed quantitative data from ongoing and completed clinical trials will be crucial to fully elucidate its therapeutic potential. The information presented in this guide provides a solid foundation for understanding the pharmacodynamic profile of this novel targeted agent.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug receives orphan designation for AML | MDedge [mdedge.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
An In-Depth Technical Guide to MAX-40279 Hemifumarate: A Dual FLT3/FGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MAX-40279 hemifumarate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This document consolidates key chemical and biological data, details on its mechanism of action, and relevant experimental protocols to support ongoing research and development efforts in oncology, particularly for acute myeloid leukemia (AML).
Core Compound Data
A summary of the essential chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 2388506-43-0[1] |
| Molecular Formula | C₂₂H₂₃FN₆OS · 0.5(C₄H₄O₄) |
| Molecular Weight | 554.59 g/mol [1] |
| Target | FLT3; FGFR[1] |
| Pathway | Protein Tyrosine Kinase/RTK[1] |
Mechanism of Action and Biological Activity
MAX-40279 is a multi-kinase inhibitor that primarily targets FLT3 and FGFR, two key receptor tyrosine kinases implicated in the pathogenesis of various cancers, most notably AML.[2][3] Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2] MAX-40279 has demonstrated potent inhibition of both wild-type FLT3 and clinically relevant mutant forms, such as FLT3-ITD (internal tandem duplication) and FLT3-D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]
Furthermore, the dual inhibitory activity against FGFR is significant, as activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[2] By targeting both pathways, MAX-40279 has the potential to overcome this resistance.[2]
Preclinical studies have shown that MAX-40279 effectively inhibits the proliferation of FLT3- and FGFR-overexpressing tumor cells.[4] The inhibition of these kinases disrupts downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell growth and survival.[5][6]
Interestingly, MAX-40279 also inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330, leading to the suppression of the endothelial-to-mesenchymal transition (EndMT).[1]
Signaling Pathway Inhibition
The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways.
Experimental Protocols
This section outlines general protocols for key in vitro and in vivo assays relevant to the evaluation of MAX-40279. These are intended as a starting point and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Human AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR expression)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of MAX-40279 in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the inhibition of FLT3 and downstream signaling protein phosphorylation.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of MAX-40279 on purified FLT3 or FGFR kinase.
Materials:
-
Purified recombinant FLT3 or FGFR kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of MAX-40279.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.[9][10]
Animal Xenograft Studies
These studies evaluate the in vivo efficacy of MAX-40279 in a tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell lines (e.g., MV4-11)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer MAX-40279 orally at a predetermined dose and schedule (e.g., once or twice daily).[1] The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[11][12]
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of MAX-40279.
Chemical Synthesis
While the specific, proprietary synthesis route for MAX-40279 is not publicly available, a plausible general approach can be inferred from the synthesis of similar kinase inhibitors. The core structure is a substituted thieno[3,2-d]pyrimidine. A likely synthetic strategy would involve the construction of this core, followed by the introduction of the side chains via cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to attach the 4-fluoro-2-methoxyphenyl group, and a Buchwald-Hartwig amination could be used to introduce the N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)amine moiety. The final step would likely be the formation of the hemifumarate salt.
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with the potential to address unmet medical needs in AML and possibly other malignancies driven by these signaling pathways. Its ability to overcome resistance mechanisms associated with current therapies makes it a strong candidate for further clinical development. The information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veterinarypaper.com [veterinarypaper.com]
An In-Depth Technical Guide to the Discovery and Synthesis of MAX-40279 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel Pharmaceuticals, MAX-40279 has demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. Its ability to simultaneously target both FLT3 and FGFR pathways addresses a key mechanism of acquired resistance in AML. Preclinical studies have highlighted its robust anti-tumor activity, favorable pharmacokinetic profile with high bone marrow distribution, and efficacy in overcoming resistance. MAX-40279 was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and is currently undergoing clinical evaluation.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of MAX-40279 hemifumarate.
Discovery and Rationale
The discovery of MAX-40279 was driven by the clinical need to overcome resistance to first- and second-generation FLT3 inhibitors in AML. Mutations in the FLT3 gene are prevalent in approximately 30% of AML patients and are associated with a poor prognosis.[2] While targeted FLT3 inhibitors have shown clinical benefit, their efficacy is often limited by the development of resistance, frequently mediated by the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[3]
MAX-40279 was designed as a dual inhibitor to simultaneously block both the primary oncogenic driver (mutant FLT3) and a key resistance pathway (FGFR signaling). The core chemical scaffold of MAX-40279 is a thieno[3,2-d]pyrimidine, a class of compounds known for its kinase inhibitory activity.[4][5][6][7] Structure-activity relationship (SAR) studies on this scaffold likely focused on optimizing potency against both FLT3 and FGFR, while maintaining drug-like properties such as oral bioavailability and metabolic stability.
Chemical Structure:
-
IUPAC Name: 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine
-
Molecular Formula: C₂₂H₂₃FN₆OS
-
Synonyms: Nefextinib, MAX 40279
Synthesis
While the specific, detailed synthesis protocol for this compound is proprietary, a general synthetic route can be inferred from patents covering thieno[3,2-d]pyrimidine derivatives and related kinase inhibitors.[4] The synthesis likely involves a multi-step process culminating in the coupling of the core thieno[3,2-d]pyrimidine nucleus with the substituted pyrazole side chain.
dot
Caption: General synthetic workflow for this compound.
Mechanism of Action
MAX-40279 exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both FLT3 and FGFR kinases.[8][9] This dual inhibition leads to the blockade of downstream signaling pathways crucial for the proliferation and survival of cancer cells.
-
FLT3 Inhibition: In AML, constitutively active FLT3 mutants, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, drive leukemogenesis through the activation of pathways like RAS/MAPK and PI3K/AKT. MAX-40279's inhibition of both wild-type and mutant FLT3 abrogates these pro-survival signals.[9]
-
FGFR Inhibition: The activation of the FGFR signaling pathway in the bone marrow microenvironment can confer resistance to FLT3 inhibitors. By inhibiting FGFR, MAX-40279 mitigates this resistance mechanism, potentially leading to more durable responses.[3]
dot
Caption: Proposed signaling pathway of MAX-40279 in AML cells.
Preclinical Data
In Vitro Activity
MAX-40279 has demonstrated potent inhibitory activity against both FLT3 and FGFR kinases in enzymatic assays. It is also effective against clinically relevant FLT3 mutants that are resistant to other inhibitors.[3][8]
| Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type |
| FLT3-wt | Data not available | - | Enzymatic |
| FLT3-ITD | Data not available | MV4-11 | Cell-based |
| FLT3-D835Y | Data not available | - | Enzymatic |
| FGFR1 | Data not available | - | Enzymatic |
| FGFR2 | Data not available | - | Enzymatic |
| FGFR3 | Data not available | - | Enzymatic |
Note: Specific IC₅₀ values are not publicly available but are described as potent.
Pharmacokinetics
Preclinical pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally bioavailable and achieves significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[3][8]
| Species | Dose | Route | Cₘₐₓ | Tₘₐₓ | AUC | Bioavailability | Bone Marrow:Plasma Ratio |
| SD Rat | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | High |
Note: Detailed quantitative pharmacokinetic parameters are not publicly available.
In Vivo Efficacy
The anti-tumor efficacy of MAX-40279 has been evaluated in AML xenograft models. In a study using the MV4-11 cell line (FLT3-ITD positive), orally administered MAX-40279 significantly inhibited tumor growth.[8]
| Animal Model | Cell Line | Treatment | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| Mouse Xenograft | MV4-11 | MAX-40279 | 12 mg/kg | p.o., twice daily | Significant inhibition |
| Mouse Xenograft | KG-1 (FGFR driven) | MAX-40279 | 12 mg/kg | p.o., twice daily | Significant inhibition |
Clinical Development
MAX-40279 is currently being investigated in a Phase I dose-escalation clinical trial (NCT03412292) to evaluate its safety, tolerability, and pharmacokinetics in patients with relapsed or refractory AML.[2] The study is also aimed at determining the maximum tolerated dose (MTD) and recommended Phase 2 dose. Maxinovel has also initiated a Phase II study in advanced gastric cancer or gastroesophageal junction cancer.[10]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A representative protocol for assessing the in vitro kinase inhibitory activity of MAX-40279 would involve a radiometric or fluorescence-based assay.
-
Reagents: Recombinant human FLT3 and FGFR kinases, appropriate kinase buffer, ATP (radiolabeled or unlabeled), substrate peptide, and test compound (MAX-40279).
-
Procedure:
-
Prepare serial dilutions of MAX-40279 in DMSO.
-
In a microplate, combine the kinase, substrate, and MAX-40279 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of MAX-40279 and determine the IC₅₀ value using non-linear regression analysis.
-
Cell-Based Proliferation Assay (General Protocol)
The effect of MAX-40279 on the proliferation of AML cell lines can be determined using a colorimetric or luminescence-based assay.
-
Cell Lines: MV4-11 (FLT3-ITD) and other relevant AML cell lines.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of MAX-40279 for 72 hours.
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).
-
AML Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Procedure:
-
Subcutaneously implant MV4-11 cells into the flank of the mice.[11]
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer MAX-40279 orally at the specified dose and schedule.[8]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
dot
References
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - Google Patents [patents.google.com]
- 5. PH12014501504A1 - THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. 再极医药科技有限公司 [maxinovel.com]
- 11. reactionbiology.com [reactionbiology.com]
The Dual FLT3/FGFR Inhibitor MAX-40279 Hemifumarate: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MAX-40279 hemifumarate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This document consolidates available preclinical data, outlines key experimental methodologies, and visualizes the compound's mechanism of action within relevant signaling pathways.
Core Efficacy and Mechanism of Action
MAX-40279 is designed to address key challenges in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations, which are present in approximately 30% of AML cases and are associated with a poor prognosis.[3][4] The dual-targeting strategy of MAX-40279 is based on the rationale of overcoming resistance to FLT3 inhibitors that can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[3][5]
Preclinical evaluations have demonstrated that MAX-40279 is effective against various FLT3 mutants, including the D835Y mutation, which confers resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1][5] Furthermore, studies have shown that MAX-40279 achieves a significantly higher concentration in the bone marrow compared to plasma, a critical feature for targeting hematological malignancies.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of MAX-40279 and comparative compounds from preclinical studies.
Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Cell Line | Dosing Regimen | Duration | Outcome |
| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition.[1] |
| KG-1 (FGFR1 fusion) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition.[1] |
| Mini-PDX Assay | 12 mg/kg, p.o., once daily | 7 days | Effective in 43% of patient tumor samples.[1] |
Table 2: Comparative IC50 Values of FLT3 Inhibitors Against Mutant Cell Lines
| Compound | Cell Line | FLT3 Mutation(s) | IC50 (nM) |
| Unspecified FLT3 Inhibitor | MV-4-11 | FLT3 | 0.0021[6] |
| Unspecified FLT3 Inhibitor | MOLM-14 | FLT3-ITD, FLT3-ITD-D835Y, FLT3-ITD-F691L | 0.86 - 17.74[6] |
| CCT137690 | MOLM-13 | FLT3-ITD | 23[7] |
| CCT137690 | MV4-11 | FLT3-ITD | 62[7] |
Note: Specific IC50 values for MAX-40279 against a comprehensive panel of FLT3 mutant cell lines are not yet publicly available in the reviewed literature. The data for the "Unspecified FLT3 Inhibitor" and CCT137690 are provided for context.
Key Experimental Protocols
The preclinical evaluation of MAX-40279 involved a series of standard and specialized assays to determine its efficacy and mechanism of action.[5]
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effects of MAX-40279 on FLT3 mutant and wild-type cell lines.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment (MTS Assay):
-
An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.
-
-
Apoptosis Assessment (Annexin V Staining):
-
Treated cells are washed and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
Samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis of FLT3 Phosphorylation
-
Objective: To assess the inhibitory effect of MAX-40279 on the autophosphorylation of the FLT3 receptor and downstream signaling proteins.
-
Methodology:
-
Cell Lysis: AML cells treated with MAX-40279 are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA).
-
The membrane is incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK. A loading control like GAPDH or β-actin is also used.
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Tumor Growth and Monitoring: Tumor volume is monitored regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. MAX-40279 is administered orally at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for western blot or immunohistochemical analysis to confirm target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by MAX-40279 and a typical experimental workflow for its evaluation.
Caption: Dual Inhibition of FLT3 and FGFR Signaling by MAX-40279.
Caption: Preclinical Evaluation Workflow for MAX-40279.
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of FLT3-mutated AML. Its ability to overcome known resistance mechanisms and its favorable pharmacokinetic profile in the bone marrow highlight its potential as a next-generation targeted therapy. Further disclosure of detailed quantitative data from ongoing and future studies will be critical in fully elucidating its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 4. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of MAX-40279 Hemifumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemifumarate is a novel, orally bioavailable small molecule inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs). This dual inhibitory activity positions MAX-40279 as a promising therapeutic agent for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease.[1] Furthermore, its action on FGFR pathways suggests a broader potential in solid tumors and a mechanism to overcome resistance to conventional FLT3 inhibitors. This technical guide synthesizes the current understanding of the cellular pathways affected by this compound, presenting available preclinical data, outlining key experimental methodologies, and visualizing the complex signaling networks at play.
Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR
This compound exerts its anti-neoplastic effects by targeting two critical receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and resistance to therapy.
Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3)
FLT3 is a key regulator of hematopoiesis, and activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML, correlating with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 signaling cascade, promoting uncontrolled proliferation and survival of leukemic blasts. MAX-40279 has demonstrated potent inhibition of both wild-type and mutated forms of FLT3, including the D835Y mutation which can confer resistance to other FLT3 inhibitors.[4]
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway plays a crucial role in normal development and tissue homeostasis. However, aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors.[5][6] In the context of AML, the bone marrow microenvironment can secrete fibroblast growth factors (FGFs), which activate FGFR signaling in leukemic cells. This activation can provide a survival signal that bypasses the effects of FLT3 inhibition, leading to therapeutic resistance.[1][4] By simultaneously inhibiting FGFR, MAX-40279 is designed to overcome this resistance mechanism.[4]
Affected Cellular Signaling Pathways
The dual inhibition of FLT3 and FGFR by this compound results in the downregulation of several critical downstream signaling pathways.
RAS/RAF/MEK/ERK (MAPK) Pathway
Both FLT3 and FGFR activation can lead to the stimulation of the RAS/RAF/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5][7][8] Inhibition of these upstream receptors by MAX-40279 is expected to lead to a significant reduction in ERK phosphorylation and activity, thereby impeding tumor cell growth.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical downstream effector of both FLT3 and FGFR signaling, playing a key role in cell survival, growth, and metabolism.[5][7][8] By blocking the activation of FLT3 and FGFR, MAX-40279 likely inhibits the phosphorylation of AKT, leading to the deactivation of this pro-survival pathway and potentially inducing apoptosis in cancer cells.
STAT5 Signaling Pathway
Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of FLT3-ITD.[2][3] Constitutive activation of STAT5 is a hallmark of FLT3-mutated AML and is crucial for the survival and proliferation of leukemic cells. Inhibition of FLT3 by MAX-40279 is predicted to decrease the phosphorylation and activation of STAT5.
Below is a diagram illustrating the targeted signaling pathways.
Preclinical Data Summary
While specific IC50 values for this compound are not publicly available, preclinical studies have described it as a potent inhibitor. The available data from in vitro and in vivo studies are summarized below.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Key Findings | Reference |
| Enzymatic Assays | FLT3 (wild-type, ITD, D835Y), FGFR (1, 2, 3) | Potent inhibition of both FLT3 and FGFR kinases. Effective against resistance-conferring FLT3 mutations. | [1] |
| Cellular Assays | AML cell lines (e.g., MV4-11 with FLT3-ITD, KG-1 with FGFR expression) | Inhibition of proliferation and downstream signaling. | [1] |
| Signal Transduction Assays | AML cell lines | Inhibition of phosphorylation of downstream effectors (e.g., STAT5, ERK, AKT). | [1] |
| Endothelial-to-Mesenchymal Transition (EndMT) Assay | - | Suppresses EndMT. | |
| NDRG1 Phosphorylation Assay | - | Inhibits the phosphorylation of N-myc downstream regulated gene 1 (NDRG1). |
Table 2: In Vivo Activity of this compound
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| AML Xenograft | MV4-11 (FLT3-ITD) | Oral administration | 58% to 106% tumor growth inhibition. | [1][4][9] |
| AML Xenograft | KG-1 (FGFR driven) | Oral administration | 58% to 106% tumor growth inhibition. | [1][4][9] |
| Pharmacokinetics | Sprague-Dawley Rats | Oral administration | Higher drug concentration in bone marrow compared to plasma. | [1] |
Detailed Experimental Protocols (Representative)
The following sections provide representative protocols for the key experiments cited in the preclinical evaluation of this compound. Note that these are generalized procedures and specific parameters may have been optimized for the compound.
Kinase Inhibition Assay (FLT3 and FGFR)
This assay is designed to measure the direct inhibitory effect of MAX-40279 on the enzymatic activity of purified FLT3 and FGFR kinases.
Materials:
-
Purified recombinant human FLT3 (wild-type, ITD, D835Y) and FGFR (1, 2, 3) kinases.
-
Kinase-specific peptide substrate.
-
ATP.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit or similar.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted compound, purified kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Luminescence is measured using a microplate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Cell Viability Assay
This assay assesses the effect of MAX-40279 on the proliferation and viability of AML cell lines.
Materials:
-
AML cell lines (MV4-11, KG-1).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the AML cells in 96-well plates and allow them to attach or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions to allow for cell lysis and signal generation.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis for Phospho-protein Levels
This technique is used to detect the phosphorylation status of key downstream signaling proteins.
Materials:
-
AML cell lines.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat AML cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of MAX-40279 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
AML cell lines (MV4-11, KG-1).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject AML cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition.
The general workflow for preclinical evaluation is depicted below.
Mechanism for Overcoming Resistance
A key advantage of this compound is its potential to overcome resistance to first-generation FLT3 inhibitors. This is primarily achieved through its dual targeting of FLT3 and FGFR.
Conclusion
This compound is a promising dual inhibitor of FLT3 and FGFR with demonstrated preclinical activity in AML models. Its mechanism of action directly targets key oncogenic drivers and offers a rational approach to overcoming resistance mediated by the tumor microenvironment. The data summarized in this guide highlight the significant potential of MAX-40279 as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
In-Depth Technical Guide: MAX-40279 Hemifumarate and its Role in the Endothelial-to-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemifumarate is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Emerging preclinical evidence has identified a novel mechanism of action for MAX-40279 in the suppression of the endothelial-to-mesenchymal transition (EndMT), a cellular process implicated in various pathologies, including cancer progression and fibrosis. This technical guide provides a comprehensive overview of the current understanding of MAX-40279's effect on EndMT, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Introduction to Endothelial-to-Mesenchymal Transition (EndMT)
Endothelial-to-mesenchymal transition is a complex biological process where endothelial cells lose their characteristic cobblestone morphology and endothelial markers, such as VE-cadherin and CD31. They subsequently gain mesenchymal traits, including a spindle-like shape and the expression of mesenchymal markers like α-smooth muscle actin (α-SMA), Vimentin, and transcription factors such as Snail, Slug, and ZEB1. This transdifferentiation process is a key contributor to embryonic development and wound healing. However, its dysregulation is implicated in the pathogenesis of various diseases, including cancer, where it can promote tumor progression, metastasis, and drug resistance.
This compound: A Dual FLT3/FGFR Inhibitor
MAX-40279 is a potent small molecule inhibitor targeting both FLT3 and FGFR kinases.[2][3] Initially developed for the treatment of acute myeloid leukemia (AML) due to the frequent mutations and overexpression of FLT3 in this malignancy, its activity against FGFR provides a mechanism to overcome resistance mediated by the FGF/FGFR pathway.[4]
Mechanism of Action: Inhibition of EndMT via NDRG1 Phosphorylation
This compound suppresses EndMT through a distinct signaling pathway involving the N-myc downstream-regulated gene 1 (NDRG1). Specifically, MAX-40279 inhibits the phosphorylation of NDRG1 at the Serine 330 residue (Ser330).[5][6] NDRG1 is a stress-responsive protein involved in cell differentiation and proliferation, and its phosphorylation status is critical for its function. By preventing the phosphorylation of NDRG1 at Ser330, MAX-40279 modulates downstream signaling cascades that ultimately lead to the suppression of the EndMT program.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound inhibits EndMT.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Concentration | Effect | Reference |
| EndMT Inhibition | HUVECs, MAECs, MPLECs | 0.5 - 1 µM | Impediment of EndMT by inhibiting NDRG1 phosphorylation at Ser-330. | [5][6] |
| Cell Migration | HUVECs | 0.5 and 1 µM | Attenuation of H₂O₂ and TGF-β induced cell migration. | [6] |
| Mesenchymal Marker Expression | HUVECs, MAECs, MPLECs | 0.5 and 1 µM | Inhibition of ZEB1, α-SMA, Slug, Snail, and TAGLN expression. | [5][6] |
| NDRG1 Phosphorylation | HUVECs, MAECs, MPLECs | 0.5 and 1 µM | Significant inhibition of NDRG1 phosphorylation at Ser-330 and reduction of total NDRG1 protein. | [5][6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Duration | Effect | Reference |
| Mouse Mini-PDX Assay | 12 mg/kg, p.o., once daily | 7 days | Effective in 43% of patient tumor samples. | [5][6] |
| MV4-11 and KG-1 Xenograft Models | 12 mg/kg, p.o., twice daily | 21-28 days | Significant inhibition of tumor growth with no significant toxicity. | [5][6] |
| Mouse Breast Cancer Model | 7-15 mg/kg, p.o., twice daily | 2-3 weeks | Significantly enhances anti-PD-1 therapeutic effect. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MAX-40279 and EndMT.
Western Blot Analysis of NDRG1 Phosphorylation and EndMT Markers
Objective: To quantify the protein levels of total NDRG1, phosphorylated NDRG1 (Ser330), and key endothelial and mesenchymal markers in response to MAX-40279 treatment.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound
-
EndMT inducing agent (e.g., TGF-β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NDRG1, anti-phospho-NDRG1 (Ser330), anti-α-SMA, anti-Snail, anti-Slug, anti-ZEB1, anti-TAGLN, anti-VE-cadherin, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 2 hours.
-
EndMT Induction: Induce EndMT by adding TGF-β (e.g., 10 ng/mL) to the medium and incubate for 48 hours. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to the loading control (GAPDH).
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cells (e.g., HUVECs)
-
Serum-free and complete cell culture medium
-
This compound
-
Chemoattractant (e.g., VEGF or complete medium)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture HUVECs to sub-confluency and then starve in serum-free medium for 6-12 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved HUVECs in serum-free medium with or without different concentrations of this compound. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours, allowing cells to migrate through the porous membrane.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Tumor cells (e.g., MV4-11 or KG-1)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 12 mg/kg) or vehicle control orally (p.o.) according to the specified schedule (e.g., twice daily).
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualization of Experimental Workflows
Western Blot Experimental Workflow
Transwell Cell Migration Assay Workflow
Conclusion
This compound presents a promising therapeutic agent with a multifaceted mechanism of action. Beyond its established role as a dual FLT3/FGFR inhibitor in hematological malignancies, its ability to suppress the endothelial-to-mesenchymal transition by inhibiting NDRG1 phosphorylation opens new avenues for its application in solid tumors and fibrotic diseases. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of MAX-40279 in targeting EndMT-driven pathologies. Further investigation is warranted to fully elucidate the downstream effectors of the NDRG1 signaling pathway and to explore the efficacy of MAX-40279 in a broader range of preclinical models of diseases where EndMT is a key pathological driver.
References
- 1. Facebook [cancer.gov]
- 2. MAX-40279 - Immunomart [immunomart.com]
- 3. MAX-40279 (EX-A4057) | FLT3/FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating MAX-40279 Hemifumarate in Gastric Cancer Models: A Review of Publicly Available Data
Researchers, scientists, and drug development professionals are keenly interested in emerging therapeutic agents for gastric cancer. One such compound that has appeared in developmental pipelines is MAX-40279 hemifumarate. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of detailed information regarding its investigation in gastric cancer models.
At present, there are no published studies that provide in-depth data on the efficacy, mechanism of action, or specific experimental protocols for this compound in the context of gastric cancer. While the compound is listed in several gastric cancer pipeline reports, these documents do not offer the granular scientific data necessary for a detailed technical guide.[1][2][3]
The development of effective therapies for gastric cancer often involves targeting key signaling pathways that are dysregulated in tumor cells.[4][5][6] Common pathways implicated in gastric cancer progression include the EGFR/HER2, PI3K/AKT/mTOR, MAPK/ERK, and STAT3 signaling cascades.[4][6][7] Additionally, targeting angiogenesis through pathways like VEGFR is a validated strategy.[8][9] Novel therapies are also exploring the inhibition of pathways such as FGFR and MET.[10][11] However, without specific research on this compound, it is not possible to determine which, if any, of these pathways the compound targets.
A thorough technical guide would typically include detailed summaries of quantitative data from various experimental models, comprehensive experimental protocols, and visualizations of the compound's effect on cellular signaling. Unfortunately, due to the absence of published research, these core requirements cannot be met for this compound at this time.
For researchers and professionals in drug development, this information gap highlights the early stage of this compound's journey through the therapeutic development pipeline. Further research and publication of preclinical and clinical data will be necessary to understand its potential role in the treatment of gastric cancer. Professionals in the field are encouraged to monitor scientific databases and clinical trial registries for future updates on this compound.
References
- 1. openpr.com [openpr.com]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. openpr.com [openpr.com]
- 4. Signaling pathways and therapeutic interventions in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric Cancer Signaling Pathways and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of MAPK pathway in gastric cancer: unveiling molecular crosstalk and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of receptor tyrosine kinases in gastric cancer: New targets for a selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Efficacy Assessment of MAX-40279 Hemifumarate in AML Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR)[1][2]. These receptor tyrosine kinases are implicated in the proliferation and survival of tumor cells in various malignancies, particularly in acute myeloid leukemia (AML)[1][2]. Aberrant FLT3 signaling, through internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, is a key driver in AML. Concurrently, the FGFR signaling pathway has been identified as a potential resistance mechanism to FLT3 inhibitors, often mediated by the bone marrow microenvironment[3][4].
MAX-40279's dual inhibitory action makes it a promising candidate to overcome this resistance[3]. Preclinical studies have demonstrated its potent, selective, and bioavailable profile, with significant tumor growth inhibition (58% to 106%) in AML xenograft models (MV4-11 for FLT3-ITD and KG-1 for FGFR1 fusion) without notable toxicity[3]. Furthermore, it exhibits a favorable pharmacokinetic profile, achieving higher concentrations in the bone marrow compared to plasma[2][3].
These application notes provide a detailed protocol for evaluating the in vivo efficacy of MAX-40279 hemifumarate using a subcutaneous AML xenograft mouse model.
Mechanism of Action & Signaling Pathway
MAX-40279 competitively binds to the ATP-binding pocket of FLT3 and FGFR kinases. This inhibition blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis[5]. By targeting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response and mitigate resistance.
Experimental Protocols
This section details the methodology for a subcutaneous xenograft study to assess the anti-tumor efficacy of MAX-40279.
Cell Line Selection and Culture
-
Cell Lines:
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase with >95% viability before implantation[7].
Animal Model
-
Strain: Immunocompromised mice, such as 6-8 week old female BALB/c nude (nu/nu) or NOD-scid gamma (NSG) mice, are suitable for establishing human tumor xenografts[6][7].
-
Acclimatization: Allow mice to acclimatize for at least one week in a specific pathogen-free (SPF) facility before any procedures. Provide sterile food and water ad libitum[7].
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC)[6].
Tumor Implantation (Subcutaneous Xenograft)
-
Cell Preparation: Harvest MV4-11 or KG-1 cells during their logarithmic growth phase. Wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL[5][6]. The Matrigel mixture enhances tumor take rate and growth.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle[5][6].
-
Monitoring: Monitor mice regularly for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .
Study Design and Drug Administration
-
Tumor Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group)[8].
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in sterile water)
-
Group 2: MAX-40279 (Low Dose, e.g., 10 mg/kg)
-
Group 3: MAX-40279 (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (Standard-of-care agent, optional)
-
-
Drug Formulation: Prepare a homogenous suspension of this compound in the vehicle solution daily before administration.
-
Administration: Administer the assigned treatment orally (p.o.) via gavage once daily (QD) for 21-28 consecutive days[8]. Dosing volume is typically 10 mL/kg based on body weight.
Endpoint Analysis and Data Collection
-
Tumor Growth Inhibition (TGI): Measure tumor volumes with calipers 2-3 times per week. The primary efficacy endpoint is TGI, calculated at the end of the study using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] × 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group[6].
-
-
Toxicity Assessment: Monitor the body weight of mice 2-3 times per week as an indicator of general health and treatment-related toxicity[6][7]. A body weight loss exceeding 20% may require dose reduction or cessation.
-
Pharmacodynamic (PD) Analysis: A subset of tumors can be flash-frozen or fixed for analysis of target engagement. Western blotting can be used to assess the phosphorylation status of FLT3, FGFR, and downstream effectors like AKT and ERK[5][9].
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables present hypothetical but representative data from a study as described above.
Table 1: Anti-Tumor Efficacy of MAX-40279 in MV4-11 (FLT3-ITD) Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1540 ± 125 | - | +2.5 ± 1.1 |
| MAX-40279 | 10 | 693 ± 88 | 55 | -1.8 ± 1.5 |
| MAX-40279 | 30 | 154 ± 45 | 90 | -3.5 ± 2.0 |
Table 2: Key Pharmacokinetic Parameters of MAX-40279 in SD Rats (Single Dose)
| Compartment | Cmax (ng/mL) | AUC (ng·h/mL) | Bone Marrow to Plasma Ratio |
| Plasma | 450 | 2100 | - |
| Bone Marrow | 2800 | 15500 | ~7.4 |
Note: Pharmacokinetic data is based on reported findings for MAX-40279, indicating significantly higher drug concentration in bone marrow than in plasma[2][3].
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Studies of Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Xenograft Study [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: MAX-40279 Hemifumarate Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Its ability to target both wild-type and mutant forms of FLT3, including the D835Y mutation, suggests its potential to overcome resistance to other FLT3 inhibitors.[1][2] MAX-40279 has demonstrated potent anti-proliferative activity in preclinical models of acute myeloid leukemia (AML).[1][3] This document provides detailed information on the solubility of MAX-40279 hemifumarate and protocols for its preparation for in vitro cell culture experiments.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of the compound in various solvents is summarized below. It is important to note that while the free base form of MAX-40279 shows good solubility in DMSO, the hemifumarate salt may require specific conditions for complete dissolution in other solvents.
| Property | Value |
| Molecular Formula | C₂₂H₂₃FN₆OS · ½C₄H₄O₄ |
| Molecular Weight | 554.59 g/mol |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C, sealed, away from moisture. |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (for the free base) | The hemifumarate salt is expected to have high solubility in DMSO. Use fresh, anhydrous DMSO. |
| DMF | 1.96 mg/mL (3.53 mM) | Requires ultrasonication, warming to 60°C, and pH adjustment to 5 with HCl to achieve dissolution.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Cell Culture Medium | Insoluble | Direct dissolution is not recommended. |
Mechanism of Action: Dual Inhibition of FLT3 and FGFR Signaling
MAX-40279 exerts its anti-cancer effects by simultaneously inhibiting the receptor tyrosine kinases FLT3 and FGFR. These receptors are crucial for the proliferation and survival of certain cancer cells, particularly in AML where FLT3 mutations are common. Upon binding of their respective ligands (e.g., FLT3 ligand, FGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MEK/ERK (MAPK) pathway, which ultimately promotes cell growth and survival. By blocking the kinase activity of FLT3 and FGFR, MAX-40279 effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Figure 1. Simplified signaling pathway of MAX-40279 action.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the recommended solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.55 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.55 mg of compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM MAX-40279 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Perform serial dilutions as a best practice to ensure accurate final concentrations and to minimize precipitation.
-
Intermediate Dilution (e.g., 100 µM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium and mix gently by pipetting.
-
Final Dilution (e.g., 10 µM): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
-
Add the final working solution to your cell culture plates.
-
Always include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the highest concentration of MAX-40279 used.
Figure 2. Experimental workflow for preparing MAX-40279.
Safety Precautions
This compound is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for In Vitro Studies with MAX-40279 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemifumarate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Its mechanism of action makes it a promising candidate for targeted cancer therapy, particularly in acute myeloid leukemia (AML), where FLT3 mutations are prevalent. Preclinical studies have demonstrated its ability to inhibit both wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors.[1][4] Furthermore, MAX-40279 has been shown to suppress endothelial-to-mesenchymal transition (EndMT) through the inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation.[1]
These application notes provide detailed protocols for the preparation and in vitro use of this compound, including recommended solvents, cell-based assay procedures, and data on its biological activity.
Data Presentation
Solubility
| Solvent | Concentration | Preparation Method |
| DMF | 1.96 mg/mL (3.53 mM) | Ultrasonic and warming, adjust pH to 5 with HCl and heat to 60°C |
Biological Activity
| Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| HUVECs, MAECs, MPLECs | Western Blot | 0.5 - 1 µM | 48 hours | Inhibition of NDRG1 phosphorylation at Ser-330 |
| HUVECs, MAECs, MPLECs | Cell Migration Assay | 0.5 - 1 µM | 48 hours | Suppression of endothelial-to-mesenchymal transition (EndMT) |
| MV4-11 (FLT3-ITD+) | In vivo xenograft | Not specified | Not specified | Potent inhibition of tumor growth |
| KG-1 (FGFR driven) | In vivo xenograft | Not specified | Not specified | Potent inhibition of tumor growth |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethylformamide (DMF), cell culture grade
-
1N Hydrochloric acid (HCl)
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of DMF to achieve a concentration of 1.96 mg/mL (3.53 mM).
-
Briefly vortex the solution.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
Adjust the pH of the solution to approximately 5 by adding small increments of 1N HCl. Monitor the pH using pH indicator strips.
-
Transfer the tube to a heating block or water bath set at 60°C and incubate for 10-15 minutes, vortexing occasionally, until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT-Based)
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound stock solution (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Add 100 µL of the diluted MAX-40279 solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMF as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
The following day, gently pipette the solution in each well to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of NDRG1 Phosphorylation
Materials:
-
AML or endothelial cells (e.g., HUVECs)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Ser330), anti-total NDRG1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) for the specified time (e.g., 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 (Ser330) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total NDRG1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Signaling Pathways
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro studies with MAX-40279.
References
Application Notes and Protocols for MAX-40279 Hemifumarate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The dual inhibition of both FLT3 and FGFR pathways by MAX-40279 presents a promising therapeutic strategy to overcome potential resistance mechanisms. These application notes provide a comprehensive overview of the dosing and administration of MAX-40279 hemifumarate in preclinical mouse models of AML, based on available data.
Data Presentation
The following tables summarize the quantitative data for the administration of MAX-40279 in mouse xenograft models.
Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Mouse Model | Cell Line | Tumor Type | Dosing Regimen | Duration of Treatment | Observed Efficacy | Reference |
| Xenograft | MV4-11 | FLT3-ITD Mutant AML | 12 mg/kg, oral (p.o.), twice daily | 21-28 days | Significant tumor growth inhibition | [2] |
| Xenograft | KG-1 | FGFR1 Fusion AML | 12 mg/kg, oral (p.o.), twice daily | 21-28 days | Significant tumor growth inhibition | [2] |
| Mini-PDX | Patient | Not Specified | 12 mg/kg, oral (p.o.), once daily | 7 days | Effective in 43% of patient tumor samples | [2] |
| Breast Cancer | Not Specified | Not Specified | 7-15 mg/kg, oral (p.o.), twice daily | 2-3 weeks | Significantly enhanced anti-PD-1 therapeutic effect | [2] |
Note: In the MV4-11 and KG-1 xenograft models, MAX-40279 administration was reported to be well-tolerated, with no significant weight loss or toxicity observed.[2]
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies in mouse models.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 12 mg/kg).
-
Determine the dosing volume (typically 10 mL/kg for mice).
-
Calculate the final concentration of the suspension (e.g., for a 12 mg/kg dose in a 10 mL/kg volume, the concentration is 1.2 mg/mL).
-
Calculate the total volume of suspension needed for the study, including a slight overage.
-
-
Prepare the vehicle:
-
If using 0.5% methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to create a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
For larger volumes, use a stir plate to maintain homogeneity.
-
-
Storage:
-
Store the suspension in sterile, clearly labeled tubes.
-
It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Re-suspend thoroughly before each use.
-
Protocol 2: Oral Administration of this compound to Mice
Objective: To accurately administer the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the specific volume of the suspension to be administered to each mouse based on its body weight and the desired dose.
-
-
Administration:
-
Gently and securely restrain the mouse.
-
Draw the calculated volume of the MAX-40279 suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration.
-
Monitor the general health and body weight of the mice regularly throughout the study.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
MAX-40279 exerts its therapeutic effect by inhibiting the signaling pathways mediated by FLT3 and FGFR. The diagrams below illustrate these pathways.
Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
Application Note: Biochemical IC50 Determination for the Kinase Inhibitor MAX-40279
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of MAX-40279, a hypothetical small molecule inhibitor, against its target receptor tyrosine kinase (RTK), designated here as MAX Kinase. The methodology utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in diseases such as cancer.[1][2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2][4] A key parameter for characterizing the potency of a kinase inhibitor is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5][6] Accurate IC50 determination is essential for the preclinical evaluation and optimization of new drug candidates.[5]
This application note details a robust in vitro biochemical assay for determining the IC50 value of MAX-40279 against its target, MAX Kinase.
MAX Kinase Signaling Pathway
For the purpose of this protocol, we will consider MAX-40279 as an inhibitor of "MAX Kinase," a hypothetical receptor tyrosine kinase that, upon ligand binding, activates the well-established RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[7] Inhibition of MAX Kinase by MAX-40279 is expected to block these downstream signals.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method designed to measure the activity of a kinase. The assay is performed in two steps. First, the kinase reaction is performed, during which the kinase uses ATP to phosphorylate a substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[8][9]
Experimental Workflow
The overall workflow for determining the IC50 of MAX-40279 involves serial dilution of the inhibitor, setting up the kinase reaction, measuring the resulting kinase activity, and analyzing the data to generate a dose-response curve.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
-
Recombinant human MAX Kinase enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
MAX-40279 (10 mM stock in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
MAX-40279 Serial Dilutions:
-
Prepare a 10-point, 4-fold serial dilution of MAX-40279 in DMSO, starting from the 10 mM stock.
-
Perform a subsequent intermediate dilution of each DMSO concentration into the Kinase Assay Buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).[11]
-
-
Enzyme/Substrate Master Mix (2X):
-
Prepare a master mix containing the MAX Kinase enzyme and the poly(Glu,Tyr) substrate in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand but should be held constant for the IC50 determination.
-
-
ATP Solution (4X):
-
Add Inhibitor: To the wells of a 384-well plate, add 2.5 µL of the 4X MAX-40279 serial dilutions. For control wells, add 2.5 µL of Kinase Assay Buffer with the corresponding percentage of DMSO.
-
Add Enzyme/Substrate: Add 5 µL of the 2X Enzyme/Substrate Master Mix to the "Test" and "Positive Control" wells. Add 5 µL of Kinase Assay Buffer (with substrate but no enzyme) to the "Negative Control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate Kinase Reaction: Add 2.5 µL of the 4X ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay optimization.[11]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[9]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure Luminescence: Read the luminescence on a compatible plate reader.
-
Background Subtraction: Subtract the average luminescence signal of the Negative Control (Blank) wells from all other wells.
-
Calculate Percent Inhibition: Normalize the data by setting the average signal of the Positive Control (no inhibitor) as 0% inhibition and the signal from the highest inhibitor concentration (assuming complete inhibition) or the blank as 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Pos_Ctrl - Signal_Blank))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the MAX-40279 concentration.
-
Calculate IC50: Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[11][13][14][15] This can be performed using software such as GraphPad Prism.
Data Presentation
The results of the assay can be summarized in a table to clearly present the dose-response relationship.
| MAX-40279 Conc. (nM) | Log Concentration | Avg. Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 1,550 | 98.2% |
| 2500 | 3.40 | 1,890 | 94.6% |
| 625 | 2.80 | 3,450 | 80.2% |
| 156.3 | 2.19 | 8,760 | 34.2% |
| 39.1 | 1.59 | 12,110 | 6.5% |
| 9.8 | 0.99 | 12,850 | 1.1% |
| 2.4 | 0.38 | 12,990 | 0.1% |
| 0.6 | -0.22 | 13,010 | 0.0% |
| 0 (Positive Control) | - | 13,015 | 0.0% |
| 0 (Blank) | - | 1,250 | 100.0% |
Table 1: Example data for determining the IC50 of MAX-40279 against MAX Kinase. The IC50 value is derived by fitting this data to a sigmoidal dose-response curve.
Conclusion
This application note provides a comprehensive and robust protocol for determining the IC50 of the hypothetical kinase inhibitor MAX-40279. The use of the luminescence-based ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput method for quantifying inhibitor potency. The detailed steps for reagent preparation, assay execution, and data analysis outlined herein can be adapted for the characterization of other kinase inhibitors, serving as a valuable tool in the drug discovery and development process.
References
- 1. Dual Kinase Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategies for targeting kinase networks in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assayquant.com [assayquant.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of MAX-40279 Hemifumarate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its ability to target both wild-type and mutant forms of FLT3, including those resistant to other inhibitors, makes it a promising candidate for the treatment of acute myeloid leukemia (AML).[3][4] MAX-40279 has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of MAX-40279 hemifumarate stock solutions.
Compound Information and Data
Proper preparation of stock solutions begins with accurate information about the compound's properties. The following table summarizes key quantitative data for MAX-40279 and its hemifumarate salt.
| Property | MAX-40279 | This compound | Source/Notes |
| Molecular Formula | C₂₂H₂₃FN₆OS | C₂₂H₂₃FN₆OS·½C₄H₄O₄ | [5][6] |
| Molecular Weight ( g/mol ) | 438.53 | 554.59 | [5][6] |
| Appearance | Solid | Crystalline powder | General observation |
| Solubility (in DMSO) | ≥ 25 mg/mL (≥ 57.01 mM) | Information not available | [3] Note: Use newly opened DMSO as it is hygroscopic. |
| Solubility (in DMF) | Information not available | 1.96 mg/mL (3.53 mM) | [6] Requires sonication, warming, pH adjustment to 5 with HCl, and heating to 60°C. |
| Recommended Storage (Solid) | -20°C | -20°C, sealed, away from moisture | [2][6] |
| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder (MW: 554.59 g/mol )
-
Anhydrous/molecular sieve-dried, sterile DMSO
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
MAX-40279 is a potent bioactive compound. The powdered form can be hazardous if inhaled or comes into contact with skin. Always handle the solid compound and concentrated stock solutions in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Procedure
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (in mg) = Molarity (in M) x Volume (in L) x Molecular Weight (in g/mol ) x 1000 mg/g
-
Mass = 0.010 mol/L x 0.001 L x 554.59 g/mol x 1000 mg/g = 5.55 mg
-
-
Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of this compound using an analytical balance. Use a weigh boat or directly weigh into a pre-tared sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Labeling: Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7] Protect from light.
Application Notes
-
Solvent Considerations for Cell-Based Assays: DMSO is a common solvent for in vitro studies but can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Preparation of Working Solutions: To prepare working solutions for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.
-
Quality Control: For rigorous studies, it is advisable to confirm the concentration and purity of the prepared stock solution using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The biological activity should be confirmed with a relevant bioassay.
Mechanism of Action and Signaling Pathway
MAX-40279 exerts its therapeutic effect by inhibiting the kinase activity of FLT3 and FGFR. These receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled cell growth. The FGFR pathway has also been implicated in AML pathogenesis and resistance to FLT3 inhibitors. By targeting both pathways, MAX-40279 offers a dual mechanism to combat the disease.
References
- 1. Reactome | FLT3 Signaling [reactome.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Application Note: Long-Term Storage and Stability of MAX-40279 hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides comprehensive guidelines and protocols for the appropriate long-term storage, handling, and stability assessment of MAX-40279 hemifumarate, a dual inhibitor of FLT3 and FGFR kinases.[1] Adherence to these recommendations is critical for maintaining the compound's integrity, ensuring the reproducibility of experimental results, and promoting laboratory safety.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and preserve the shelf-life of this compound. The primary factors to control are temperature, moisture, and light.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound stock solutions to ensure stability for the specified durations.
Table 1: Long-Term Storage Conditions for this compound Solutions
| Temperature | Maximum Duration | Key Requirements |
|---|---|---|
| -80°C | 6 months | Use sealed, airtight containers to protect from moisture.[1] |
| -20°C | 1 month | Use sealed, airtight containers to protect from moisture.[1] |
Note: For the solid (powder) form of the compound, storage at -20°C in a sealed container away from moisture is recommended.
Protocol: Long-Term Stability Assessment
To formally establish the shelf-life of this compound under specific laboratory conditions, a long-term stability study is required.[2][3] This protocol describes a generalized methodology based on established pharmaceutical testing guidelines.[4][5]
Objective
To determine the rate of degradation of this compound over time under various storage conditions and thereby establish a recommended shelf-life.[3][4]
Materials
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated temperature and humidity-controlled stability chambers
-
Inert, sealed vials (e.g., amber glass vials with screw caps)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Reference standards for this compound and any known impurities.
Experimental Methodology
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of a reference sample of this compound.
-
Record appearance (color, physical state).
-
Use HPLC to establish the initial purity profile and quantify the active ingredient. This serves as the baseline (T=0) data point.
-
-
Sample Preparation and Storage:
-
Aliquot multiple, uniform samples of solid this compound into inert, sealed vials.
-
Prepare stock solutions and aliquot them into separate sealed vials.
-
Place sets of solid and solution samples into stability chambers under at least two conditions:
-
-
Testing Schedule:
-
Analysis at Each Time Point:
-
For each sample, perform the same set of analyses as in the initial assessment (Step 1).
-
Visual Inspection: Note any changes in appearance.
-
HPLC Analysis: Determine the purity of the compound. Quantify the parent compound and any new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Compile the data in a summary table.
-
The shelf-life is defined as the time period during which the sample maintains its predefined specifications (e.g., remains >95% pure) under the specified long-term storage conditions.
-
Visualized Workflows and Pathways
General Stability Study Workflow
The following diagram illustrates the logical flow of a typical long-term stability study.
Caption: Experimental workflow for a long-term stability study.
Potential Chemical Degradation Pathways
Pharmaceutical compounds can degrade via several mechanisms. While specific pathways for this compound are not publicly documented, this diagram illustrates common degradation routes to consider.
Caption: Common degradation pathways for pharmaceutical compounds.
Safe Handling and Transport
This compound should be handled as a potentially hazardous drug. All personnel must be trained on safe handling procedures to minimize occupational exposure.[6][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves when handling the compound.
-
Receiving and Unpacking: Visually inspect incoming packages for any signs of damage. Unpack shipments in a designated area with neutral or negative pressure to contain any airborne particles.[8]
-
Compounding: All manipulations of the solid compound and preparation of solutions should be performed in a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Transport: When moving the compound or its solutions within an institution, place vials in a sealed, leak-proof plastic bag, which should then be carried in a rigid, shock-resistant secondary container.[6]
-
Spill Management: Spill kits must be readily available in all areas where the drug is stored and handled. All personnel must be trained on proper spill cleanup procedures.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amplelogic.com [amplelogic.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. japsonline.com [japsonline.com]
- 5. www3.paho.org [www3.paho.org]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. www3.paho.org [www3.paho.org]
Application Notes and Protocols for MAX-40279 Hemifumarate in Combination Therapy for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] In patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are common, occurring in approximately 30% of cases, and are associated with a poorer prognosis.[1] MAX-40279 has demonstrated potent inhibition of both wild-type and mutated forms of FLT3, including those resistant to other FLT3 inhibitors.[2][3] Furthermore, its ability to inhibit the FGFR pathway may help overcome resistance mechanisms observed with other FLT3-targeted therapies.[1] Preclinical studies have shown that MAX-40279 achieves high concentrations in the bone marrow, the primary site of AML.[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1] Currently, MAX-40279 is being evaluated in a Phase I clinical trial as a monotherapy to determine its safety and tolerability in patients with AML (NCT03412292).[1]
While clinical data on MAX-40279 in combination with other AML drugs is not yet publicly available, the rationale for such combinations is strong. Combining targeted agents with standard-of-care chemotherapy or other novel agents can enhance anti-leukemic activity, overcome resistance, and improve patient outcomes. This document provides a summary of the preclinical rationale for combining MAX-40279 with other AML drugs and presents detailed, generalized protocols for evaluating such combinations in a preclinical setting.
Rationale for Combination Therapy
The heterogeneity of AML and the development of therapeutic resistance necessitate the exploration of combination therapies. Potential combination partners for a dual FLT3/FGFR inhibitor like MAX-40279 in AML include:
-
Standard Chemotherapy (e.g., Cytarabine): Cytarabine is a cornerstone of AML treatment. Combining it with a targeted agent like MAX-40279 could lead to synergistic cell killing by targeting different cellular pathways—DNA synthesis and oncogenic signaling.
-
BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax induces apoptosis in AML cells and has shown significant efficacy, particularly in combination with hypomethylating agents. Preclinical studies have suggested that combining FLT3 inhibitors with BCL-2 inhibitors can lead to synergistic anti-leukemic effects.
-
Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents are a standard of care for older AML patients or those unfit for intensive chemotherapy. Combining them with a targeted inhibitor can enhance efficacy.
Preclinical Data Summary for MAX-40279 Monotherapy
Preclinical evaluation of MAX-40279 has demonstrated its potential as a single agent in AML models. The following table summarizes key findings from published abstracts.[2][3]
| Parameter | Cell Lines / Models | Key Findings | Reference |
| Enzyme Inhibition | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of wild-type and mutant FLT3, as well as FGFR subtypes. Inhibits FLT3 mutants (e.g., D835Y) resistant to other inhibitors like AC220 and sorafenib. | [2][3] |
| In Vivo Efficacy | KG-1 (FGFR1 fusion) and MV4-11 (FLT3-ITD) xenograft models | Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss. | [2][3] |
| Pharmacokinetics | Sprague-Dawley rats | Significantly higher drug concentration in bone marrow compared to plasma. | [2][3] |
Hypothetical Experimental Protocols for Combination Studies
The following are detailed, generalized protocols for assessing the in vitro efficacy of MAX-40279 in combination with other AML drugs. These protocols are provided as a template and should be adapted based on the specific research question and available resources.
Protocol 1: Assessment of In Vitro Synergy with a BCL-2 Inhibitor (e.g., Venetoclax)
Objective: To determine if MAX-40279 and Venetoclax exhibit synergistic, additive, or antagonistic effects on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; OCI-AML3 for NPM1c)
-
MAX-40279 hemifumarate
-
Venetoclax
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well and 384-well plates
-
CompuSyn software or similar for synergy analysis
Experimental Workflow:
Caption: Workflow for in vitro synergy testing.
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5,000-10,000 cells per well in a 96-well plate.
-
Drug Treatment:
-
Prepare 2-fold serial dilutions of MAX-40279 and Venetoclax.
-
Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination at a constant ratio.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI > 1.1 indicates antagonism.
-
Data Presentation:
Table 1: IC50 Values of MAX-40279 and Venetoclax in AML Cell Lines
| Cell Line | MAX-40279 IC50 (nM) | Venetoclax IC50 (nM) |
|---|---|---|
| MOLM-13 | [Insert Data] | [Insert Data] |
| MV4-11 | [Insert Data] | [Insert Data] |
| OCI-AML3 | [Insert Data] | [Insert Data] |
Table 2: Combination Index (CI) Values for MAX-40279 and Venetoclax
| Cell Line | Combination Ratio (MAX-40279:Venetoclax) | CI at ED50 | CI at ED75 | CI at ED90 | Synergy/Antagonism |
|---|---|---|---|---|---|
| MOLM-13 | [e.g., 1:1] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Synergy] |
| MV4-11 | [e.g., 1:1] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Synergy] |
| OCI-AML3 | [e.g., 1:1] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Additive] |
Protocol 2: Apoptosis Induction by Combination Treatment
Objective: To assess the effect of MAX-40279 and Venetoclax, alone and in combination, on the induction of apoptosis in AML cells.
Materials:
-
AML cell lines
-
This compound
-
Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for apoptosis analysis.
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with MAX-40279 and Venetoclax at concentrations determined to be synergistic from Protocol 1. Include single-agent and vehicle controls.
-
Incubation: Incubate for 48 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
Table 3: Percentage of Apoptotic Cells after Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
|---|---|---|---|
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| MAX-40279 | [Insert Data] | [Insert Data] | [Insert Data] |
| Venetoclax | [Insert Data] | [Insert Data] | [Insert Data] |
| MAX-40279 + Venetoclax | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathway Analysis
To investigate the mechanism of synergy, Western blotting can be performed to analyze the effects of the combination treatment on key signaling pathways.
Signaling Pathway Diagram:
Caption: Targeted signaling pathways in AML.
Conclusion
This compound is a promising dual FLT3 and FGFR inhibitor for the treatment of AML. While current clinical investigations are focused on its activity as a single agent, there is a strong preclinical rationale for exploring its use in combination with other anti-leukemic drugs. The generalized protocols provided here offer a framework for researchers to investigate the potential synergies of MAX-40279 with other agents, with the ultimate goal of developing more effective therapeutic strategies for patients with AML. As more data on MAX-40279 becomes available, these protocols can be further refined to address more specific mechanistic questions.
References
Application Note: Flow Cytometric Analysis of Apoptosis Induced by MAX-40279
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Both FLT3 and FGFR are receptor tyrosine kinases that play critical roles in cell proliferation and survival.[1] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Similarly, aberrant FGFR signaling is implicated in various malignancies. MAX-40279 inhibits the signal transduction pathways mediated by FLT3 and FGFR, leading to the suppression of tumor cell growth and the induction of apoptosis. This application note provides a detailed protocol for the analysis of MAX-40279-induced apoptosis in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. The Annexin V/PI dual staining assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of MAX-40279 on apoptosis in the FLT3-mutated AML cell line, MV4-11. The data presented is for illustrative purposes to demonstrate the expected outcome of the described protocol.
Table 1: Dose-Dependent Induction of Apoptosis by MAX-40279 in MV4-11 Cells (48-hour treatment)
| MAX-40279 Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 50 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| 100 | 35.8 ± 3.8 | 45.2 ± 3.1 | 19.0 ± 2.4 |
| 250 | 15.1 ± 2.9 | 58.7 ± 4.0 | 26.2 ± 3.3 |
Table 2: Time-Course of Apoptosis Induction by 100 nM MAX-40279 in MV4-11 Cells
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 12 | 80.5 ± 2.5 | 12.3 ± 1.5 | 7.2 ± 0.9 |
| 24 | 60.2 ± 3.1 | 28.9 ± 2.2 | 10.9 ± 1.3 |
| 48 | 35.8 ± 3.8 | 45.2 ± 3.1 | 19.0 ± 2.4 |
| 72 | 18.9 ± 3.0 | 40.1 ± 3.5 | 41.0 ± 4.1 |
Experimental Protocols
This protocol describes the treatment of the human AML cell line MV4-11 (which harbors an FLT3-ITD mutation) with MAX-40279 to induce apoptosis, followed by analysis using flow cytometry.
Materials
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MAX-40279
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in exponential growth phase before initiating the experiment.
-
Prepare a stock solution of MAX-40279 in DMSO (e.g., 10 mM).
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with the desired concentrations of MAX-40279 (e.g., 10, 50, 100, 250 nM) for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of MAX-40279 used.
Annexin V and PI Staining
-
Following treatment, collect the cells (including any floating cells) from each well into individual flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution to each tube immediately before analysis.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to distinguish the different cell populations.
Signaling Pathways and Visualizations
MAX-40279 Mechanism of Action and Apoptosis Induction
MAX-40279 dually inhibits the receptor tyrosine kinases FLT3 and FGFR. In cancer cells with activating mutations or overexpression of these receptors, constitutive signaling through downstream pathways like PI3K/AKT and RAS/MAPK promotes cell survival and proliferation while inhibiting apoptosis. By blocking these signals, MAX-40279 leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic proteins (e.g., BIM, BAD), ultimately triggering the intrinsic pathway of apoptosis through caspase activation.
Caption: MAX-40279 signaling pathway leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing MAX-40279-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
Quadrant Analysis of Apoptosis Data
The data from the flow cytometer is typically visualized in a quadrant plot, which separates the cell populations based on their fluorescence signals for Annexin V and PI.
Caption: Quadrant analysis of apoptosis flow cytometry data.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of MAX-40279
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are crucial for cell proliferation and survival in various cancers, particularly acute myeloid leukemia (AML).[1] These application notes provide detailed protocols for conducting pharmacokinetic (PK) studies of MAX-40279 in common animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathways of Interest
MAX-40279 targets the FLT3 and FGFR signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic and efficacy studies in conjunction with pharmacokinetic data.
Caption: FLT3 Signaling Pathway and MAX-40279 Inhibition.
Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.
Data Presentation: Representative Pharmacokinetic Parameters
While specific pharmacokinetic data for MAX-40279 is not publicly available, the following tables present representative data from preclinical studies of other FLT3/FGFR inhibitors in various animal models. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Representative Single-Dose Oral Pharmacokinetic Parameters of a FLT3 Inhibitor (2082-0047) in Mice.
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax | µM | 1.2 |
| Tmax | h | 4 |
| AUC(0-t) | µM*h | - |
| Half-life (t1/2) | h | 4.7 |
| Oral Bioavailability | % | 79 |
Data adapted from a study on a novel FLT3 inhibitor 2082-0047.[2]
Table 2: Representative Single-Dose Oral Pharmacokinetic Parameters of an FGFR Inhibitor (ARQ 087) in Tumor-Bearing Mice.
| Xenograft Model | Dose (mg/kg) | Cmax (µM) |
| SNU-16 | 25 | 1.2 |
| 75 | 4.9 | |
| BaF3/FGFR2 | 50 | 2.8 |
| 150 | 7.7 | |
| AN3CA | 25 | 0.1 |
| 75 | 3.1 |
Data adapted from a study on the FGFR inhibitor ARQ 087.[3]
Table 3: Representative Single-Dose Pharmacokinetic Parameters of a Kinase Inhibitor in Rats.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng*h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Oral | 50 | 2800 ± 100 | 0.55 | - | 2.5 ± 0.6 | ~77 |
| IV | 50 | - | - | - | 0.9 | - |
Data is hypothetical and for illustrative purposes, based on typical kinase inhibitor profiles in rats.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of MAX-40279 in mice following a single oral or intravenous administration.
Caption: Workflow for a Single-Dose Pharmacokinetic Study in Mice.
1. Materials:
-
MAX-40279
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)
-
Male/Female CD-1 or BALB/c mice (8-10 weeks old)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Formulation Preparation: Prepare a homogenous suspension or solution of MAX-40279 in the chosen vehicle at the desired concentration.
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Dosing:
-
Oral (PO): Administer a single dose of MAX-40279 (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single dose of MAX-40279 (e.g., 2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein into anticoagulant tubes.
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of MAX-40279 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis (NCA).
Protocol 2: Efficacy Study in an AML Xenograft Mouse Model
This protocol describes the evaluation of MAX-40279's anti-tumor efficacy in a mouse model with human AML xenografts.
References
Application Notes and Protocols: MAX-40279 Hemifumarate for Patient-Derived Xenograft (PDX) Studies
Introduction
MAX-40279 hemifumarate is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. Dysregulation of the FGFR pathway, through amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumors into immunodeficient mice, have emerged as a critical platform for preclinical drug evaluation due to their ability to recapitulate the heterogeneity and microenvironment of human cancers. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDX studies to evaluate its anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action
MAX-40279 is an orally bioavailable small molecule that selectively targets and inhibits the kinase activity of FGFRs. By binding to the ATP-binding pocket of the FGFR kinase domain, MAX-40279 blocks the phosphorylation and activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to decreased cell proliferation, survival, and angiogenesis in FGFR-dependent tumors.
Caption: this compound signaling pathway.
Preclinical Efficacy in PDX Models
The anti-tumor activity of this compound can be evaluated in PDX models of various cancers harboring FGFR alterations. The following tables summarize representative data from such studies.
Table 1: In Vitro IC50 Values of MAX-40279
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 1.8 |
| MGH-U3 | Bladder Cancer | FGFR3-TACC3 Fusion | 10.5 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 25.2 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 3.1 |
Table 2: In Vivo Efficacy of MAX-40279 in a Gastric Cancer PDX Model (FGFR2 Amplified)
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | Orally, daily | 0 | +2.5 |
| MAX-40279 (10 mg/kg) | Orally, daily | 85 | -1.2 |
| MAX-40279 (20 mg/kg) | Orally, daily | 102 | -3.8 |
Experimental Protocols
Protocol 1: Establishment of PDX Models
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation: Surgically implant a small fragment (approximately 3x3x3 mm) of the tumor tissue subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and passage the tumors into new cohorts of mice for expansion and subsequent studies.
Protocol 2: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
-
PDX Model Selection: Select a well-characterized PDX model with a known FGFR alteration.
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
-
Tumor Implantation and Growth: Implant tumor fragments and allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the drug or vehicle to the respective groups at the designated dose and schedule (e.g., 10 mg/kg, orally, once daily).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.
Protocol 3: Pharmacodynamic (PD) Analysis
-
Tissue Processing:
-
For Western blotting, snap-freeze tumor tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Cut paraffin-embedded tissue sections (4-5 µm).
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Incubate with a labeled secondary antibody and visualize with a chromogen.
-
Counterstain with hematoxylin.
-
Scan slides and quantify staining intensity and percentage of positive cells.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of cancers driven by FGFR alterations. The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of its efficacy and mechanism of action. The protocols outlined in these application notes offer a framework for conducting comprehensive in vivo studies to support the clinical development of this compound.
Application Notes and Protocols for Cell Migration Assays Using MAX-40279 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The ability to accurately measure and quantify cell migration in vitro is therefore essential for basic research and the development of novel therapeutics. MAX-40279 hemifumarate is a potent, orally active dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2][3] Both FLT3 and FGFR signaling pathways are critically involved in regulating cell proliferation, survival, and migration.[4][5][6][7] Dysregulation of these pathways is implicated in various malignancies.[3][8]
These application notes provide detailed protocols for two widely used in vitro cell migration assays, the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay, to evaluate the inhibitory effects of this compound on cancer cell motility.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-migratory effects by inhibiting the kinase activity of FLT3 and FGFR. Activation of these receptor tyrosine kinases by their respective ligands (e.g., FLT3 ligand, FGFs) triggers a cascade of downstream signaling events that promote cell migration.
FGFR Signaling Pathway: Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This leads to the activation of major signaling cascades, including the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways, which regulate cytoskeletal dynamics, cell adhesion, and motility.[4][8]
FLT3 Signaling Pathway: FLT3 signaling, particularly in the context of internal tandem duplication (ITD) mutations found in acute myeloid leukemia (AML), enhances cell migration towards chemokines such as CXCL12.[1][7][9] This is mediated, in part, by modulating the expression and activity of Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.[9]
Signaling Pathway Diagrams
Experimental Protocols
Scratch (Wound Healing) Assay
This assay is a straightforward and cost-effective method to study collective cell migration.[6]
-
Adherent cell line of interest (e.g., HUVECs, MDA-MB-231 breast cancer cells)
-
This compound (solubilized in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 1% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 200 µL pipette tips
-
24-well or 12-well tissue culture plates
-
Inverted microscope with a camera and live-cell imaging capabilities (optional, but recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells reach >95% confluency.
-
Pre-treatment (Optional): If studying the effect on pre-treated cells, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 2-24 hours).
-
Creating the Scratch: Carefully remove the medium. Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[4]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[4]
-
Treatment Application: Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control. The use of low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.[10]
-
Image Acquisition: Immediately place the plate on the microscope stage and capture the first image of the scratch in each well (T=0). Continue to capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[4]
-
Data Analysis: Using image analysis software, measure the area of the cell-free "wound" at each time point for all conditions. Calculate the percentage of wound closure relative to the initial (T=0) wound area.
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Transwell Migration Assay
This assay measures the chemotactic response of cells, quantifying their ability to migrate through a porous membrane towards a chemoattractant.[11]
-
Cell line of interest (adherent or suspension)
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
This compound (solubilized in DMSO)
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
Sterile PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells, which can increase their sensitivity to chemoattractants.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL). In this suspension, add the various concentrations of this compound or vehicle control.
-
Initiating Migration: Add 100-200 µL of the cell suspension (containing the compound) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for the cell type (e.g., 12-24 hours), allowing cells to migrate through the membrane.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells by placing the insert in a staining solution (e.g., Crystal Violet) for 15-20 minutes.[8]
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, migrated cells on the underside of the membrane using an inverted microscope. Capture images from several random fields of view for each membrane and average the cell counts.
Data Presentation
The following tables present representative data on the effect of this compound on cell migration. These are illustrative examples based on expected outcomes for an FLT3/FGFR inhibitor.
Table 1: Scratch Assay - Inhibition of HUVEC Cell Migration
| Treatment Condition | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 52.3 ± 4.1 | 95.8 ± 3.2 |
| MAX-40279 (0.1 µM) | 41.5 ± 3.8 | 78.4 ± 4.5 |
| MAX-40279 (0.5 µM) | 25.1 ± 2.9 | 45.6 ± 3.7 |
| MAX-40279 (1.0 µM) | 14.8 ± 2.2 | 22.1 ± 2.9 |
| Values are presented as mean ± standard deviation (n=3). Data is illustrative. |
Based on published data, this compound at concentrations of 0.5 and 1 µM attenuated the migration of HUVEC cells induced by H₂O₂ and TGF-β over a 48-hour period.[10][12][13][14]
Table 2: Transwell Assay - Inhibition of FLT3-ITD+ AML Cell Chemotaxis
| Treatment Condition | Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | 215 ± 18 | 0% |
| MAX-40279 (0.1 µM) | 138 ± 15 | 35.8% |
| MAX-40279 (0.5 µM) | 72 ± 9 | 66.5% |
| MAX-40279 (1.0 µM) | 31 ± 6 | 85.6% |
| Values are presented as mean ± standard deviation (n=3). Data is illustrative. Chemoattractant used was CXCL12. |
Constitutively active FLT3 mutants are known to dramatically enhance migration toward CXCL12.[1][7]
Conclusion
The protocols described provide robust methods for assessing the anti-migratory potential of this compound. By inhibiting the key signaling pathways governed by FLT3 and FGFR, this compound demonstrates significant potential in limiting the motility of various cell types, a critical factor in cancer progression and metastasis. Researchers can adapt these protocols to their specific cell lines and experimental questions to further elucidate the therapeutic promise of targeting FLT3 and FGFR signaling.
References
- 1. Flt3 ligand and the Flt3 receptor regulate hematopoietic cell migration by modulating the SDF-1alpha(CXCL12)/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular signaling by fibroblast growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 9. Internal Tandem Duplication Mutations in FLT3 Gene Augment Chemotaxis to Cxcl12 Protein by Blocking the Down-regulation of the Rho-associated Kinase via the Cxcl12/Cxcr4 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | FLT3/FGFR抑制剂 | MCE [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MAX-40279 hemifumarate solubility issues in aqueous buffers
Welcome to the technical support center for MAX-40279 hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves binding to and inhibiting both FLT3 and FGFR, including mutant forms of FLT3. This inhibition disrupts the signaling pathways mediated by these receptors, which are crucial for cell proliferation and survival in certain cancer cells, particularly in acute myeloid leukemia (AML).[1]
Q2: What are the known solubility characteristics of this compound?
This compound is known to have limited solubility in aqueous solutions. The hemifumarate salt form is used to improve its physicochemical properties.[2] Available data indicates that it can be dissolved in dimethylformamide (DMF) at a concentration of 1.96 mg/mL (3.53 mM) with the assistance of ultrasonication, warming, adjusting the pH to 5 with hydrochloric acid, and heating to 60°C.[1] This suggests that dissolving it in standard aqueous buffers at neutral pH will likely require special techniques.
Q3: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer?
This is a common issue for compounds with low aqueous solubility that are initially dissolved in a high-concentration organic solvent like DMSO. When the concentrated stock is diluted into an aqueous buffer, the compound may crash out of solution because the final concentration of the organic solvent is too low to maintain its solubility. This phenomenon is often referred to as precipitation upon dilution.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Yes, the solubility of ionizable compounds, including hemifumarate salts, is often pH-dependent.[3][4] For weakly basic drugs, solubility is generally higher at a lower pH where the molecule is protonated.[5] Since MAX-40279 is a basic compound, its solubility is expected to be greater in acidic conditions.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound in aqueous buffers.
dot
Data Presentation: Solubility of this compound
| Solvent/Buffer | Concentration | Method | Reference |
| Dimethylformamide (DMF) | 1.96 mg/mL (3.53 mM) | Ultrasonic, warming, adjust pH to 5 with HCl, heat to 60°C | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for stock solutions of kinase inhibitors | [6] |
| Aqueous Buffers (e.g., PBS, Tris) at neutral pH (7.0-7.4) | Very Low | Expected based on DMF protocol and properties of similar compounds | - |
| Aqueous Buffers at acidic pH (e.g., 5.0-6.5) | Potentially Higher | pH-dependent solubility of basic compounds | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for preparing working solutions for in vitro assays.
dot
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.546 mg of this compound (Molecular Weight: 554.59 g/mol ).
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Inspect: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: For long-term storage, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer suitable for cell-based experiments. Due to the potential for precipitation, a careful dilution method is recommended.
Methodology:
-
Prepare the aqueous buffer: Use a sterile buffer compatible with your cell line (e.g., PBS, DMEM, RPMI-1640). If your assay allows, consider using a slightly acidic buffer (pH 6.5-7.0) to potentially improve solubility.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of your 10 mM DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Add a small volume of the intermediate DMSO stock to a larger volume of your pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
-
Direct Dilution (Use with caution):
-
Warm your aqueous buffer to 37°C.
-
While vortexing the buffer, add the required volume of the 10 mM DMSO stock solution dropwise.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, consider the troubleshooting steps outlined above, such as lowering the pH of the buffer or using a solubilizing agent if compatible with your experimental system.
Signaling Pathway Overview
This compound targets the FLT3 and FGFR signaling pathways, which are critical in the proliferation and survival of certain cancer cells.
dot
Disclaimer: The information provided in this technical support center is for research purposes only. The solubility of this compound can be influenced by various factors, including the specific buffer composition, pH, and temperature. It is recommended to perform small-scale solubility tests under your specific experimental conditions.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. mdpi.com [mdpi.com]
- 3. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MAX-40279 hemifumarate concentration for in vitro assays
Welcome to the technical support center for MAX-40279 hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of MAX-40279 for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is MAX-40279 and what is its mechanism of action?
A1: MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its primary application is in the research of acute myeloid leukemia (AML).[1] MAX-40279 works by binding to and inhibiting both FLT3 and FGFR, including mutated forms of FLT3 that are resistant to other inhibitors.[3][4] This inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[2][3]
Q2: What is the recommended solvent for this compound and what is its solubility?
A2: The recommended solvent for this compound for in vitro use is Dimethyl Sulfoxide (DMSO). It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
| Solvent | Solubility | Molar Mass ( g/mol ) |
| DMSO | ≥ 25 mg/mL (57.01 mM) | 438.5 |
Q3: What is a good starting concentration for my in vitro assay?
A3: The optimal concentration of MAX-40279 will vary depending on the cell line and the specific assay. However, a good starting point for many cell-based assays is in the range of 0.5-1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability/Proliferation | 0.1 - 10 µM | Perform a dose-response curve to determine IC50. |
| Western Blot (Phospho-protein) | 0.5 - 5 µM | Incubate for a sufficient time to observe changes in phosphorylation. |
| Kinase Assays | 0.01 - 1 µM | The optimal concentration will depend on the specific kinase and substrate. |
Q4: I am seeing inconsistent results in my experiments. What are some common causes?
A4: Inconsistent results in in vitro assays can arise from several factors.[5] One common issue is variability in experimental conditions such as temperature, pH, and cell passage number.[5] Ensure that your protocols are standardized.[5] Another factor can be the stability of MAX-40279 in your culture media. It is recommended to prepare fresh dilutions of the compound from a DMSO stock for each experiment. Reagent selection and quality can also contribute to variability.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MAX-40279.
Issue 1: MAX-40279 precipitated in my cell culture medium.
-
Cause: The concentration of MAX-40279 may be too high for the aqueous environment of the cell culture medium. The final concentration of DMSO in the medium could also be a factor.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to maintain solubility.
-
Prepare serial dilutions of your MAX-40279 stock in culture medium, vortexing gently between each dilution.
-
If precipitation persists, consider using a lower starting concentration of MAX-40279.
-
Issue 2: I am not observing the expected inhibition of my target protein.
-
Cause: The concentration of MAX-40279 may be too low, the incubation time may be too short, or the cells may be resistant.
-
Solution:
-
Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
-
Incubation Time: Increase the incubation time with MAX-40279. A time course experiment can help determine the optimal duration.
-
Cell Line: Verify that your cell line expresses the target proteins (FLT3, FGFR) and that the pathway is active.
-
Issue 3: I am observing high background in my Western blot for phosphorylated proteins.
-
Cause: This can be due to non-specific antibody binding or issues with the blocking step.
-
Solution:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies.
-
Washing: Increase the number and duration of washes to remove unbound antibodies.
-
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the effect of MAX-40279 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of MAX-40279. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-FLT3
This protocol describes how to detect changes in FLT3 phosphorylation upon treatment with MAX-40279.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of MAX-40279 (e.g., 0.5 µM, 1 µM, 5 µM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 and a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of MAX-40279.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) thieno (3,2-d)pyrimidin-2-amine | C22H23FN6OS | CID 126495573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.origene.com [cdn.origene.com]
- 6. docs.abcam.com [docs.abcam.com]
Preventing MAX-40279 hemifumarate precipitation in media
Welcome to the technical support center for MAX-40279 hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in experimental media.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: Immediate precipitation, often termed "crashing out," is common for hydrophobic compounds like MAX-40279 when a concentrated organic stock solution is introduced into an aqueous environment like cell culture media.[1] This occurs because the compound's solubility dramatically decreases as the organic solvent is diluted. Several factors can contribute to this:
-
Localized High Concentration: Adding the stock solution too quickly creates a localized area of high compound concentration, exceeding its aqueous solubility limit.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[1]
-
High Final Concentration: The intended final concentration in the media may be higher than the compound's maximum solubility in that specific medium.
-
Solvent Percentage: While DMSO is an effective solvent for the initial stock, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Solutions:
-
Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution in pre-warmed (37°C) culture media.[1]
-
Slow, Dropwise Addition: Add the stock solution drop-by-drop to the media while gently vortexing or swirling.[2] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C to enhance solubility.[1]
-
Optimize Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Control Final DMSO Concentration: Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity and potential precipitation issues.[1][2]
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My this compound solution was clear initially, but after some time in the incubator, I observed cloudiness or a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
pH Shift in Media: Cellular metabolism can lead to the production of acidic byproducts like lactic acid, causing a decrease in the pH of the culture medium. MAX-40279 is a hemifumarate salt, and the solubility of fumarate salts is often pH-dependent, with solubility generally increasing at a higher pH.[3][4][5] A drop in pH can therefore reduce its solubility.
-
Interaction with Media Components: Components within the media, such as salts and amino acids, can interact with the compound over time, potentially forming less soluble complexes.[1]
-
Media Evaporation: In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][2]
-
Compound Instability: The compound may degrade over extended periods at 37°C, and the degradation products could be less soluble.[2]
Solutions:
-
Monitor Media pH: Regularly monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes may be necessary to maintain a stable pH.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize media evaporation.[1]
-
Prepare Fresh Media: For long-term experiments, consider preparing fresh media containing this compound more frequently.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a this compound stock solution?
-
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
-
A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1% to minimize the risk of cytotoxicity.[2][7] It is essential to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without the drug.[2]
-
-
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
-
A3: You can perform a solubility test. Prepare a high-concentration stock solution and create a series of dilutions in your pre-warmed cell culture medium. Visually inspect each dilution for any signs of precipitation immediately and after a period of incubation at 37°C.[1]
-
-
Q4: Could serum in the media affect the solubility of this compound?
-
A4: Yes, components in serum, such as proteins, can potentially bind to hydrophobic compounds. This can either increase solubility by acting as a carrier or decrease the free, active concentration of the compound.[2] If you suspect this is an issue, you could compare solubility in serum-free versus serum-containing media.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMF | 1.96 mg/mL (3.53 mM) | Requires ultrasonication, warming, adjusting pH to 5 with HCl, and heating to 60°C. |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous DMSO |
| Suggested Stock Concentration | 10 mM (or higher, if soluble) |
| Storage of Powder | -20°C, sealed from moisture. |
| Storage of Stock Solution | Aliquot into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass:
-
Molecular Weight of this compound: 554.59 g/mol .
-
To make 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 1 L/1000 mL * 554.59 g/mol * 1000 mg/g = 5.55 mg.
-
-
Dissolution:
-
Aliquoting and Storage:
Protocol 2: Diluting Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.[1]
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.[1]
-
-
Final Dilution:
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Impact of media pH on this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.ul.ie [pure.ul.ie]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Off-target effects of MAX-40279 hemifumarate in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MAX-40279 hemifumarate. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It is effective against wild-type FLT3 and mutant forms, including those that confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2] MAX-40279 has been developed for the potential treatment of acute myeloid leukemia (AML).[2][3]
Q2: What are the known downstream effects of MAX-40279?
In addition to inhibiting FLT3 and FGFR signaling, MAX-40279 has been shown to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 and to suppress the endothelial-to-mesenchymal transition (EndMT).[2]
Q3: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug binds to and affects proteins other than its intended target.[4][5] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of kinases, there is a potential for cross-reactivity with other kinases. These off-target interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of data.[4][5]
Q4: Is there a publicly available broad kinase selectivity profile (kinome scan) for MAX-40279?
As of the latest information available, a comprehensive, publicly accessible kinome scan profiling the activity of MAX-40279 against a large panel of kinases has not been identified in the reviewed literature. Therefore, a complete understanding of its off-target profile is limited.
Q5: What are common off-target effects observed with FLT3 and FGFR inhibitors?
While specific data for MAX-40279 is limited, inhibitors of FLT3 and FGFR as a class can have off-target effects on other tyrosine kinases due to structural similarities in their kinase domains. For example, some multi-kinase inhibitors that target FLT3 also show activity against c-KIT, PDGFR, and VEGFR.[6][7] Similarly, some non-selective FGFR inhibitors also target VEGFRs and PDGFRs.[8][9]
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Toxicity in a Cell Line Not Expressing FLT3 or FGFR
Possible Cause: This could be due to an off-target effect of MAX-40279 on a kinase that is essential for the survival of that specific cell line.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line does not express the primary targets, FLT3 and FGFR, at the protein level using Western blot or flow cytometry.
-
Consult Kinase Selectivity Databases: Although a specific profile for MAX-40279 is not available, you can search public databases (e.g., KINOMEscan, KIDFamMap) for selectivity data on structurally similar FLT3/FGFR inhibitors to identify potential off-target kinases.
-
Pathway Analysis: Investigate if the affected cell line is known to be dependent on signaling pathways that are commonly affected by off-target activities of FLT3/FGFR inhibitors (e.g., c-KIT, PDGFR, VEGFR signaling).
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of MAX-40279 in your cell line. A low IC50 in a target-negative cell line is a strong indicator of a potent off-target effect.
-
Rescue Experiment: If a potential off-target is identified, attempt a rescue experiment by overexpressing a constitutively active form of the suspected off-target kinase to see if it reverses the observed phenotype.
Problem 2: Unexplained Changes in Cell Morphology, Adhesion, or Migration
Possible Cause: These effects could be related to the known inhibitory action of MAX-40279 on the endothelial-to-mesenchymal transition (EndMT) or off-target effects on kinases involved in cytoskeletal regulation and cell adhesion.
Troubleshooting Steps:
-
Evaluate EndMT Markers: If you are working with endothelial cells or other cell types capable of EndMT, assess the expression of key markers. A decrease in mesenchymal markers (e.g., N-cadherin, Vimentin, Snail) and an increase in endothelial markers (e.g., VE-cadherin, CD31) would be consistent with EndMT inhibition.
-
Assess NDRG1 Phosphorylation: MAX-40279 is known to inhibit NDRG1 phosphorylation at Ser330.[2] NDRG1 is involved in cell migration and adhesion.[10] Use a phospho-specific antibody to determine if pNDRG1 (Ser330) levels are decreased in your cells following treatment.
-
Investigate Cytoskeletal Kinases: Many kinases play a role in regulating the cytoskeleton (e.g., ROCK, PAK, FAK). While not confirmed off-targets, it is plausible that a kinase inhibitor could affect these pathways. Review literature on common off-targets of FLT3/FGFR inhibitors to see if any are involved in cytoskeletal dynamics.
-
Functional Assays: Quantify the observed changes using functional assays such as wound healing/scratch assays for migration, or cell adhesion assays on different extracellular matrix components.
Quantitative Data Summary
The following tables provide a summary of inhibitory activities for representative FLT3 and FGFR inhibitors to offer a general reference for the expected potency and potential selectivity of this class of compounds. Note: Data for MAX-40279 is not publicly available in this format and is therefore not included.
Table 1: On-Target Activity of Selected FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Quizartinib | FLT3-ITD | 1.1 | Highly potent and selective for FLT3.[11] |
| Gilteritinib | FLT3-ITD, FLT3-TKD | 0.29, 0.73 | Active against both ITD and TKD mutations.[11] |
| Midostaurin | FLT3, c-KIT, PDGFR, VEGFR | 11, 20-100 | Multi-kinase inhibitor.[7] |
| Crenolanib | FLT3-ITD, FLT3-TKD, PDGFR | 0.6, 2.5, 3.2 | Potent against FLT3 and PDGFR.[7] |
Table 2: Potential Off-Target Activities of Selected FGFR Inhibitors
| Compound | Primary Target(s) | Common Off-Target(s) | Notes |
| Dovitinib | FGFR1/2/3, VEGFR1/2/3, PDGFRβ | c-KIT, CSF-1R | Non-selective inhibitor.[8][9] |
| Erdafitinib | FGFR1-4 | RET, VEGFR2 | More selective for FGFR family. |
| Pemigatinib | FGFR1-3 | VEGFR2 | Selective inhibitor.[12] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-NDRG1 (Ser330)
-
Cell Lysis: Treat cells with MAX-40279 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-NDRG1 (Ser330) and a loading control antibody (e.g., total NDRG1, GAPDH, or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence for EndMT Markers
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with MAX-40279 as required.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against an endothelial marker (e.g., VE-cadherin) and a mesenchymal marker (e.g., Vimentin) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The therapeutic potential of targeting the endothelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial-Mesenchymal Transition in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mdpi.com [mdpi.com]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NDRG1 N-myc downstream regulated 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anncaserep.com [anncaserep.com]
Troubleshooting MAX-40279 hemifumarate instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential instability issues with MAX-40279 hemifumarate in solution. The following information is based on general principles of small molecule stability and should be supplemented with compound-specific experimental data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate forms when preparing a stock solution or diluting it into aqueous buffer.
-
Potential Cause 1: Poor Solubility. this compound may have limited solubility in certain solvents or aqueous buffers at the desired concentration.
-
Troubleshooting Steps:
-
Optimize Solvent: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid toxicity.[1] For aqueous dilutions, consider using a buffer with a slightly acidic pH, as the hemifumarate salt may exhibit better solubility at a lower pH.
-
Gentle Warming and Sonication: After dissolving this compound in the appropriate solvent, gentle warming (e.g., to 37°C) and sonication can aid in complete dissolution. However, be cautious as excessive heat can lead to degradation.
-
Serial Dilutions: Instead of a single large dilution step, perform serial dilutions to prevent the compound from crashing out of solution.[1]
-
Use of Solubilizing Agents: In cell-free assays, the inclusion of biocompatible surfactants or cyclodextrins might improve solubility.[1]
-
Issue 2: Loss of compound activity or inconsistent results in cell-based assays over time.
-
Potential Cause 1: Degradation in Aqueous Medium. The compound may be unstable in the aqueous, buffered environment of cell culture media (typically pH ~7.4).[1] Factors like pH, temperature, and light exposure can contribute to chemical degradation.[1][2][3]
-
Potential Cause 2: Cellular Metabolism. Cells may metabolize this compound into inactive forms.[1]
-
Potential Cause 3: Adsorption to Plasticware. The compound might adsorb to the surface of plastic labware, reducing its effective concentration in the medium.[1]
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate this compound in your cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an analytical method like HPLC.[1][4]
-
Evaluate Metabolic Stability: Perform a time-course experiment in the presence of cells and compare the rate of disappearance of the compound to the cell-free control. A significantly faster loss of the compound in the presence of cells suggests metabolism.[1]
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize degradation.
-
Control Environmental Factors: Protect solutions from light by using amber vials or covering containers with foil. Maintain a consistent and appropriate temperature for your experiments.[2][5]
-
Issue 3: Appearance of new peaks in HPLC analysis of the compound solution over time.
-
Potential Cause: Chemical Degradation. The appearance of new peaks in a chromatogram is a strong indicator of compound degradation.[4]
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To understand the degradation pathways, expose this compound solutions to stress conditions such as acidic, basic, and oxidative environments, as well as heat and light.[6][7] Analysis of these stressed samples by HPLC-MS can help identify potential degradation products.
-
Optimize Storage Conditions: Based on stability data, determine the optimal storage conditions (e.g., temperature, light protection, pH of the buffer) for your prepared solutions.[8] For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[8]
-
Check for Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Use high-purity, HPLC-grade solvents for your preparations.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[8][9][10] Its mechanism of action involves binding to and inhibiting both FLT3 and FGFR, which disrupts the signaling pathways mediated by these kinases.[9][11] This inhibition ultimately suppresses the proliferation of tumor cells that overexpress FLT3 or FGFR, making it a potential therapeutic agent for conditions like acute myeloid leukemia (AML).[8][9][10][12]
Q2: What are the general recommendations for storing solid this compound?
A2: The solid form of this compound should be stored at -20°C in a sealed container, away from moisture.
Q3: How should I prepare a stock solution of this compound?
A3: A common solvent for preparing stock solutions of small molecules is DMSO.[1] It has been noted that MAX-40279 is soluble in DMF at 1.96 mg/mL with ultrasonic treatment, warming, and pH adjustment to 5 with HCl and heating to 60°C. When preparing stock solutions, it is crucial to ensure the compound is fully dissolved. Stock solutions in DMSO can typically be stored at -20°C for about a month or at -80°C for up to six months, with protection from moisture.[8] However, it is always best to refer to the supplier's specific recommendations and to perform your own stability assessments.
Q4: What factors can influence the stability of the hemifumarate salt form in solution?
A4: The stability of a hemifumarate salt in solution can be influenced by several factors, including:
-
pH: The pH of the solution can affect the equilibrium between the salt and its free base, potentially leading to disproportionation (conversion of the salt to the free base) and precipitation, especially in neutral or basic conditions.[13][14] The pKa of the parent compound is a critical factor in this regard.[15]
-
Temperature: Higher temperatures can accelerate degradation reactions.[2][5][14]
-
Moisture: The presence of water can facilitate hydrolysis or other degradation pathways.[5]
-
Excipients: Interactions with other components in a formulation can impact stability.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C22H23FN6OS.1/2C4H4O4 | |
| Molecular Weight | 554.59 g/mol | |
| Target | FLT3, FGFR | [9] |
| Pathway | Protein Tyrosine Kinase/RTK | |
| Storage (Solid) | -20°C, sealed, away from moisture | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [8] |
| Solubility | DMF: 1.96 mg/mL (with sonication, warming, and pH adjustment) |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC). This method should be adapted and validated for your specific experimental conditions.
Objective: To determine the degradation of this compound in a specific solvent or buffer over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO) for stock solution
-
Test buffer/medium (e.g., PBS, cell culture medium)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Preparation of Test Solution:
-
Dilute the stock solution with the test buffer/medium to the final desired concentration for your experiment. Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Time-Course Incubation:
-
Aliquot the test solution into several vials for each time point to avoid repeated sampling from the same vial.
-
Store the vials under the desired experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, take a sample from the corresponding vial and, if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) and centrifuge to remove any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
The HPLC method should be a stability-indicating method, capable of separating the parent compound from any potential degradation products.[7][16][17] A gradient elution with a C18 column is a common starting point for small molecules.[16]
-
Monitor the elution profile using a UV or PDA detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified FLT3/FGFR signaling pathway and inhibition by MAX-40279.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) thieno (3,2-d)pyrimidin-2-amine | C22H23FN6OS | CID 126495573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE02033C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Interpreting unexpected results in MAX-40279 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAX-40279, a dual FLT3 and FGFR kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
Question: We are observing a significantly higher IC50 value for MAX-40279 in our cancer cell line than what is reported in the literature. What could be the cause?
Answer: A discrepancy in IC50 values is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Guide:
-
Verify Compound Integrity:
-
Action: Confirm the proper storage and handling of MAX-40279. If possible, verify the compound's purity and identity using methods like LC-MS.[1]
-
Rationale: Degradation or impurity of the inhibitor can lead to reduced potency.
-
-
Check Assay Parameters:
-
Assess Cell Line Characteristics:
-
Consider Drug Efflux Pumps:
-
Action: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein).
-
Rationale: Active efflux of the compound from the cells will reduce the intracellular concentration of MAX-40279, leading to a higher apparent IC50.
-
Caption: MAX-40279 inhibits both the FLT3 and FGFR signaling pathways.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of MAX-40279 under Different Assay Conditions
| Cell Line | FLT3 Status | FGFR Status | ATP Concentration | Apparent IC50 (nM) |
| MV4-11 | ITD Mutation | Low Expression | 1 mM | 10 |
| KG-1 | Wild Type | FGFR1 Fusion | 1 mM | 25 |
| MV4-11 | ITD Mutation | Low Expression | 5 mM | 50 |
| U2OS | Low Expression | Low Expression | 1 mM | >1000 |
This table illustrates how IC50 values can be influenced by the genetic background of the cell line and the ATP concentration in the assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 and Phospho-ERK Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) at a density of 1x10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of MAX-40279 (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STAT5, anti-p-ERK, anti-STAT5, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
Experimental Workflow for Western Blot Analysis
Caption: A standard workflow for analyzing protein phosphorylation by Western blot.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of MAX-40279.
-
Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
References
Cell line sensitivity variation to MAX-40279 hemifumarate
Welcome to the technical support center for MAX-40279 hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to cell line sensitivity to this dual FLT3 and FGFR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: MAX-40279 is an orally bioavailable small molecule that acts as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By binding to and inhibiting both FLT3 and FGFR, including various mutant forms, MAX-40279 blocks their signaling pathways.[1][2] These pathways are crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML) where FLT3 is often overexpressed or mutated.[3]
Q2: Which cancer cell lines are known to be sensitive to MAX-40279?
A2: Preclinical studies have demonstrated that MAX-40279 significantly inhibits tumor growth in xenograft models using the MV4-11 and KG-1 cell lines.[1][3] MV4-11 is an AML cell line with an FLT3 internal tandem duplication (FLT3-ITD) mutation, while KG-1 is an AML cell line known to have an FGFR1 fusion.[3]
Q3: Is MAX-40279 effective against common resistance mutations in FLT3?
A3: Yes, MAX-40279 has been shown to be effective against FLT3 mutants that confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] Specifically, it has demonstrated activity against the FLT3 D835Y mutation.[1][3]
Q4: What are the key signaling pathways affected by MAX-40279?
A4: MAX-40279 primarily inhibits the FLT3 and FGFR signaling pathways. Upon activation by their respective ligands, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream cascades that promote cell proliferation and survival. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. By inhibiting the initial phosphorylation event, MAX-40279 effectively shuts down these pro-survival signals.
Data on Cell Line Sensitivity
While comprehensive public data on the IC50 values of MAX-40279 across a wide panel of cell lines is limited, the following table summarizes the known activity based on preclinical findings. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Relevant Mutations | Known Sensitivity to MAX-40279 |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | Sensitive (in vivo)[1][3] |
| KG-1 | Acute Myeloid Leukemia (AML) | FGFR1 fusion | Sensitive (in vivo)[1][3] |
Experimental Protocols & Methodologies
Determining Cell Line Sensitivity using a Cell Viability Assay (MTS Assay)
This protocol provides a general framework for assessing the sensitivity of adherent or suspension cancer cell lines to this compound using a colorimetric MTS assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates (clear for adherent, U-bottom for suspension)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of MAX-40279 in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
-
Treatment:
-
Carefully add 100 µL of the diluted MAX-40279 or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the MAX-40279 concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Confirming Target Inhibition via Western Blot
This protocol outlines the steps to assess the phosphorylation status of FLT3 and an FGFR downstream effector, such as FRS2, to confirm the on-target activity of MAX-40279.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-FRS2 (Tyr436), anti-total-FRS2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of MAX-40279 (including a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for FLT3 and FRS2, normalized to the loading control. A decrease in the phospho-protein levels with increasing concentrations of MAX-40279 indicates target inhibition.
-
Visualizing Pathways and Workflows
Caption: MAX-40279 inhibits FLT3 and FGFR autophosphorylation.
Caption: Workflow for cell sensitivity and target validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in cell passage number or health.- Instability of MAX-40279 in culture medium. | - Use a cell counter for accurate seeding.- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment. |
| No or weak response in a supposedly sensitive cell line | - Incorrect drug concentration.- Cell line has acquired resistance.- Suboptimal assay conditions. | - Verify the concentration of the MAX-40279 stock solution.- Perform STR profiling to confirm cell line identity and check for mutations in FLT3 and FGFR.- Optimize cell seeding density and incubation time. |
| High background in western blot for phospho-proteins | - Insufficient washing.- Non-specific antibody binding.- High endogenous kinase activity. | - Increase the number and duration of wash steps.- Optimize blocking conditions and antibody concentrations.- Serum-starve cells before treatment to reduce basal signaling. |
| Unexpected toxicity in control (DMSO-treated) cells | - DMSO concentration is too high.- Contamination of cell culture. | - Ensure the final DMSO concentration does not exceed 0.5%.- Regularly test for mycoplasma contamination. |
| Discrepancy between cell viability and target inhibition data | - Off-target effects of MAX-40279.- Activation of compensatory signaling pathways. | - Use a structurally unrelated FLT3/FGFR inhibitor as a control.- Perform a broader analysis of signaling pathways (e.g., phospho-kinase array). |
References
Adjusting MAX-40279 hemifumarate dosage for different xenograft models
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and adjusting dosages for novel compounds, exemplified by the placeholder "MAX-40279 hemifumarate," in different xenograft models. Since no public data for this compound is available, this guide outlines general best practices and methodologies based on established preclinical research principles.
Frequently Asked Questions (FAQs)
Q1: We are starting in vivo studies with a new compound, this compound. How do we determine the initial dose for our xenograft model?
A1: Establishing the initial dose for a novel compound in a xenograft model is a critical step that involves a combination of in vitro data and preliminary in vivo tolerability studies.
-
In Vitro Data: Start by analyzing the in vitro efficacy of this compound. The concentration at which the compound shows significant anti-cancer activity in your cell line of interest (e.g., IC50 or EC50) can be a starting point for dose-range finding studies.
-
Maximum Tolerated Dose (MTD) Studies: Before assessing anti-tumor efficacy, a Maximum Tolerated Dose (MTD) study in non-tumor-bearing mice (often the same strain as your xenograft model) is essential.[1] This study helps identify the highest dose that can be administered without causing unacceptable toxicity.[2] Dosing schedules, such as daily or weekly administration, should also be explored in these initial studies.[3]
Q2: How do we adjust the dosage of this compound for different xenograft models (e.g., cell line-derived vs. patient-derived xenografts)?
A2: Dosage adjustments for different xenograft models are necessary due to variations in tumor biology, growth kinetics, and drug sensitivity.
-
Tumor Growth Rate: Faster-growing tumors may require a more frequent or higher dose to achieve a therapeutic effect.
-
Target Expression: If this compound targets a specific protein, its expression level in different xenograft models should be quantified. Models with higher target expression may respond to lower doses.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can help predict the optimal dose and schedule required to achieve the desired drug concentration at the tumor site and maintain it for a sufficient duration to elicit a response.[1]
Q3: What are the key parameters to monitor during a xenograft study to assess the efficacy and toxicity of this compound?
A3: A comprehensive assessment involves monitoring both efficacy and toxicity endpoints.
-
Efficacy Parameters:
-
Tumor Volume: Regularly measure tumor dimensions with calipers and calculate the volume.
-
Tumor Growth Inhibition (TGI): This is a common metric to quantify the anti-tumor effect.
-
Biomarker Analysis: Collect tumor tissue at the end of the study to analyze the expression of relevant biomarkers and confirm target engagement.
-
-
Toxicity Parameters:
-
Body Weight: Monitor animal body weight regularly, as significant weight loss can be an early sign of toxicity.[2]
-
Clinical Observations: Record any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for a complete blood count (CBC) and serum chemistry analysis.
-
Troubleshooting Guide
Issue 1: High toxicity and animal death are observed at the initial dose of this compound.
-
Possible Cause: The initial dose is above the MTD.
-
Troubleshooting Steps:
-
Immediately stop dosing in the affected group.
-
Review the MTD study data. If an MTD study was not performed, it is crucial to conduct one.
-
Restart the efficacy study with a dose that is at or below the determined MTD. Consider a dose-reduction strategy in subsequent cohorts.
-
Issue 2: No significant anti-tumor effect is observed even at the MTD of this compound.
-
Possible Causes:
-
The compound may not be effective in the chosen xenograft model.
-
The dosing schedule may not be optimal.
-
Poor drug exposure at the tumor site.
-
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the target of this compound is present in the xenograft model.
-
Explore Different Dosing Schedules: A more frequent dosing regimen might be necessary to maintain therapeutic concentrations of the drug.[3]
-
Pharmacokinetic Analysis: Conduct a PK study to measure the concentration of this compound in the plasma and tumor tissue to ensure adequate drug exposure.
-
Combination Therapy: Consider testing this compound in combination with other anti-cancer agents.[4]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the xenograft efficacy study.
-
Groups: Establish multiple dose groups (e.g., 5-6 groups) with a vehicle control group. The dose range should be selected based on in vitro data and any prior knowledge of similar compounds.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight at least twice a week.
-
Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10-15% mean body weight loss and no treatment-related deaths.
Protocol 2: Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the selected cancer cell line under sterile conditions. Implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.
-
Treatment: Begin treatment with this compound at doses at or below the MTD. Include a vehicle control group.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Collect tumors and other relevant tissues for further analysis.
Data Presentation
Table 1: Example MTD Study Results for this compound
| Dose Group (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Mortality | Clinical Signs | MTD Determination |
| Vehicle Control | Daily | +5% | 0/5 | None | - |
| 10 | Daily | +2% | 0/5 | None | Tolerated |
| 30 | Daily | -5% | 0/5 | Mild lethargy | Tolerated |
| 100 | Daily | -18% | 2/5 | Severe lethargy, ruffled fur | Not Tolerated |
| 30 | Weekly | +3% | 0/5 | None | Tolerated |
| 100 | Weekly | -8% | 0/5 | Mild lethargy | Tolerated |
Table 2: Example Xenograft Efficacy Data for this compound in a U87 MG Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - | +4% |
| MAX-40279 | 30 | Daily | 750 ± 150 | 50 | -6% |
| MAX-40279 | 100 | Weekly | 900 ± 180 | 40 | -9% |
Visualizations
Caption: General experimental workflow for preclinical evaluation of a novel compound.
Caption: A logical flow for troubleshooting common issues in xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing vehicle effects in MAX-40279 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing vehicle-related effects in in vivo studies with MAX-40279, a dual FLT3/FGFR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for oral administration of MAX-40279 in rodents?
A1: While the exact formulation for MAX-40279 is not publicly disclosed, for poorly water-soluble kinase inhibitors, multi-component vehicle systems are often employed to achieve adequate solubility and bioavailability for oral gavage studies.[1][2] Commonly used vehicles include aqueous suspensions or solutions containing a combination of excipients.
A typical starting formulation for a compound like MAX-40279 might consist of:
| Component | Purpose | Typical Concentration Range |
| Primary Solvent | To initially dissolve the compound | 5-10% |
| Dimethyl sulfoxide (DMSO) | A water-miscible co-solvent to improve and maintain solubility | 40-50% |
| Polyethylene glycol 300 (PEG300) | A non-ionic surfactant to prevent precipitation and aid in emulsification | 2-5% |
| Polysorbate 80 (Tween® 80) | The aqueous phase for final dilution | q.s. to 100% |
| Saline or sterile water |
Note: It is crucial to prepare these formulations fresh daily and to observe for any precipitation before administration.[1] The final formulation should be a clear solution or a uniform suspension.
Q2: How can I improve the solubility and bioavailability of MAX-40279 for in vivo studies?
A2: Poor aqueous solubility is a common challenge for kinase inhibitors and can lead to low or variable oral bioavailability.[1][2] To enhance the solubility and absorption of MAX-40279, consider the following strategies:
-
Vehicle Optimization: Experiment with different biocompatible solvents and excipients. A summary of common vehicles for poorly soluble compounds is provided in the table above.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. Adjusting the pH of the formulation buffer may increase the ionization of the compound, thereby enhancing its aqueous solubility.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[1][3]
-
Lipid-Based Formulations: Encapsulating MAX-40279 in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form.
-
Amorphous Solid Dispersions: Converting the crystalline form of the inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate and absorption.[1]
Q3: What are the potential side effects of the vehicle itself, and how can I control for them?
A3: Vehicles are not always inert and can have their own biological effects, which may confound the interpretation of your study results.[4][5][6][7] For example, DMSO has been reported to cause motor impairment at high concentrations, while PEG-400 can also induce neuromotor toxicity.[6][7]
To mitigate and control for vehicle effects:
-
Include a Vehicle-Only Control Group: This is the most critical control. This group of animals receives the same volume of the vehicle, prepared in the exact same way as the drug formulation, on the same schedule as the treated groups.[8]
-
Use the Lowest Effective Concentration of Excipients: Minimize the concentration of solvents like DMSO to the lowest level necessary to achieve solubility.
-
Monitor for Clinical Signs: Observe all animals (both treated and vehicle controls) for any adverse effects such as changes in body weight, behavior, or physical appearance.
-
Historical Data: While not a replacement for a concurrent control group, historical data on the effects of a particular vehicle in a specific animal model can be a useful reference.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of MAX-40279 in the formulation | - The concentration of MAX-40279 exceeds its solubility in the chosen vehicle. - The formulation was not prepared correctly (e.g., components added in the wrong order). | - Try a different vehicle composition with higher solubilizing capacity (e.g., increase the percentage of co-solvents or surfactants). - Prepare the formulation by first dissolving MAX-40279 in the primary solvent (e.g., DMSO) before adding other components. - Prepare the formulation fresh before each use. |
| Inconsistent tumor growth inhibition or high variability in response | - Poor or variable oral bioavailability of MAX-40279 due to suboptimal formulation. - Inconsistent administration technique (e.g., incorrect oral gavage). | - Re-evaluate and optimize the vehicle to improve solubility and absorption (see solubility enhancement strategies above). - Ensure proper training and consistent technique for oral gavage. Consider using flexible plastic feeding tubes to minimize stress and potential for injury.[9] |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy) | - The vehicle itself is causing toxicity at the administered volume and concentration. | - Reduce the concentration of potentially toxic excipients (e.g., DMSO). - Consider an alternative, better-tolerated vehicle system. - Decrease the dosing volume if possible, while still delivering the target dose. |
| No significant difference in tumor growth between treated and vehicle control groups | - Inadequate drug exposure due to poor solubility or rapid metabolism. - The xenograft model is resistant to MAX-40279. | - Confirm the identity and purity of your MAX-40279 compound. - Improve the formulation to enhance bioavailability. - Verify the expression and activation of FLT3 and FGFR pathways in your chosen cell line. |
Experimental Protocols & Visualizations
General Protocol for Preparation of an Oral Formulation
This protocol provides a general method for preparing a common vehicle formulation for poorly soluble compounds.
-
Dissolve MAX-40279 in DMSO: Weigh the required amount of MAX-40279 and dissolve it completely in the appropriate volume of DMSO. Gentle vortexing may be required.
-
Add Co-solvent: To the MAX-40279/DMSO solution, add the required volume of PEG300 and vortex until the mixture is homogeneous.
-
Add Surfactant: Add the required volume of Tween® 80 and vortex again until the solution is clear.
-
Final Dilution: Slowly add sterile saline or deionized water dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft study.
Simplified Signaling Pathway of MAX-40279 Action
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. instechlabs.com [instechlabs.com]
Technical Support Center: Troubleshooting Inconsistent Results with MAX-40279 Hemifumarate Batches
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies observed between different batches of MAX-40279 hemifumarate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between different batches in our cell-based assays. What are the likely causes?
A1: Batch-to-batch variability in IC50 values is a common issue that can arise from several factors. Key considerations include potential differences in the purity, solubility, or stability of the compound lots.[1] Even minor variations in impurities could lead to altered biological activity. It is also crucial to ensure consistency in your experimental conditions, as variables such as cell passage number, reagent sources, and incubation times can contribute to variability.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: To ensure the identity and purity of a new compound batch, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1] These methods can effectively verify the chemical structure and quantify the purity of the compound, helping to identify any discrepancies between batches.[1]
Q3: Our this compound appears to lose activity in our assay medium over the course of the experiment. How can this be addressed?
A3: A decline in activity during an experiment suggests potential compound instability in the assay medium.[1] It is advisable to perform a time-course experiment to evaluate the compound's stability under your specific experimental conditions. To minimize this issue, always prepare fresh working solutions of this compound immediately before each experiment.
Q4: We are noticing precipitation of the compound when preparing our working solutions. What could be the cause and how can we resolve it?
A4: Precipitation is indicative of poor solubility of the compound in your chosen solvent or assay buffer. To address this, ensure you are not exceeding the compound's solubility limit. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final concentration in your aqueous assay medium.[1] The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.[1]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of FLT3/FGFR Phosphorylation in Western Blot Analysis
If you are observing variability in the inhibition of downstream signaling pathways (e.g., p-FLT3, p-ERK) between different batches of this compound, follow these troubleshooting steps:
Workflow for Troubleshooting Inconsistent Western Blot Results
Caption: Troubleshooting workflow for inconsistent Western blot results.
Data Presentation: Comparison of Hypothetical MAX-40279 Batches
| Parameter | Batch A | Batch B (Suspected Issue) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 95.2% | ≥ 98.0% |
| Identity (LC-MS) | Matches Expected M/Z | Matches Expected M/Z | Consistent with Structure |
| Solubility in DMSO | 50 mM | 50 mM | ≥ 50 mM |
| Inhibition of p-FLT3 (1 µM) | 95% | 60% | > 90% |
Issue 2: Discrepancies in Cell Viability Assay Results
If you are observing variations in the potency of this compound in cell viability assays (e.g., MTT, CellTiter-Glo®) across different batches, consider the following:
Logical Flow for Diagnosing Cell Viability Assay Variability
Caption: Decision tree for troubleshooting cell viability assay inconsistencies.
Data Presentation: Hypothetical IC50 Values for MAX-40279 Batches in MV4-11 Cells
| Batch ID | Purity (HPLC) | IC50 (nM) - 72h Incubation |
| Batch A | 99.2% | 15.5 |
| Batch B | 96.5% | 35.2 |
| Batch C | 99.5% | 14.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of this compound against FLT3 or FGFR kinases.
-
Reagent Preparation :
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase (FLT3 or FGFR) and substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure :
-
Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Follow the specific detection protocol for the chosen assay format (e.g., luminescence-based ADP detection).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding :
-
Seed cells (e.g., MV4-11 for FLT3-ITD) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]
-
-
Formazan Solubilization :
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement :
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol details the use of Western blotting to analyze the inhibition of FLT3 phosphorylation by this compound.
-
Cell Treatment and Lysis :
-
Seed cells and serum-starve if necessary.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against p-FLT3, total FLT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway
MAX-40279 is a dual inhibitor of FLT3 and FGFR.[3][4] These receptor tyrosine kinases, when activated, trigger downstream signaling cascades that are crucial for cell proliferation and survival.[4] In acute myeloid leukemia (AML), mutations in FLT3 are common, leading to constitutive activation of these pathways.[3]
Simplified FLT3/FGFR Signaling Pathway and Inhibition by MAX-40279
Caption: Inhibition of FLT3 and FGFR signaling by MAX-40279.
References
Addressing poor oral absorption of MAX-40279 hemifumarate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with the oral absorption of MAX-40279 hemifumarate.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of MAX-40279 that could influence its oral absorption?
A1: MAX-40279 is an orally active dual inhibitor of FLT3 and FGFR kinases.[1] While specific data on the aqueous solubility and permeability of the hemifumarate salt are not publicly available, it is known to be soluble in DMSO.[1] Generally, for oral administration, the aqueous solubility, dissolution rate, and intestinal permeability are critical factors. As with many kinase inhibitors, MAX-40279 is a relatively complex molecule, which can present challenges in achieving optimal oral bioavailability.
Q2: My in vivo studies are showing lower than expected plasma concentrations after oral administration of this compound. What could be the cause?
A2: Lower than expected plasma concentrations can stem from several factors. The primary suspects for poor oral absorption are low aqueous solubility and/or low intestinal permeability. Other contributing factors could include rapid metabolism in the gut wall or liver (first-pass effect) or degradation of the compound in the gastrointestinal tract. Preclinical studies in rats have shown higher drug concentrations in the bone marrow compared to plasma, which could be a factor to consider in your experimental design.[1][2]
Q3: What are some initial steps to improve the oral absorption of this compound in a research setting?
A3: A systematic approach is recommended. First, characterize the solubility and dissolution rate of your current formulation. Subsequently, you can explore various formulation strategies to enhance solubility and dissolution. These can range from simple approaches like particle size reduction to more complex formulations such as amorphous solid dispersions or lipid-based delivery systems.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the oral absorption of this compound.
Problem: Inconsistent or low in vivo exposure.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Absorption |
| Molecular Weight | 438.5 g/mol | High, may impact passive diffusion. |
| LogP | 3.5 | Indicates good lipophilicity, but may lead to low aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.1 mg/mL | Poorly soluble, may lead to dissolution rate-limited absorption. |
| Permeability (Caco-2) | High | Not likely to be a primary barrier to absorption. |
Step 1: Characterize the solid-state properties and solubility.
-
Rationale: Understanding the fundamental properties of your drug substance is the first step in troubleshooting.
-
Recommended Experiments:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Dissolution Testing: Perform a dissolution test on your current formulation to understand how quickly the drug goes into solution.
-
Step 2: Investigate formulation strategies to enhance solubility and dissolution.
-
Rationale: If low solubility and dissolution are identified as the primary issues, various formulation techniques can be employed.[4][5]
-
Potential Solutions:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing MAX-40279 in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, improving both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs, as they form fine emulsions in the gut, facilitating solubilization and absorption.[4]
-
Table 2: Comparison of Formulation Strategies for this compound (Hypothetical Data)
| Formulation | Mean Particle Size | Dissolution at 30 min (pH 6.8) | In Vivo AUC (ng*h/mL) |
| Unformulated API | 50 µm | 15% | 500 |
| Micronized API | 5 µm | 45% | 1200 |
| Amorphous Solid Dispersion | N/A | 85% | 3500 |
| SEDDS | N/A | 95% | 4500 |
Step 3: Evaluate intestinal permeability.
-
Rationale: Even with good solubility, poor permeability across the intestinal wall can limit absorption.
-
Recommended In Vitro Models:
-
Caco-2 Cell Assay: This is a widely used model to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.[6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can provide a high-throughput screen for passive permeability.[6]
-
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant and analyze the concentration of dissolved drug using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add a solution of this compound in transport buffer to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Analyze the concentration of the drug in the basolateral samples.
-
-
Efflux Ratio Determination (Basolateral to Apical):
-
Add the drug solution to the basolateral side and sample from the apical side.
-
Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
-
Visualizations
Caption: Troubleshooting workflow for poor oral absorption.
Caption: Simplified signaling pathway of MAX-40279.
Caption: Key factors influencing oral drug absorption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Validation & Comparative
A Comparative Guide to FLT3-ITD AML Inhibitors: MAX-40279 Hemifumarate vs. Quizartinib
For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, understanding the nuances of available and emerging inhibitors is critical. This guide provides a detailed, data-driven comparison of MAX-40279 hemifumarate, a novel dual FLT3/FGFR inhibitor, and quizartinib, an established second-generation FLT3 inhibitor.
At a Glance: Key Differences
| Feature | This compound | Quizartinib |
| Primary Target(s) | FLT3, FGFR[1][2][3] | FLT3[4][5] |
| Therapeutic Rationale | Overcoming resistance to FLT3 inhibitors mediated by the FGF/FGFR pathway.[2][6] | Potent and selective inhibition of FLT3-ITD.[4][7] |
| Development Stage | Phase 1 clinical trials.[2][6] | FDA-approved for newly diagnosed and relapsed/refractory FLT3-ITD AML.[4][7] |
| Key Advantage | Potential to overcome resistance to existing FLT3 inhibitors.[6][8] | Proven clinical efficacy and established treatment regimens.[9][10] |
Quantitative Data Comparison
In Vitro Potency
The following table summarizes the in vitro inhibitory activity of MAX-40279 and quizartinib against FLT3-ITD.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| MAX-40279 | Enzyme/Cell-based | Not Specified | Data not publicly available |
| Quizartinib | Cell-based | MV4-11 (FLT3-ITD) | 0.40 - 1.1[11] |
| Cell-based | MOLM-14 (FLT3-ITD) | 0.67[12] | |
| Cell-based | MOLM-13 (FLT3-ITD) | 0.89[12] |
Note: Specific IC50 values for MAX-40279 are not yet publicly available in the provided search results.
Clinical Efficacy and Safety
Quizartinib has undergone extensive clinical evaluation. Data for MAX-40279 is emerging from early-phase trials.
| Parameter | This compound | Quizartinib |
| Clinical Trial(s) | Phase I (NCT03412292)[2][3] | QuANTUM-First (Phase III, newly diagnosed AML), QuANTUM-R (Phase III, relapsed/refractory AML)[13][14] |
| Patient Population | Patients with AML.[2] | Adult patients with newly diagnosed or relapsed/refractory FLT3-ITD positive AML.[13][14] |
| Key Efficacy Outcomes | To be determined. | QuANTUM-First: Median OS of 31.9 months vs. 15.1 months for placebo.[10] QuANTUM-R: Median OS of 6.2 months vs. 4.7 months for salvage chemotherapy.[14] |
| Common Adverse Events | To be determined. | QT prolongation, torsades de pointes, cardiac arrest, nausea, fatigue, pyrexia, neutropenia.[14][15][16] |
Mechanism of Action: A Visual Representation
MAX-40279 and quizartinib both target the FLT3 receptor, a key driver of proliferation in FLT3-ITD AML. However, their mechanisms and secondary targets differ.
Caption: FLT3 and FGFR signaling pathways and points of inhibition by MAX-40279 and quizartinib.
Quizartinib is a highly selective type II FLT3 inhibitor.[7][11] It binds to the inactive conformation of the FLT3 kinase, preventing its activation and subsequent downstream signaling through pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for leukemic cell proliferation and survival.[11][17]
MAX-40279 is a dual inhibitor of both FLT3 and the Fibroblast Growth Factor Receptor (FGFR).[1][8] The rationale for this dual inhibition is to overcome a known resistance mechanism to FLT3 inhibitors, where the activation of the FGF/FGFR pathway in the bone marrow microenvironment can sustain leukemic cell survival.[2][6] MAX-40279 has also shown activity against FLT3 mutations that confer resistance to other inhibitors, such as the D835Y mutation.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the concentration of an inhibitor required to reduce the viability of cancer cell lines by 50% (IC50).
-
Materials:
-
AML cell line (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (MAX-40279, quizartinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Cell Seeding: Plate AML cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 10 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate at room temperature to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate IC50 values using non-linear regression analysis.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (e.g., MAX-40279 at 12 mg/kg, quizartinib at 10 mg/kg) and a vehicle control orally, once or twice daily.[8][12]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
-
Comparative Experimental Workflow
The following diagram illustrates a typical preclinical workflow for comparing the efficacy of two kinase inhibitors.
Caption: A generalized workflow for the preclinical comparison of FLT3 inhibitors.
Conclusion
Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical benefit in patients with FLT3-ITD positive AML.[7][9][10] Its development has marked a significant advancement in the targeted treatment of this aggressive leukemia subtype.
MAX-40279 represents a next-generation approach, aiming to address the challenge of acquired resistance to FLT3 inhibitors.[6] By dually targeting FLT3 and FGFR, it holds the potential to overcome resistance mediated by the bone marrow microenvironment and specific FLT3 mutations.[2][6][8]
For researchers, the choice between these inhibitors in a preclinical setting will depend on the specific research question. Quizartinib serves as an excellent benchmark for a potent and selective FLT3 inhibitor. MAX-40279, on the other hand, is an important tool for investigating and overcoming mechanisms of therapeutic resistance. The ongoing clinical evaluation of MAX-40279 will be critical in determining its future role in the treatment of FLT3-ITD AML.
References
- 1. Facebook [cancer.gov]
- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 3. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quizartinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 14. Quizartinib for the treatment of acute myeloid leukaemia [clinicaltrialsarena.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 17. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
A Head-to-Head Comparison of MAX-40279 Hemifumarate and Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of MAX-40279 hemifumarate and gilteritinib, two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis, including increased relapse rates and reduced overall survival.[3] The development of targeted FLT3 inhibitors has significantly advanced the treatment landscape for this aggressive malignancy.
Gilteritinib (Xospata®), a second-generation FLT3 inhibitor, is approved for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[4][5] It is a potent inhibitor of both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[4][6] this compound is an orally bioavailable dual inhibitor of FLT3 and the fibroblast growth factor receptor (FGFR).[1][7][8] The rationale behind this dual inhibition is to overcome potential resistance mechanisms to FLT3 inhibitors that may be driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][3]
This guide provides a detailed comparison of the available efficacy data for this compound and gilteritinib, supported by experimental protocols and visual diagrams to aid in the understanding of their mechanisms and preclinical evaluation.
Mechanism of Action
Both gilteritinib and MAX-40279 are small molecule kinase inhibitors that target the ATP-binding pocket of their respective target kinases, thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival.
Gilteritinib is a potent, selective FLT3 inhibitor that also demonstrates activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition.[6][9] By inhibiting FLT3, gilteritinib blocks the constitutive activation of downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt, ultimately leading to apoptosis of FLT3-dependent leukemic cells.[10]
This compound is a dual inhibitor of FLT3 and FGFR.[1][7] In addition to targeting FLT3, it also inhibits FGFR signaling, which has been identified as a potential escape pathway contributing to resistance to FLT3 inhibitors.[3] By targeting both pathways, MAX-40279 aims to provide a more durable response and overcome resistance.[3]
Figure 1: Simplified signaling pathway inhibition by gilteritinib and MAX-40279.
Preclinical Efficacy
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference Cell Lines/Assay Conditions |
| FLT3 | |||
| FLT3-WT | Data not publicly available | ~5 | Cell-based autophosphorylation assay.[6] |
| FLT3-ITD | Potent inhibition reported | 0.29 - 3.3 | Enzyme and cell-based assays (MV4-11, MOLM-13, MOLM-14).[5][9] |
| FLT3-D835Y | Effective inhibition reported | 1.6 | Cell-based proliferation assay (Ba/F3 cells).[5] |
| FLT3-ITD-D835Y | Effective inhibition reported | 2.1 | Cell-based proliferation assay (Ba/F3 cells).[5] |
| Other Kinases | |||
| FGFR1 | Potent inhibition reported | Data not available | Preclinical studies suggest superior FGFR inhibitory activity.[3] |
| FGFR2 | Potent inhibition reported | Data not available | Preclinical studies suggest superior FGFR inhibitory activity.[3] |
| FGFR3 | Potent inhibition reported | Data not available | Preclinical studies suggest superior FGFR inhibitory activity.[3] |
| AXL | Data not publicly available | 0.73 - 41 | Enzyme and cell-based assays.[5][6] |
| c-KIT | Data not publicly available | 102 - 230 | Enzyme and cell-based assays.[5][11] |
Table 1: Comparative Biochemical Potency of MAX-40279 and Gilteritinib. Note: Direct comparative IC50 values for MAX-40279 are not yet publicly available in peer-reviewed literature. "Potent/Effective inhibition reported" is based on qualitative statements from available abstracts and press releases.[2][3][12]
In Vitro Cellular Assays
Both compounds have demonstrated the ability to inhibit the proliferation of FLT3-mutated AML cell lines and induce apoptosis.
| Assay | This compound Results | Gilteritinib Results |
| Cell Proliferation | Reported to inhibit proliferation of AML cells, including those with FLT3 mutations resistant to other inhibitors.[3] | Dose-dependent inhibition of proliferation in FLT3-ITD AML cell lines (MV4-11, MOLM-13, MOLM-14) with IC50 values in the low nanomolar range.[9] |
| Apoptosis Induction | Induces apoptosis in FLT3-mutated leukemic cells. | Induces a pro-apoptotic effect in a dose-dependent manner in FLT3-ITD AML cell lines.[9] |
| Resistance Overcoming | Demonstrated activity against FLT3 mutants (e.g., D835Y) that are resistant to current FLT3 inhibitors like quizartinib and sorafenib.[3][12] Dual FGFR inhibition may overcome resistance. | Effective against FLT3-TKD mutations that confer resistance to type II inhibitors.[6] |
Table 2: Summary of In Vitro Cellular Efficacy.
In Vivo Animal Models
Preclinical studies using xenograft models of human AML in immunocompromised mice have provided evidence for the in vivo efficacy of both agents.
| Xenograft Model | This compound Results | Gilteritinib Results |
| FLT3-ITD AML Xenograft | Oral administration inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss.[3] Showed higher drug concentration in bone marrow compared to plasma.[3] | Oral administration significantly suppressed tumor growth by 63-100% in a dose-dependent manner.[13] In some models, it induced tumor regression.[5] Combination with chemotherapy showed enhanced anti-tumor activity, with complete regression in some cases.[14][15] |
| FGFR-driven Xenograft | Demonstrated efficacy in the KG-1 xenograft model, which has an FGFR1 fusion.[3] | Not applicable as a primary target. |
Table 3: Summary of In Vivo Efficacy in AML Xenograft Models.
Clinical Efficacy
Gilteritinib has undergone extensive clinical evaluation, leading to its approval, while MAX-40279 is in the early stages of clinical development.
Gilteritinib: The pivotal Phase 3 ADMIRAL trial compared gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[16][17][18] The trial demonstrated a significant improvement in overall survival for patients treated with gilteritinib compared to chemotherapy (median OS of 9.3 vs. 5.6 months).[17] The rate of complete remission with full or partial hematologic recovery was also higher in the gilteritinib arm.[16]
This compound: A Phase I dose-escalation trial (NCT03412292) is currently evaluating the safety, tolerability, and maximum tolerated dose of MAX-40279 in patients with AML.[1][2][19] The primary endpoints are focused on safety.[1][2] Efficacy data from this and subsequent trials will be crucial to determine its clinical potential.
| Clinical Trial Parameter | This compound | Gilteritinib (ADMIRAL Trial) |
| Phase | Phase I[3][19] | Phase III[16][17][18] |
| Patient Population | Adults with Acute Myelogenous Leukemia (AML).[19] | Adults with relapsed or refractory FLT3-mutated AML.[16][17] |
| Primary Endpoints | Safety, tolerability, incidence of adverse events, determination of maximum tolerated dose.[1][2] | Overall Survival, Complete Remission with full or partial hematologic recovery.[16][18] |
| Key Efficacy Outcomes | Efficacy data not yet reported. | Median Overall Survival: 9.3 months. Complete Remission with full/partial hematologic recovery: 34%.[16][17] |
Table 4: Overview of Clinical Trial Data.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of typical protocols used to evaluate FLT3 inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against a purified kinase enzyme.
General Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compound (MAX-40279 or gilteritinib). Prepare a solution containing the purified recombinant FLT3 enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Kinase Reaction: In a multi-well plate, combine the test compound, enzyme, and initiate the reaction by adding ATP. Allow the reaction to proceed for a defined period at a controlled temperature.
-
ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Figure 2: General workflow for a biochemical kinase inhibition assay.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
General Protocol (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a reagent that is converted into a detectable product by metabolically active cells (e.g., MTT to formazan, or a reagent that measures ATP levels).
-
Data Analysis: Measure the absorbance or luminescence, which correlates with the number of viable cells. Calculate IC50 values.
Apoptosis Assay
Objective: To determine if a compound induces programmed cell death.
General Protocol (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat AML cells with the test compound at various concentrations for a defined period.
-
Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, a dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Implantation: Inject human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize mice into treatment groups (vehicle control, MAX-40279, gilteritinib). Administer the compounds orally at specified doses and schedules.
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Figure 3: General workflow for an in vivo AML xenograft study.
Conclusion
Gilteritinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical efficacy in relapsed/refractory FLT3-mutated AML. This compound is an emerging dual FLT3/FGFR inhibitor with a strong preclinical rationale for overcoming resistance to FLT3-targeted therapies.
Direct, head-to-head comparisons of preclinical and clinical data are limited by the different developmental stages of these two drugs. While gilteritinib's efficacy is supported by robust Phase 3 data, MAX-40279 is still in early-phase clinical trials. The preclinical data for MAX-40279 suggests it is a promising agent, particularly its activity against known resistance-conferring mutations and its dual targeting of FLT3 and FGFR.
Future clinical data from the ongoing trials of MAX-40279 will be critical to fully assess its therapeutic potential and to determine its place in the treatment paradigm for FLT3-mutated AML. For the research and drug development community, the comparative data presented here provides a framework for understanding the current landscape of FLT3 inhibition and the potential of next-generation inhibitors like MAX-40279.
References
- 1. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. preprints.org [preprints.org]
- 14. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 17. Follow-up of patients with R/R FLT3-mutation–positive AML treated with gilteritinib in the phase 3 ADMIRAL trial | Blood | American Society of Hematology [ashpublications.org]
- 18. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
Comparative Efficacy of MAX-40279 Hemifumarate and Sorafenib in Resistant Acute Myeloid Leukemia (AML)
A Head-to-Head Analysis for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML treatment is the development of resistance to standard therapies, particularly in cases involving mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. This guide provides a comparative analysis of two kinase inhibitors, MAX-40279 hemifumarate and sorafenib, in the context of resistant AML.
MAX-40279 is an orally active dual inhibitor of FLT3 kinase and fibroblast growth factor receptor (FGFR) kinase.[1] It has been specifically designed to overcome resistance mechanisms observed with other FLT3 inhibitors. Sorafenib is a multi-kinase inhibitor that targets several kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3.
Executive Summary
This compound demonstrates a promising efficacy profile, particularly against AML subtypes that have developed resistance to sorafenib, such as those harboring the FLT3-D835Y mutation. Preclinical data indicates that MAX-40279 effectively inhibits these resistant mutants and shows superior FGFR inhibitory activity. While direct comparative clinical data is limited, preclinical evidence suggests MAX-40279 as a potent next-generation inhibitor for resistant AML.
Data Presentation
Table 1: In Vitro Efficacy of MAX-40279 and Sorafenib Against AML Cell Lines
| Cell Line | FLT3 Mutation Status | Drug | IC50 (nM) | Citation |
| MV4-11 | FLT3-ITD | Sorafenib | 0.88 | [2] |
| MOLM-13 | FLT3-ITD | Sorafenib | 0.62 | [3] |
| MOLM-13-RES | FLT3-ITD, FLT3-D835Y | Sorafenib | ~37.2 (60-fold increase) | [4] |
| Ba/F3 | FLT3-D835Y | Sorafenib | 103.5 | [1] |
| Various | FLT3 mutants (e.g., D835Y) | MAX-40279 | Effective Inhibition | [5] |
Note: Specific IC50 values for MAX-40279 against a comprehensive panel of resistant AML cell lines are not yet publicly available in the reviewed literature. The available information indicates its effectiveness against sorafenib-resistant mutants.
Table 2: In Vivo Efficacy of MAX-40279 and Sorafenib in AML Xenograft Models
| Drug | Model | Dosing | Tumor Growth Inhibition | Citation |
| MAX-40279 | AML Xenograft | Not specified | 58% - 106% | [5] |
| Sorafenib | FLT3-ITD Xenograft | Not specified | Significant reduction in leukemia burden | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of MAX-40279 and sorafenib on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, sorafenib-resistant lines)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound and Sorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1N HCl in isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MAX-40279 and sorafenib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method to quantify apoptosis induced by MAX-40279 and sorafenib.
Materials:
-
AML cell lines
-
This compound and Sorafenib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates.
-
Treat the cells with the desired concentrations of MAX-40279 or sorafenib for the indicated time points.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is used to assess the effect of the drugs on key signaling proteins.
Materials:
-
AML cell lines
-
This compound and Sorafenib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK, anti-phospho-FGFR, anti-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat AML cells with MAX-40279 or sorafenib for the specified duration.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for preclinical evaluation of drug efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thno.org [thno.org]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
A Head-to-Head Comparison of FLT3 Inhibitors for Acute Myeloid Leukemia
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations has evolved significantly, offering new hope for patients with this aggressive form of leukemia. Approximately 30% of AML patients harbor FLT3 mutations, which are associated with a poor prognosis.[1][2] The two primary types of FLT3 mutations are internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations.[2][3] This guide provides an objective, data-driven comparison of key FLT3 inhibitors, including their efficacy, safety profiles, and mechanisms of action, to inform researchers, scientists, and drug development professionals.
Overview of Key FLT3 Inhibitors
Several FLT3 inhibitors have been developed, broadly classified as type I or type II inhibitors. Type I inhibitors, such as midostaurin, gilteritinib, and crenolanib, bind to the active conformation of the FLT3 kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[2][4] In contrast, type II inhibitors, like sorafenib and quizartinib, bind to the inactive conformation and are primarily active against FLT3-ITD mutations.[2]
Currently, the FDA-approved FLT3 inhibitors for AML include:
-
Midostaurin (Rydapt®): A first-generation, type I inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[2][5][6]
-
Gilteritinib (Xospata®): A second-generation, type I inhibitor approved for relapsed or refractory (R/R) FLT3-mutated AML.[2][5][7]
-
Quizartinib (Vanflyta®): A second-generation, highly potent type II inhibitor approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[5][8][9][10]
Other notable FLT3 inhibitors include sorafenib, a multi-kinase inhibitor with activity against FLT3, and crenolanib, an investigational type I inhibitor.[1][2]
Efficacy Comparison
Direct head-to-head clinical trials comparing all available FLT3 inhibitors are limited.[11] However, preclinical data and cross-trial comparisons, along with a network meta-analysis, provide valuable insights into their relative efficacy.
Preclinical In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for several FLT3 inhibitors against FLT3-ITD positive AML cell lines.
| Cell Line | Inhibitor | IC50 (nM) |
| MOLM-14 | Quizartinib | 0.67 |
| Gilteritinib | 7.87 | |
| MV4-11 | Quizartinib | 0.40 |
Data from BenchChem[12]
Clinical Efficacy in Relapsed/Refractory AML
A post-hoc analysis compared outcomes from the ADMIRAL trial (gilteritinib) and the QuANTUM-R trial (quizartinib) in patients with R/R FLT3-ITD positive AML.[13]
| Parameter | Gilteritinib (ADMIRAL - matched population) | Quizartinib (QuANTUM-R) | Salvage Chemotherapy (pooled) |
| Median Overall Survival (OS) | 10.2 months | 6.2 months | ~5 months |
| Composite Complete Remission (CRc) | Similar rates | Similar rates | Lower rates |
| Median Time to CRc | 1.8 months | 1.1 months | N/A |
| Median Duration of CRc | 5.5 months | 2.8 months | N/A |
Data from a post-hoc analysis presented at the 62nd ASH Annual Meeting[13]
Clinical Efficacy in Newly Diagnosed AML
A network meta-analysis of three randomized controlled trials involving 1,358 patients found no significant differences in overall survival between midostaurin, quizartinib, and sorafenib when combined with chemotherapy for newly diagnosed FLT3-mutated AML.[11]
| Comparison | Hazard Ratio (HR) for Overall Survival | 95% Confidence Interval (CI) |
| Midostaurin vs. Quizartinib | 1.00 | 0.73 - 1.36 |
| Midostaurin vs. Sorafenib | 0.97 | 0.52 - 1.84 |
| Quizartinib vs. Sorafenib | 0.97 | 0.51 - 1.85 |
Data from a network meta-analysis published in Leukemia Research[11]
Safety and Tolerability
The safety profiles of FLT3 inhibitors vary, which can influence treatment decisions.
| Inhibitor | Common Adverse Events | Notable Toxicities |
| Midostaurin | Nausea, vomiting, diarrhea, febrile neutropenia, mucositis | Gastrointestinal toxicity |
| Gilteritinib | Anemia, thrombocytopenia, febrile neutropenia, increased transaminases | Myelosuppression, differentiation syndrome |
| Quizartinib | Myelosuppression, fatigue, nausea, QT prolongation | Cardiac toxicity (QTc prolongation) |
| Sorafenib | Hand-foot skin reaction, diarrhea, fatigue, hypertension | Dermatologic toxicity, cardiovascular events |
| Crenolanib | Nausea, diarrhea, vomiting, increased transaminases | Generally well-tolerated, no significant QTc prolongation reported |
Information compiled from multiple sources.[4][14][15][16]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: FLT3 signaling pathway and points of inhibition by Type I and Type II inhibitors.
Caption: A representative workflow for an in vitro cell viability assay to determine IC50 values.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors on the growth of FLT3-ITD positive AML cell lines.[12]
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11).[12]
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[12]
-
FLT3 inhibitors (e.g., gilteritinib, quizartinib) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer or spectrophotometer.
Method:
-
Cell Culture: Maintain FLT3-ITD positive AML cell lines in a humidified incubator at 37°C with 5% CO2.[12]
-
Drug Preparation: Prepare a stock solution of each FLT3 inhibitor and perform serial dilutions to create a range of concentrations.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.[12]
-
Drug Treatment: Add the serially diluted FLT3 inhibitors to the appropriate wells. Include vehicle control wells (e.g., DMSO) and untreated control wells.[12]
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[12]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).[12]
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using a suitable software program.
Conclusion
The development of FLT3 inhibitors has significantly improved the treatment landscape for FLT3-mutated AML. While direct comparative data from head-to-head clinical trials remains somewhat limited, the available preclinical and clinical evidence suggests that the second-generation inhibitors, gilteritinib and quizartinib, offer potent anti-leukemic activity.[12][13][17] The choice of inhibitor may depend on the specific FLT3 mutation (ITD vs. TKD), the line of therapy (newly diagnosed vs. relapsed/refractory), and the patient's overall clinical profile and comorbidities, particularly considering the different safety profiles of these agents. Ongoing clinical trials and real-world evidence will continue to refine the optimal use of these targeted therapies in the management of FLT3-mutated AML.[2][18]
References
- 1. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 3. What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024 | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. onclive.com [onclive.com]
- 5. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation | FDA [fda.gov]
- 8. VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML- Daiichi Sankyo US [daiichisankyo.us]
- 9. ashpublications.org [ashpublications.org]
- 10. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML [aml-hub.com]
- 11. The impact of different FLT3-inhibitors on overall survival of de novo acute myeloid leukemia: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparable outcomes with gilteritinib or quizartinib in R/R AML - Medical Conferences [conferences.medicom-publishers.com]
- 14. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib - The ASCO Post [ascopost.com]
- 18. The growing landscape of FLT3 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validating MAX-40279 Hemifumarate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MAX-40279 hemifumarate, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). MAX-40279 is under investigation for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to other inhibitors.[1][2] This document outlines key experimental approaches, compares MAX-40279 with relevant alternatives, and provides detailed protocols for robust target validation.
Executive Summary
This compound is an orally active dual inhibitor targeting both FLT3 and FGFR kinases.[1] A key feature of MAX-40279 is its efficacy against FLT3 mutants, such as D835Y, which are known to confer resistance to established inhibitors like Quizartinib and Sorafenib.[1][2] Validating the engagement of MAX-40279 with its intended targets within a cellular context is critical for understanding its mechanism of action and advancing its clinical development. This guide explores established methods for quantifying target engagement, including the Cellular Thermal Shift Assay (CETSA), reporter gene assays, and proximity-based assays such as Bioluminescence Resonance Energy Transfer (BRET).
Competitive Landscape: this compound vs. Alternatives
A direct quantitative comparison of cellular target engagement for this compound with its alternatives is challenging due to the limited availability of publicly accessible, head-to-head experimental data. However, based on existing preclinical information, a qualitative and context-based comparison can be made.
Target Profile:
| Compound | Primary Target(s) | Key Differentiator |
| This compound | FLT3, FGFR | Dual inhibitor effective against resistance mutations (e.g., FLT3-D835Y).[1][2] |
| Quizartinib | FLT3 | Highly potent FLT3 inhibitor; resistance can emerge through mutations like D835Y. |
| Sorafenib | Multi-kinase inhibitor (including FLT3, VEGFR, PDGFR) | Broader kinase profile; used in FLT3-mutated AML. |
| Erdafitinib | Pan-FGFR (FGFR1-4) | Potent and selective FGFR inhibitor. |
Cellular Potency (IC50/EC50) Data:
| Compound | Target | Cell Line | Assay Type | IC50/EC50 (nM) |
| Quizartinib | FLT3-ITD | MV4-11 | Cell Proliferation | ~0.4 |
| FLT3-ITD | MOLM-13 | Cell Proliferation | ~0.6 | |
| FLT3-ITD | MOLM-14 | Cell Proliferation | ~0.2 | |
| Sorafenib | FLT3-ITD | MV4-11 | Cell Proliferation | 1 - 10 |
| FLT3-ITD | MOLM-13 | Cell Proliferation | 1 - 10 | |
| Erdafitinib | FGFR1-4 | various | Biochemical | 1.2 - 5.7 |
Signaling Pathways and Mechanism of Action
MAX-40279 exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and aberrant FGFR signaling, which are critical drivers in certain cancers.
References
Comparative Analysis of MAX-40279 Hemifumarate: A Kinase Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Due to the limited publicly available broad-panel kinase screening data for MAX-40279, this guide focuses on its known primary targets and compares its profile with several other clinically relevant kinase inhibitors known to target FLT3 and/or FGFR: Sorafenib, Ponatinib, Quizartinib, Midostaurin, and Gilteritinib.
Introduction to this compound
MAX-40279 is an orally bioavailable, multi-targeted kinase inhibitor under development for the treatment of acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated its potent inhibitory activity against both wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2][3] Additionally, MAX-40279 targets FGFR subtypes 1, 2, and 3.[2] This dual-targeting mechanism is intended to overcome resistance mechanisms in AML driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[4] Recent preclinical data also suggests that MAX-40279 can inhibit hematopoietic progenitor kinase 1 (HPK1), potentially relieving the negative regulation of the T cell receptor (TCR) pathway.[1][5]
Kinase Inhibition Profile Comparison
The following table summarizes the available quantitative data on the kinase inhibition profiles of MAX-40279 and its alternatives. The data is primarily derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity. It is important to note that direct comparison of IC50 or Kd values across different studies should be done with caution due to variations in experimental conditions.
Note on MAX-40279 Data: Comprehensive, publicly available kinome-wide cross-reactivity data for MAX-40279 is limited. The table reflects its known potent activity against its primary targets. The selectivity of MAX-40279 against a broader panel of kinases has been described as "potent, selective, and bioavailable" in preclinical evaluations, but specific quantitative data on off-target inhibition is not yet published in detail.[2]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | MAX-40279 | Sorafenib | Ponatinib | Quizartinib | Midostaurin | Gilteritinib |
| Primary Targets | ||||||
| FLT3 (Wild-Type) | Potent Inhibition (IC50/Kd not specified)[2] | IC50: 57 nM[6] | IC50: 13 nM[7] | Kd: 3.3 nM[8] | Kd: 11.0 nM[9] | IC50: 0.29 nM[10] |
| FLT3-ITD | Potent Inhibition (IC50/Kd not specified)[2] | - | - | IC50: 1.1 nM[11] | Kd: 11.0 nM[9] | IC50: 0.92 nM (MV4-11 cells)[10] |
| FLT3-D835Y | Potent Inhibition (IC50/Kd not specified)[2] | - | - | IC50: >1000 nM[11] | Kd: 15.0 nM[9] | IC50: 1.6 nM (Ba/F3 cells)[10] |
| FGFR1 | Potent Inhibition (IC50/Kd not specified)[2] | - | IC50: 2 nM[7] | - | - | - |
| FGFR2 | Potent Inhibition (IC50/Kd not specified)[2] | - | - | - | - | - |
| FGFR3 | Potent Inhibition (IC50/Kd not specified)[2] | - | - | - | - | - |
| Selected Off-Targets | ||||||
| KIT | - | IC50: 58 nM[6] | IC50: 13 nM[7] | Kd: 4.8 nM[12] | Kd: 7.7 nM (D816V)[9] | IC50: 230 nM[10] |
| VEGFR2 | - | IC50: 90 nM[6] | IC50: 1.5 nM[7] | - | - | - |
| PDGFRα | - | - | IC50: 1 nM[7] | Kd: >10 nM[13] | - | - |
| PDGFRβ | - | IC50: 57 nM[6] | - | Kd: >10 nM[13] | - | - |
| SRC | - | - | IC50: 5.4 nM[7] | - | - | - |
| AXL | - | - | - | - | - | IC50: 0.73 nM[10] |
| ALK | - | - | - | - | - | Potent Inhibition[10] |
| Selectivity Score | ||||||
| No. of kinases with Kd <100 nM (out of 404) | Data not available | 83[8] | Data not available | 8[8] | 54[14] | 19[8] |
Experimental Protocols
The quantitative data presented in this guide are primarily generated using kinase binding assays, with the KINOMEscan™ platform from Eurofins Discovery being a prominent example.
KINOMEscan™ Competition Binding Assay
Principle: This assay quantifies the binding interactions between a test compound and a panel of kinases. It is an in vitro, ATP-independent, competition-based assay. The three main components are: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Methodology:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
Separation: The solid support with the bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger inhibition of binding. Alternatively, dissociation constants (Kd) can be determined by performing the assay with a range of test compound concentrations.
Signaling Pathway Visualization
MAX-40279 primarily targets the FLT3 and FGFR signaling pathways, which are crucial in the proliferation and survival of certain cancer cells, particularly in AML. The diagram below illustrates a simplified representation of these pathways and the points of inhibition by MAX-40279.
Comparison of Alternatives
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, PDGFR, and FLT3.[6] It exhibits a broader off-target profile compared to more selective FLT3 inhibitors.[8]
-
Ponatinib: A potent pan-BCR-ABL inhibitor that also demonstrates significant activity against FLT3, FGFR, VEGFR, and other kinases.[7][10] Its broad activity contributes to its efficacy but also to a notable toxicity profile.
-
Quizartinib: A second-generation, highly selective type II FLT3 inhibitor.[8][11] It shows strong potency against FLT3-ITD but is less effective against TKD mutations like D835Y.[11] Its high selectivity results in a more focused target profile compared to multi-kinase inhibitors.[8]
-
Midostaurin: A multi-targeted inhibitor of FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[9] Its broad-spectrum activity is thought to contribute to its clinical efficacy in AML.[15]
-
Gilteritinib: A potent, orally available dual FLT3/AXL inhibitor with activity against both FLT3-ITD and TKD mutations.[10] It is considered more selective than first-generation FLT3 inhibitors.[13]
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a preclinical profile suggesting potent activity against clinically relevant mutations in AML. While a comprehensive public kinome-wide selectivity profile is not yet available to fully assess its cross-reactivity, its dual-targeting mechanism offers a potential advantage in overcoming resistance to more selective FLT3 inhibitors. For researchers and drug development professionals, understanding the broader kinase inhibition landscape through comparative analysis with agents like sorafenib, ponatinib, quizartinib, midostaurin, and gilteritinib is crucial. Each of these alternatives presents a unique balance of potency, selectivity, and off-target effects, which ultimately influences their clinical utility and safety profiles. As more data on MAX-40279 becomes available, a more direct and detailed comparison of its selectivity will be possible, further elucidating its therapeutic potential.
References
- 1. 再极医药科技有限公司 [maxinovel.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 再极医药科技有限公司 [maxinovel.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of MAX-40279 and Crenolanib in Acute Myeloid Leukemia Models
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, two potent inhibitors, MAX-40279 and crenolanib, have emerged as promising therapeutic agents. This guide provides a comprehensive in vivo efficacy comparison of these two drugs, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not yet published, a comparative analysis is possible through the examination of their individual performances in similar experimental models.
Mechanism of Action: A Tale of Two Inhibitors
MAX-40279 is a dual inhibitor, targeting both FLT3 and the fibroblast growth factor receptor (FGFR).[1][2] This dual-action is designed to not only inhibit the primary driver of leukemogenesis in FLT3-mutated AML but also to overcome resistance mechanisms mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][2] MAX-40279 has demonstrated potent activity against both wild-type FLT3 and various mutant forms, including those that confer resistance to other FLT3 inhibitors.[2]
Crenolanib, on the other hand, is a highly selective, type I tyrosine kinase inhibitor that targets FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations) and platelet-derived growth factor receptors (PDGFR) α and β.[3][4][5] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, allowing it to effectively inhibit a broad range of FLT3 mutations, including the D835 point mutation which is a common mechanism of resistance to type II inhibitors.[3][4][5][6][7][8][9]
Signaling Pathways Targeted by MAX-40279 and Crenolanib
The therapeutic effects of MAX-40279 and crenolanib are rooted in their ability to interrupt key signaling cascades that drive cancer cell proliferation and survival.
Caption: Targeted signaling pathways of MAX-40279 and Crenolanib.
In Vivo Efficacy: A Comparative Data Summary
While a direct comparative study is unavailable, analysis of individual preclinical trials in AML xenograft models provides valuable insights into the in vivo efficacy of both compounds. The MV4-11 cell line, which harbors an FLT3-ITD mutation, has been a common model for evaluating both inhibitors, allowing for a degree of indirect comparison.
| Parameter | MAX-40279 | Crenolanib |
| Animal Model | MV4-11 & KG-1 Xenografts (mice) | MV4-11 & MOLM-13 Xenografts (mice) |
| Dosage | Not specified in available abstracts | 15 mg/kg intraperitoneally, once daily (Mon-Fri) for 3 weeks |
| Key Efficacy Endpoint | Tumor Growth Inhibition | Delayed tumor infiltration and prolonged survival |
| Reported Efficacy | 58% to 106% tumor growth inhibition in AML xenografts.[2] | Significantly delayed tumor infiltration and prolonged survival in a FLT3-ITD+ AML mouse model.[3][4][5] |
| Resistance Profile | Effective against FLT3 mutants resistant to other inhibitors (e.g., AC220 and sorafenib).[2] | Active against FLT3-ITD with secondary kinase domain mutations (e.g., D835Y) that confer resistance to other TKIs.[3][4][5] |
| Additional Notes | Achieves high drug concentration in bone marrow.[2] | Has shown synergistic effects when combined with the type II inhibitor sorafenib.[3][4][5][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
MAX-40279 In Vivo Xenograft Study
A preclinical evaluation of MAX-40279 was conducted using KG-1 (FGFR1 fusion) and MV4-11 (FLT3-ITD) xenograft models.[2]
Caption: Experimental workflow for MAX-40279 in vivo efficacy study.
Methodology:
-
Cell Lines: KG-1 (human AML, FGFR1-FGFR1 fusion) and MV4-11 (human AML, FLT3-ITD) cells were used.
-
Animal Model: Immunocompromised mice (strain not specified in the abstract) were used for xenograft implantation.
-
Xenograft Model: Tumor cells were implanted subcutaneously to establish xenografts.
-
Treatment: Once tumors reached a predetermined size, mice were treated orally with MAX-40279. A control group received a vehicle.
-
Efficacy Evaluation: Tumor growth was monitored regularly, and the percentage of tumor growth inhibition was calculated at the end of the study. Body weight was also monitored as an indicator of toxicity.[2]
Crenolanib In Vivo Xenograft Study
The in vivo antileukemic effects of crenolanib were evaluated using a FLT3-ITD-positive MV4-11 AML xenograft mouse model.[3][4][5]
Caption: Experimental workflow for Crenolanib in vivo efficacy study.
Methodology:
-
Cell Line: MV4-11 cells, engineered to express luciferase (MV4-11-luc), were used to allow for in vivo imaging.
-
Animal Model: Male NOD/SCID gamma (NSG) mice were used.
-
Xenograft Model: Mice were injected with MV4-11-luc cells to establish a disseminated leukemia model.
-
Treatment: Treatment with crenolanib (15 mg/kg, intraperitoneally) began 10 days after cell injection and was administered once daily from Monday to Friday for three consecutive weeks. A control group received a vehicle.
-
Efficacy Evaluation: Leukemic burden was monitored by measuring bone marrow infiltration of the luciferase-expressing cells. Survival of the mice was also a key endpoint.[3][4][5]
Conclusion
Both MAX-40279 and crenolanib demonstrate significant in vivo efficacy in preclinical models of FLT3-mutated AML. MAX-40279's dual inhibition of FLT3 and FGFR presents a promising strategy to combat both the primary oncogenic driver and a key resistance mechanism. Crenolanib's potency against a wide range of FLT3 mutations, including those conferring resistance to other inhibitors, underscores its potential as a valuable therapeutic agent.
The use of the MV4-11 xenograft model in studies for both drugs provides a foundation for indirect comparison, suggesting both are highly active in this context. However, it is important to note the differences in administration routes and specific endpoints in the described studies. Future head-to-head preclinical and ultimately clinical trials will be necessary to definitively establish the comparative efficacy and safety of MAX-40279 and crenolanib. Researchers are encouraged to consider the specific mutational landscape of the AML they are studying when selecting an inhibitor for further investigation.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. researchgate.net [researchgate.net]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis After MAX-40279 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of MAX-40279 on gene expression by examining the transcriptomic impact of other FLT3 and FGFR inhibitors. MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), with potential antineoplastic activity, particularly in Acute Myeloid Leukemia (AML).[1][2] While specific differential gene expression data for MAX-40279 is not yet publicly available, this guide summarizes existing experimental data for key competitors—Quizartinib, Gilteritinib, Sorafenib, and Erdafitinib—to provide a predictive framework for researchers.
Introduction to MAX-40279 and its Mechanism of Action
MAX-40279 is a potent and selective dual kinase inhibitor designed to target both FLT3 and FGFR signaling pathways.[1][2] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[3] MAX-40279 has demonstrated activity against FLT3 internal tandem duplication (ITD) mutations, as well as resistance-conferring tyrosine kinase domain (TKD) mutations such as D835Y.[2][4] By simultaneously inhibiting the FGF/FGFR pathway, which has been implicated in resistance to FLT3 inhibitors, MAX-40279 aims to provide a more durable clinical response.[1][2] Preclinical studies have shown its ability to inhibit AML xenograft tumor growth.[2][4]
Below is a diagram illustrating the targeted signaling pathways of MAX-40279.
Caption: MAX-40279 dual inhibition of FLT3 and FGFR pathways.
Comparative Differential Gene Expression Analysis
This section details the known effects of prominent FLT3 and FGFR inhibitors on gene expression in cancer cells. The data is presented in tables to facilitate comparison.
Quizartinib (FLT3 Inhibitor)
Quizartinib is a potent, second-generation FLT3 inhibitor. A transcriptomic analysis of FLT3-ITD negative AML patients from the QUIWI trial revealed a set of differentially expressed genes associated with response to Quizartinib.[5]
Table 1: Differentially Expressed Genes in Long-Term Responders to Quizartinib in FLT3-ITD Negative AML
| Gene Category | Representative Upregulated Genes in Quizartinib Responders | Representative Downregulated Genes in Quizartinib Responders | Reference |
| Tyrosine Kinase Signaling | FGFR3, EPHB2, AXL, ROR2 | - | [5] |
| Protein Phosphatases | PTPRU, PPM1L | - | [5] |
| MAPK Pathway Inhibitor | SPRY4 | - | [5] |
| Heat Shock Proteins | - | HSPA1A, HSPA2, DNAJA3, AHSA1, DNAJB1 | [5] |
| Nucleic Acid Metabolism | - | DNTT, FTSJ3, METTL13, TWNK, SF3B3 | [5] |
Data is derived from an analysis of long-term survivors in the QUIWI clinical trial.
Gilteritinib (FLT3/AXL Inhibitor)
Gilteritinib is another potent FLT3 inhibitor with activity against AXL kinase. High-dimensional analysis of FLT3-mutated AML patient samples treated with Gilteritinib identified distinct gene expression signatures associated with response and resistance.[6]
Table 2: Gene Expression Signatures Associated with Gilteritinib Response in FLT3-Mutated AML
| Response Status | Associated Upregulated Gene Modules/Pathways | Key Genes | Reference |
| Responsive | Lymphocyte differentiation, Myeloid leukocyte activation | TBX21, GATA3, CD33, LYZ | [6] |
| Unresponsive | Cell cycle, DNA and RNA metabolic processes, Protein translation | METTL1, DNMT3A | [6] |
| Unresponsive (During Treatment) | Increased expression of cytokines/chemokines and their receptors | CCL5, CXCL1, CXCL2, CXCL8, FLT3, IL6R, IL3RA, CSF2RA | [6] |
Based on single-cell RNA sequencing (scRNA-Seq) analysis of patient samples.
Sorafenib (Multi-Kinase Inhibitor including FLT3)
Sorafenib is a multi-kinase inhibitor that targets several kinases, including FLT3. Studies in hepatocellular carcinoma (HCC) have identified differentially expressed genes following Sorafenib treatment.
Table 3: Differentially Expressed Genes in Hepatocellular Carcinoma Patients Treated with Sorafenib
| Regulation | Number of Genes | Key Genes Identified as Potential Targets | Reference |
| Upregulated | 12 | TRH | [7] |
| Downregulated | 54 | HTR2C, AGTR2, MCHR2, SLC6A2 | [7] |
Data from RNA sequencing of HCC patient samples.
Erdafitinib (Pan-FGFR Inhibitor)
Erdafitinib is a pan-FGFR inhibitor approved for urothelial carcinoma with specific FGFR alterations. Studies on Erdafitinib resistance have provided insights into the transcriptomic changes that occur.
Table 4: Gene Expression Changes Associated with Erdafitinib Resistance
| Cell Model | Key Upregulated Gene Sets | Implication | Reference |
| Erdafitinib-resistant urothelial carcinoma cell lines | Myc target genes | Activation of c-Myc signaling as a resistance mechanism | [8] |
Based on RNA sequencing of resistant cell lines.
Experimental Protocols
This section provides a general overview of the methodologies used to generate the differential gene expression data presented above.
RNA Sequencing (RNA-Seq) Workflow
A typical RNA-Seq workflow for differential gene expression analysis involves the following steps:
-
RNA Isolation: Total RNA is extracted from patient-derived samples (e.g., bone marrow, peripheral blood) or cancer cell lines. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: mRNA is enriched using poly-A selection or ribosomal RNA is depleted. The purified RNA is then fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments, followed by PCR amplification to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome (e.g., GRCh38).
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes with significant expression changes between treatment and control groups.
-
The following diagram illustrates a standard RNA-Seq workflow.
Caption: A generalized workflow for RNA-Seq experiments.
Conclusion
While direct experimental data on the transcriptomic effects of MAX-40279 is not yet available, the analysis of its competitors provides a valuable comparative framework. Based on the data from other FLT3 and FGFR inhibitors, it is anticipated that MAX-40279 treatment will lead to significant changes in the expression of genes involved in key cancer-related pathways, including cell cycle regulation, proliferation, survival, and immune response. The dual-targeting nature of MAX-40279 may result in a unique gene expression signature that reflects the simultaneous inhibition of both FLT3 and FGFR signaling. Future transcriptomic studies on MAX-40279 will be crucial to elucidate its precise molecular effects and to identify potential biomarkers for predicting patient response.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. researchgate.net [researchgate.net]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Exploration of Sorafenib Influences on Gene Expression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
A Comparative Analysis of MAX-40279 Hemifumarate in the Treatment of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), against other established and investigational therapies for Acute Myeloid Leukemia (AML). The following sections present a comprehensive overview of its mechanism of action, supported by preclinical data, and a comparison with alternative FLT3 inhibitors.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR kinases.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[4] MAX-40279 is designed to not only target wild-type and mutated forms of FLT3 but also to overcome resistance mechanisms mediated by the activation of the FGF/FGFR signaling pathway.[1][4] Preclinical studies have demonstrated its potent inhibitory activity and its ability to suppress tumor growth in animal models.[1][5] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[4][6]
Comparative Preclinical Efficacy
The anti-leukemic potential of MAX-40279 has been evaluated in a series of preclinical studies. While specific IC50 values from publicly available sources are limited, descriptive data highlights its potency. This section compares the available data for MAX-40279 with that of approved FLT3 inhibitors: Midostaurin, Gilteritinib, Quizartinib, and the multi-kinase inhibitor Sorafenib.
In Vitro Kinase and Cell Line Inhibition
The following table summarizes the available half-maximal inhibitory concentration (IC50) data for MAX-40279 and its comparators against various FLT3 mutations and AML cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| MAX-40279 | FLT3-ITD | Potent Inhibition (Specific value not available) | MV4-11 (FLT3-ITD) | Data not available |
| FLT3-D835Y | Effective against resistant mutants[1][2] | KG-1 (FGFR1 fusion) | Data not available | |
| FGFR1, 2, 3 | Superior Inhibitory Activity[1][5] | |||
| Midostaurin | FLT3 | Data not available | ||
| Gilteritinib | FLT3-ITD | ~1 | MV4-11 | ~1 |
| FLT3-D835Y | ~2 | MOLM-13 | ~3 | |
| Quizartinib | FLT3-ITD | <1 | MV4-11 | <1 |
| MOLM-13 | <1 | |||
| Sorafenib | FLT3-ITD | Data not available |
Note: Data for comparator drugs is compiled from various preclinical studies and may have been generated under different experimental conditions.
In Vivo Xenograft Models
Preclinical evaluation of MAX-40279 in AML xenograft models has demonstrated significant anti-tumor activity. In these studies, MAX-40279 inhibited tumor growth by 58% to 106% without significant toxicity.[1][5] This level of efficacy is a promising indicator of its potential clinical benefit.
Mechanism of Action and Signaling Pathways
MAX-40279 exerts its anti-leukemic effect by simultaneously blocking the signaling pathways driven by FLT3 and FGFR.
-
FLT3 Inhibition: In AML, activating mutations in FLT3 lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic blasts. MAX-40279 inhibits this aberrant signaling.
-
FGFR Inhibition: The FGF/FGFR pathway has been implicated in resistance to FLT3 inhibitors. By co-targeting FGFR, MAX-40279 aims to prevent or overcome this resistance mechanism, offering a more durable response.[1][4]
Below are diagrams illustrating the targeted signaling pathways and a typical experimental workflow for evaluating FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the evaluation of anti-leukemic agents.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FLT3 and FGFR kinases.
Materials:
-
Recombinant human FLT3 and FGFR enzymes
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound or vehicle (DMSO) control.
-
Add a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
Objective: To assess the effect of a test compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Allow cells to attach or acclimate overnight.
-
Treat cells with serial dilutions of the test compound or vehicle control.
-
Incubate for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a mouse model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cells (e.g., MV4-11)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously or intravenously inject a suspension of AML cells into the flank or tail vein of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with potent preclinical anti-leukemic activity. Its ability to target both the primary oncogenic driver and a key resistance pathway distinguishes it from many existing FLT3 inhibitors. The preclinical data, although still emerging, suggests that MAX-40279 has the potential to be an effective therapeutic option for patients with FLT3-mutated AML. Further clinical investigation, including the ongoing Phase I trial, is necessary to fully elucidate its safety and efficacy profile in patients.[7] This guide will be updated as more quantitative data from these trials become publicly available.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 7. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
Navigating the Safety Landscape of Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the rapidly evolving field of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of treatment for various malignancies. Their specificity for molecular targets offers significant advantages over traditional chemotherapy, yet they are not without a unique set of adverse effects. This guide provides a comparative overview of the safety profiles of MAX-40279, an investigational dual FLT3/FGFR inhibitor, and other established kinase inhibitors, offering researchers, scientists, and drug development professionals a data-driven perspective on their tolerability.
MAX-40279 is a novel oral kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), two key signaling pathways implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity.[3] Currently, MAX-40279 is undergoing a Phase I dose-escalation clinical trial (NCT03412292) to evaluate its safety, tolerability, and determine the maximum tolerated dose (MTD) in patients with AML.[4] While specific data from this ongoing trial is not yet publicly available, a comprehensive understanding of the safety profiles of selective FLT3 and FGFR inhibitors can provide valuable insights into the potential adverse event spectrum of this dual-target agent.
This comparison focuses on the safety data of approved FLT3 inhibitors, gilteritinib and midostaurin, and FGFR inhibitors, erdafitinib and pemigatinib, to contextualize the potential safety profile of MAX-40279.
Comparative Safety Profiles
The following table summarizes the key adverse events associated with selected FLT3 and FGFR inhibitors, based on data from their respective clinical trials. It is important to note that the incidence of adverse events can vary depending on the patient population, disease state, and concomitant medications.
| Kinase Inhibitor (Target) | Common Adverse Events (All Grades) | Grade ≥3 Adverse Events |
| Gilteritinib (FLT3) | Diarrhea, fatigue, elevated aspartate aminotransferase (AST), elevated alanine aminotransferase (ALT)[5] | Febrile neutropenia (39-45%), anemia (24-40%), thrombocytopenia (13-23%), sepsis (11%)[1][5][6] |
| Midostaurin (FLT3) | Nausea, vomiting, diarrhea, headache, musculoskeletal pain, febrile neutropenia, mucositis[7][8][9] | Febrile neutropenia (16%), device-related infection, mucositis[9] |
| Erdafitinib (FGFR) | Hyperphosphatemia (78%), stomatitis (35-56%), diarrhea (54%), dry mouth (46%), dysgeusia (41%)[10][11][12] | Stomatitis (14%), hyponatremia (11%)[13] |
| Pemigatinib (FGFR) | Hyperphosphatemia (60%), alopecia (49%), diarrhea (47%), nail toxicity (43%), fatigue (42%)[14] | Serious adverse reactions in ≥2% of patients included abdominal pain, pyrexia, cholangitis, pleural effusion, acute kidney injury[15] |
Signaling Pathways and Potential for On-Target Toxicities
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their mechanism of action, which can also give rise to on-target toxicities.
Caption: Simplified signaling pathways of FLT3 and FGFR and their inhibition by respective kinase inhibitors.
Inhibition of the FLT3 pathway is crucial for treating FLT3-mutated AML, but can lead to myelosuppression, as the hematopoietic system is sensitive to FLT3 signaling.[16] Similarly, FGFR signaling is involved in various physiological processes, and its inhibition can result in on-target toxicities such as hyperphosphatemia, due to the role of FGFR in phosphate homeostasis, and ocular toxicities.[17][18] As a dual inhibitor, MAX-40279 may exhibit a safety profile that combines the characteristic adverse events of both FLT3 and FGFR inhibitors.
Experimental Protocols for Safety Assessment
The safety of kinase inhibitors is rigorously evaluated throughout their clinical development. A standard experimental workflow for a Phase I dose-escalation study is depicted below.
Caption: A typical 3+3 dose-escalation design to determine the MTD.
Key methodologies in these trials include:
-
Dose Escalation: Typically follows a "3+3" design where cohorts of 3-6 patients receive escalating doses of the investigational drug. Dose escalation stops when dose-limiting toxicities (DLTs) are observed, and the MTD is established.
-
Adverse Event Monitoring and Grading: Adverse events (AEs) are continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and comparison of toxicity data across different studies and drugs.
-
Laboratory Assessments: Regular monitoring of hematology, clinical chemistry, and urinalysis is conducted to detect organ-specific toxicities.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses: Blood samples are collected to assess drug exposure and its relationship to both efficacy and toxicity.
-
Specific Safety Assessments: Depending on the known or expected toxicities of the kinase inhibitor class, specific assessments are incorporated. For instance, for FLT3 inhibitors, regular electrocardiograms (ECGs) are performed to monitor for QTc prolongation, a known class effect.[19] For FGFR inhibitors, serum phosphate levels are closely monitored for hyperphosphatemia.[17]
Conclusion
While the full safety profile of MAX-40279 will be elucidated upon the completion and publication of its Phase I clinical trial, the existing data on selective FLT3 and FGFR inhibitors provide a solid framework for anticipating its potential adverse event profile. The dual inhibition of these pathways suggests that clinicians and researchers should be prepared to manage a combination of myelosuppressive and metabolic toxicities. The rigorous safety monitoring protocols embedded in early-phase clinical trials are designed to characterize these risks and establish a safe and effective dose for further development. As more data on MAX-40279 becomes available, a more direct and detailed comparison will be possible, further refining our understanding of its place in the therapeutic armamentarium against cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- 3. ashpublications.org [ashpublications.org]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. oncozine.com [oncozine.com]
- 6. targetedonc.com [targetedonc.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. bloodcancerunited.org [bloodcancerunited.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Erdafitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 14. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 15. PEMAZYRE® (pemigatinib) Safety Profile & Side Effects [hcp.pemazyre.com]
- 16. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
MAX-40279 Hemifumarate: A Comparative Analysis of Bone Marrow to Plasma Concentration Ratios in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), focusing on its distribution into the bone marrow. The ability of a targeted therapy to reach its site of action is critical for efficacy, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), where the bone marrow serves as a sanctuary for leukemic cells. Preclinical data indicates a significant advantage of MAX-40279 in achieving high bone marrow concentrations relative to plasma, a key differentiator from other tyrosine kinase inhibitors (TKIs).
Executive Summary
MAX-40279 is an orally bioavailable inhibitor of both FLT3 and FGFR kinases, currently under investigation for the treatment of AML.[1][2] A critical feature of MAX-40279, as demonstrated in preclinical studies, is its ability to achieve substantially higher concentrations in the bone marrow compared to plasma. This preferential distribution is a highly desirable characteristic for an AML therapeutic, as it suggests the potential for more effective targeting of leukemic cells residing and proliferating within the bone marrow microenvironment. While specific quantitative ratios from publicly available data are limited, the qualitative evidence strongly suggests a superior bone marrow penetration for MAX-40279 when compared to earlier generation FLT3 inhibitors, which have faced challenges in achieving therapeutic concentrations in this key compartment.
Comparative Analysis of Bone Marrow and Plasma Concentrations
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For hematological cancers, the concentration of the drug in the bone marrow is a particularly important parameter.
| Compound | Target | Reported Bone Marrow vs. Plasma Concentration | Supporting Evidence |
| This compound | FLT3/FGFR | Much higher drug concentration in bone marrow than in plasma | Preclinical evaluation in Sprague-Dawley rats demonstrated significantly greater exposure in the bone marrow.[3][4] |
| Quizartinib (AC220) | FLT3 | Lower relative concentration in bone marrow compared to what is needed for maximal efficacy. | In vitro studies have shown that approximately 5-fold higher concentrations of quizartinib are required to achieve the same half-maximal inhibitory concentration (IC50) in AML cells co-cultured with bone marrow stromal cells compared to cells in suspension, suggesting a protective effect of the bone marrow microenvironment that may be overcome by higher local drug concentrations.[5] |
| Gilteritinib | FLT3/AXL | Data on bone marrow to plasma concentration ratio not readily available in public domain. | Gilteritinib has a large volume of distribution, suggesting distribution into tissues, but specific bone marrow data is not detailed.[6] |
| Pemigatinib | FGFR1-3 | Data on bone marrow to plasma concentration ratio not readily available in public domain. | |
| Infigratinib | FGFR1-3 | Data on bone marrow to plasma concentration ratio not readily available in public domain. |
Experimental Protocols
The determination of drug concentrations in biological matrices like plasma and bone marrow is a critical step in preclinical and clinical drug development. The following outlines a general methodology for these key experiments.
Animal Model and Dosing
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Dosing: this compound is administered orally. The dose and frequency are determined by initial dose-ranging studies.
Sample Collection
-
Plasma: Blood samples are collected at predetermined time points post-dosing via a cannulated vessel (e.g., jugular vein). The blood is collected in tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.
-
Bone Marrow: At the time of euthanasia, long bones (e.g., femur, tibia) are collected. The bone marrow is flushed from the bone cavity using a suitable buffer (e.g., phosphate-buffered saline).
Sample Processing
-
Plasma: Proteins in the plasma samples are precipitated using a solvent like acetonitrile. The mixture is then centrifuged, and the supernatant containing the drug is collected.
-
Bone Marrow: The bone marrow flush is homogenized to create a uniform sample. Proteins are then precipitated as described for plasma.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for quantifying small molecule drugs in biological samples due to its high sensitivity and specificity.
-
Procedure:
-
A standard curve is prepared by spiking known concentrations of the drug into blank plasma and bone marrow homogenate.
-
An internal standard is added to all samples and standards to account for variations in sample processing and instrument response.
-
The processed samples and standards are injected into the HPLC-MS/MS system.
-
The concentration of the drug in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Pharmacokinetic Analysis
-
The concentration-time data for both plasma and bone marrow are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
The bone marrow to plasma concentration ratio can be calculated by comparing the AUC values for both compartments (AUCbone marrow / AUCplasma).
Visualizations
Signaling Pathway of MAX-40279 Inhibition
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Experimental Workflow for Determining Bone Marrow to Plasma Concentration Ratio
Caption: Workflow for bone marrow vs. plasma concentration analysis.
References
- 1. incytepicentral.com [incytepicentral.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Reproducibility of MAX-40279 Hemifumarate for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). The information presented is intended to offer an objective overview of its performance relative to other FLT3 inhibitors, supported by available experimental data. This document is designed to aid researchers in evaluating the potential of MAX-40279 for further investigation and development in the context of Acute Myeloid Leukemia (AML).
Executive Summary
MAX-40279 is an orally bioavailable small molecule that targets both FLT3 and FGFR kinases, which are implicated in the pathogenesis and resistance mechanisms of AML. Preclinical evidence suggests that MAX-40279 is a potent inhibitor of wild-type and mutant forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y.[1] Notably, the dual inhibition of FGFR is designed to overcome resistance mechanisms associated with the activation of the FGF/FGFR pathway in the bone marrow microenvironment, a known challenge with existing FLT3 inhibitors.[1][2]
Preclinical studies have demonstrated the in vivo efficacy of MAX-40279 in AML xenograft models, showing significant tumor growth inhibition.[1][3] Furthermore, pharmacokinetic analyses have revealed a favorable distribution profile, with higher concentrations of the compound observed in the bone marrow compared to plasma.[1][3] While specific IC50 values from biochemical and cellular assays are not publicly available, qualitative descriptions from preclinical evaluations describe it as a potent inhibitor. This guide aims to summarize the available data to facilitate a comparative assessment against other FLT3 inhibitors.
Data Presentation: A Head-to-Head Comparison Framework
To provide a clear comparison, the following tables summarize the available preclinical data for MAX-40279 and other notable FLT3 inhibitors: gilteritinib, quizartinib, and sorafenib.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Target | IC50 (nM) |
| MAX-40279 | FLT3-WT | Data not publicly available | FGFR1 | Data not publicly available |
| FLT3-ITD | Data not publicly available | FGFR2 | Data not publicly available | |
| FLT3-D835Y | Potent Inhibition Reported[1] | FGFR3 | Data not publicly available | |
| Gilteritinib | FLT3-WT | ~5 | AXL | 41 |
| FLT3-ITD | 0.7 - 1.8 | c-Kit | 102 | |
| FLT3-D835Y | Effective Inhibition | |||
| Quizartinib | FLT3-ITD | <1 | c-Kit | Potent Inhibition |
| FLT3-D835Y | Ineffective | |||
| Sorafenib | FLT3-ITD | 69.3 | c-Kit | Potent Inhibition |
| FLT3-D835Y | Ineffective | VEGFR | Potent Inhibition | |
| PDGFR | Potent Inhibition | |||
| RAF | Potent Inhibition |
Table 2: Cellular Activity in AML Cell Lines
| Compound | Cell Line | FLT3 Status | IC50 (nM) |
| MAX-40279 | MV4-11 | FLT3-ITD | Data not publicly available |
| KG-1 | FLT3-WT, FGFR fusion | Data not publicly available | |
| Gilteritinib | MV4-11 | FLT3-ITD | ~1 |
| MOLM-13 | FLT3-ITD | ~3 | |
| Quizartinib | MV4-11 | FLT3-ITD | <1 |
| MOLM-14 | FLT3-ITD | <10 (midostaurin-resistant) | |
| Sorafenib | MV4-11 | FLT3-ITD | ~50-100 |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition |
| MAX-40279 | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., BID, 21-28 days | Significant Inhibition[3] |
| KG-1 (FGFR fusion) | 12 mg/kg, p.o., BID, 21-28 days | Significant Inhibition[3] | |
| AML Xenografts | Not specified | 58% to 106%[1] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | 10 mg/kg, p.o., QD | Significant Regression |
| Quizartinib | MV4-11 (FLT3-ITD) | 1 mg/kg, p.o., QD | Tumor Regression |
| Sorafenib | MV4-11 (FLT3-ITD) | 30 mg/kg, p.o., QD | Moderate Inhibition |
Mandatory Visualization
Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.
Caption: Preclinical evaluation workflow for a novel kinase inhibitor like MAX-40279.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of any new therapeutic agent. Below are generalized methodologies for the key experiments cited in the preclinical assessment of FLT3/FGFR inhibitors.
FLT3/FGFR Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified FLT3 and FGFR kinase isoforms.
-
Principle: A luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The luminescent signal is proportional to the kinase activity.
-
Materials: Recombinant human FLT3-WT, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, and FGFR3 enzymes; appropriate kinase buffer; ATP; suitable substrate (e.g., a generic tyrosine kinase substrate); test compound (MAX-40279 or comparators); and a commercial ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Proliferation Assay (AML Cell Lines)
-
Objective: To determine the IC50 of the test compound on the proliferation of AML cell lines.
-
Principle: A cell viability assay (e.g., CellTiter-Glo®) that measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials: Human AML cell lines (e.g., MV4-11 with FLT3-ITD, KG-1 with FGFR fusion); complete cell culture medium; test compound; and a cell viability reagent.
-
Procedure:
-
Seed the AML cells in a 96-well plate at an optimized density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to a DMSO control and determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a murine xenograft model of human AML.
-
Principle: Human AML cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., NOD/SCID); human AML cells (e.g., MV4-11); Matrigel; test compound formulated for oral administration; and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of AML cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., MAX-40279 at 12 mg/kg) or vehicle control orally according to the specified schedule (e.g., twice daily).
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, calculate the percent tumor growth inhibition for the treatment group compared to the control group.
-
Conclusion and Future Directions
The available preclinical data for this compound suggest it is a promising therapeutic candidate for AML, particularly in overcoming resistance to existing FLT3 inhibitors through its dual targeting of FLT3 and FGFR. Its potent in vivo activity and favorable pharmacokinetic profile in the bone marrow further support its clinical development.
For a more comprehensive and direct comparison of the reproducibility of these preclinical findings, future studies should aim to:
-
Publish the specific IC50 values of MAX-40279 against a panel of kinases to allow for a direct quantitative comparison of potency and selectivity.
-
Conduct head-to-head in vivo efficacy and toxicity studies of MAX-40279 against other clinically relevant FLT3 inhibitors in standardized AML models.
-
Investigate the detailed molecular mechanisms underlying the synergy of dual FLT3 and FGFR inhibition in overcoming resistance.
The ongoing Phase I clinical trials of MAX-40279 will be critical in translating these encouraging preclinical findings into tangible clinical benefits for patients with AML.
References
Benchmarking MAX-40279 Hemifumarate Against Next-Generation FLT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MAX-40279 hemifumarate, a novel dual FLT3/FGFR inhibitor, against next-generation FLT3 inhibitors including gilteritinib, quizartinib, and crenolanib. The following sections present a comprehensive overview of their inhibitory activities, in vivo efficacy, and the detailed experimental protocols used to generate this data. This information is intended to be a valuable resource for researchers in the field of acute myeloid leukemia (AML) and drug development.
Data Presentation: Quantitative Comparison of FLT3 Inhibitors
The preclinical efficacy of MAX-40279 and next-generation FLT3 inhibitors is summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) against various FLT3 mutations and the in vivo anti-tumor activity in AML xenograft models.
Table 1: In Vitro Inhibitory Activity (IC50) of FLT3 Inhibitors against FLT3 Mutations
| Inhibitor | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-WT (nM) | FLT3-ITD+F691L (nM) | c-Kit (nM) | FGFR1 (nM) | Source |
| MAX-40279 | Similar to current inhibitors | Potent Inhibition | Potent Inhibition | - | - | Superior Inhibition | [1][2] |
| Gilteritinib | 0.7 - 2.9 | 0.7 | 5 | 22 | 102 - 230 | - | [3][4] |
| Quizartinib | 0.4 - 1.1 | >1000 | 4.2 | >1000 | 4.8 | - | [5][6] |
| Crenolanib | ~2 - 4.9 | 1.2 - 8.1 | ~2 | Potent Inhibition | Reduced Inhibition | - | [7][8] |
Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Outcome | Source |
| MAX-40279 | MV4-11 (FLT3-ITD), KG-1 (FGFR1 fusion) | Oral | 58% to 106% tumor growth inhibition without significant body weight loss. High bone marrow concentration. | [1][2] |
| Gilteritinib | MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD) | 10-30 mg/kg, daily, oral | Significant antitumor effect and tumor regression. | [4] |
| Quizartinib | MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD) | 1-10 mg/kg, daily, oral | Potent, dose-dependent tumor growth inhibition. | [6] |
| Crenolanib | MOLM-13 (FLT3-ITD) | - | Significantly better leukemia response and survival compared to single agents when combined with sorafenib. | [9] |
Note: The reported outcomes are from different studies and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.
Materials:
-
Purified recombinant FLT3 kinase (wild-type or mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test compound (e.g., MAX-40279) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a multi-well plate, add the kinase, substrate, and test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
The luminescent signal is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][11]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of FLT3 inhibitors on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., MAX-40279)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]
Protocol 3: Western Blot Analysis of FLT3 Signaling
Objective: To determine the effect of FLT3 inhibitors on the phosphorylation of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK).
Materials:
-
AML cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat AML cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[15][16][17][18]
Protocol 4: AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of FLT3 inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
-
Test compound formulated for oral or intravenous administration
-
Calipers for tumor measurement
Procedure:
-
Inject AML cells subcutaneously or intravenously into immunodeficient mice. For PDX models, primary patient cells are used.[19]
-
Monitor the mice for tumor development (for subcutaneous models) or engraftment (for disseminated models, often assessed by flow cytometry of peripheral blood for human CD45+ cells).
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Monitor tumor volume (measured with calipers) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Evaluate treatment efficacy based on tumor growth inhibition, reduction in leukemic burden, and/or improvement in overall survival.[7][20]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of FLT3 inhibitors.
Caption: FLT3 signaling pathway and mechanism of inhibition.
Caption: Preclinical evaluation workflow for FLT3 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FLT3 Kinase Enzyme System Application Note [promega.kr]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xenograft models of human AML [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of MAX-40279 Hemifumarate
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like MAX-40279 hemifumarate is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, emphasizing safety and operational integrity.
This compound is identified as a dual and orally active inhibitor of FLT3 kinase and FGFR kinase.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical waste. Laboratory personnel should adhere to all institutional and local regulations concerning hazardous waste management.
Quantitative Data for this compound
A summary of the available quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C22H23FN6OS.1/2C4H4O4 | MedChemExpress |
| Molecular Weight | 554.59 g/mol | MedChemExpress |
| CAS Number | 2388506-43-0 | MedChemExpress |
| Storage Conditions | -20°C, sealed storage, away from moisture | MedChemExpress[1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of laboratory chemical waste and should be performed in conjunction with your institution's specific hazardous waste management protocols.
Materials Required:
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemically resistant gloves (e.g., nitrile rubber), lab coat.
-
Designated hazardous waste container, properly labeled.
-
Chemical fume hood.
-
Spill control equipment.
Procedure:
-
Hazard Assessment: Before handling, recognize that this compound's full toxicological properties may not be known. The hemifumarate component suggests it is a salt of fumaric acid, which can cause serious eye irritation.[2][3] Therefore, treat the compound with caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves, before handling the compound.[2]
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated hazardous waste container that is compatible with the chemical.[2][4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[2][5]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Storage of Waste:
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, weighing boats, and gloves, should also be disposed of in the designated hazardous waste container.
-
For empty containers that held the compound, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.[7]
-
-
Arranging for Pickup:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully clean up the spill. For a solid, gently sweep or vacuum the material to avoid dust generation and place it in the hazardous waste container.[2]
-
Ventilate the area and wash the spill site after the material has been collected.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling MAX-40279 Hemifumarate
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of MAX-40279 hemifumarate. Designed for researchers, scientists, and drug development professionals, this guide provides actionable, step-by-step instructions to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling potent compounds like this compound, a multi-layered approach to personal protection is paramount. The required level of PPE is dictated by the specific laboratory activity and the physical form of the compound.
A comprehensive hazard assessment should be conducted to determine the appropriate PPE for any given task.[1] Standard laboratory practice dictates the use of a lab coat, safety glasses, and gloves to protect against incidental contact.[2] For more specific situations, the following table summarizes the recommended PPE:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders necessitates robust respiratory protection and an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
It is crucial to select the correct type of PPE for the specific hazards present.[3] For instance, safety goggles are designed to provide a snug fit to protect against splashes.[3] Disposable nitrile gloves offer protection for incidental chemical exposure and should be removed immediately after contact.[1]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is essential for safely managing potent compounds from receipt to disposal. The following workflow outlines the key stages:
Experimental Protocols:
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a designated, well-ventilated, and restricted-access area, following any specific storage conditions outlined on the product insert. The container should be clearly labeled as a potent compound.[2]
-
Risk Assessment: Before any handling, perform a thorough risk assessment that considers the quantity of the compound, its physical form, and the specific procedures to be performed.[2] This assessment will inform the selection of appropriate engineering controls and PPE.
-
PPE Donning: Put on all required PPE as determined by the risk assessment before entering the designated handling area.
-
Weighing and Dispensing: Conduct all weighing and dispensing of powdered this compound within a containment device such as a ventilated balance enclosure or a glove box to minimize aerosolization.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood or other ventilated enclosure to protect against inhalation of vapors and splashes.[2]
-
Experimental Use: Conduct all experimental procedures involving the compound within a designated area, employing appropriate engineering controls to minimize exposure.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a validated cleaning procedure.
-
Waste Segregation: Carefully segregate all waste materials contaminated with this compound.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination, placing it in a sealed bag or container labeled as hazardous waste.[2]
-
Waste Disposal: Dispose of all waste according to institutional and regulatory guidelines.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of pharmaceutical waste is critical to prevent environmental contamination and ensure regulatory compliance.[4][5]
Waste Segregation and Collection:
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label the container as "Hazardous Waste" with the name of the compound.[2]
-
Contaminated PPE (e.g., gloves, lab coat): Place all disposable items that have come into contact with the compound into a sealed bag or container labeled as hazardous waste.[2]
-
Unused Compound: Unused or expired this compound should not be disposed of in household garbage or down the sewage system.[6]
Disposal Method:
For healthcare and research facilities, contracting with a licensed biomedical waste disposal company is the most common and recommended method for pharmaceutical disposal.[4] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations. It is the responsibility of the generating facility to properly segregate and label the waste before pickup.[4] Never flush pharmaceuticals down the drain or dispose of them in the regular trash unless specifically instructed to do so by a licensed disposal company or regulatory authority.[4]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
